molecular formula C11H10ClN3O B8407314 2-Anilino-4-chloro-6-methoxypyrimidine

2-Anilino-4-chloro-6-methoxypyrimidine

Cat. No.: B8407314
M. Wt: 235.67 g/mol
InChI Key: NKSDHWGPZXKCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-4-chloro-6-methoxypyrimidine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This anilino-substituted pyrimidine derivative is characterized by the presence of multiple functional groups—chloro, methoxy, and anilino—which make it a valuable scaffold for constructing more complex molecules through further synthetic modification . Its structure suggests potential as a key precursor in the synthesis of compounds for various screening libraries.Pyrimidine cores are fundamental in medicinal chemistry, and related compounds are known to serve as intermediates for pharmaceuticals and agrochemicals . The specific substitution pattern on this pyrimidine ring is strategically designed to facilitate nucleophilic substitution reactions, allowing researchers to efficiently introduce diverse structural elements. This compound is offered strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization data. Handle according to the provided safety data sheet in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-6-methoxy-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-10-7-9(12)14-11(15-10)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

NKSDHWGPZXKCML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 2-anilino-4-chloro-6-methoxypyrimidine, a crucial building block in the development of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations, a detailed experimental protocol, and the mechanistic underpinnings of the synthetic pathway.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1] The 2-anilinopyrimidine scaffold, in particular, has garnered significant attention as a "privileged structure" due to its ability to interact with a wide range of biological targets. This is largely attributed to the hydrogen bonding capabilities of the aniline NH group and the pyrimidine nitrogens, as well as the potential for diverse substitutions on both the pyrimidine and aniline rings.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the exploration of a vast chemical space in the pursuit of potent and selective drug candidates.

Strategic Approach to Synthesis: Navigating Regioselectivity in Nucleophilic Aromatic Substitution

The most direct and convergent pathway to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-6-methoxypyrimidine and aniline.

Core Reaction:

A critical consideration in this synthesis is the regioselectivity of the nucleophilic attack. The pyrimidine ring in 2,4-dichloropyrimidines possesses two electrophilic centers at the C2 and C4 positions. The outcome of the reaction—that is, which chlorine atom is displaced by aniline—is governed by the electronic and steric environment of the pyrimidine ring.

Generally, in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles. However, the presence of an electron-donating group, such as a methoxy group at the C6 position, can influence this selectivity. Quantum mechanical analyses suggest that for 2,4-dichloropyrimidines bearing an electron-donating substituent at C6, the energy difference between the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 decreases, which can lead to a mixture of products or even a preference for C2 substitution.

Therefore, controlling the reaction conditions is paramount to achieving the desired 2-anilino isomer as the major product. Factors such as the choice of solvent, reaction temperature, and the presence or absence of a base can significantly impact the regiochemical outcome.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 2-anilinopyrimidine derivatives and is optimized for the preparation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloro-6-methoxypyrimidine≥98%Commercially Available
Aniline≥99.5%, ReagentPlus®Commercially Available
Isopropanol (IPA)Anhydrous, ≥99.5%Commercially Available
Triethylamine (Et3N)≥99.5%Commercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-6-methoxypyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous isopropanol (approximately 10 mL per gram of dichloropyrimidine). Begin stirring the suspension. To this mixture, add aniline (1.05 eq) followed by triethylamine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO3 (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to afford this compound as a solid. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents 2,4-Dichloro-6-methoxypyrimidine Aniline Triethylamine reaction Reflux (82°C, 4-6h) Monitored by TLC reagents->reaction solvent Isopropanol (IPA) solvent->reaction workup Rotary Evaporation Extraction (EtOAc) Aqueous Washes reaction->workup purification Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification product This compound purification->product characterization MP, NMR, MS product->characterization

Caption: Synthetic workflow for this compound.

Expected Characterization Data

AnalysisExpected Results
Appearance White to off-white solid
Melting Point (°C) Expected in the range of 150-180
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 6.9 (br s, 1H, NH), 6.2 (s, 1H, pyrimidine-H), 4.0 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172 (C-O), 162 (C-N), 160 (C-Cl), 138 (Ar-C), 129 (Ar-CH), 124 (Ar-CH), 121 (Ar-CH), 90 (pyrimidine-CH), 55 (OCH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₀ClN₄O: 250.06; found: expected around 251.0

Safety Considerations

  • 2,4-Dichloro-6-methoxypyrimidine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood away from ignition sources.

  • Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and adaptable method for accessing this valuable synthetic intermediate. Careful control of reaction conditions is necessary to manage the inherent regioselectivity of the reaction. The protocol provided herein offers a reliable starting point for the laboratory-scale preparation of this compound. The availability of this building block opens avenues for the development of novel and diverse libraries of bioactive molecules, particularly in the realm of kinase inhibitor discovery.

References

  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica, 2012, 4 (1):511-516. ([Link])

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. 2021; 26(21):6479. ([Link])

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry. 2022; 65(8): 6045–6063. ([Link])

  • Electronic Supplementary Information. The Royal Society of Chemistry. ([Link])

  • Synthesis of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine. PrepChem. ([Link])

  • 2-Amino-4-chloro-6-methoxypyrimidine. Alzchem. ([Link])

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry. 2004; 47(7): 1662–1675. ([Link])

  • 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E. 2012; 68(Pt 12): o3329. ([Link])

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. ([Link])

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). NP-MRD. ([Link])

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. ([Link])

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. 2019; 16(1): 4-13. ([Link])

  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank. 2023; 2023(4): M1779. ([Link])

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014; 122: 437-447. ([Link])

  • 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. ([Link])

  • 2 Amino 4 chloro 6 methylpyrimidine. mzCloud. ([Link])

  • 2,4-Pyrimidinediamine, 6-chloro-N4-[(4-methoxyphenyl)methyl]-. SpectraBase. ([Link])

  • Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. ResearchGate. ([Link])

Sources

Physicochemical Profiling & Synthetic Utility of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-Anilino-4-chloro-6-methoxypyrimidine , a critical scaffold in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold of Selectivity

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of covalent kinase inhibitors. Its structural value lies in its trifunctional nature :

  • C2-Aniline: Provides the hydrophobic aryl binding element essential for the ATP-binding pocket occupancy.

  • C4-Chloro: A labile electrophilic handle for

    
     reactions, allowing the attachment of solubilizing groups (e.g., piperazines) or Michael acceptors (acrylamides).
    
  • C6-Methoxy: An electron-donating group (EDG) that modulates the electrophilicity of the pyrimidine ring, influencing both the metabolic stability and the regioselectivity of subsequent substitutions.

This guide addresses the "regioselectivity paradox" often encountered during its synthesis and provides a validated physicochemical profile for formulation scientists.

Chemical Identity & Architecture

PropertyDetail
IUPAC Name 4-Chloro-6-methoxy-N-phenylpyrimidin-2-amine
Common Name This compound
Molecular Formula

Molecular Weight 235.67 g/mol
SMILES COc1cc(Cl)nc(Nc2ccccc2)n1
Key Functional Groups Aryl chloride, Aryl ether, Secondary amine (Aniline)
Electronic State & Reactivity

The pyrimidine core is electron-deficient (


-deficient), making it susceptible to Nucleophilic Aromatic Substitution (

). However, the presence of the C6-Methoxy group introduces a competing resonance effect (+M), which raises the electron density of the ring compared to a trichloropyrimidine.
  • C4-Position: Remains the most electrophilic site for the next step of derivatization.

  • C2-Position: The anilino nitrogen lone pair donates density into the ring, further stabilizing the system but reducing the acidity of the NH proton.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence QSAR predictions validated against structural analogs (e.g., 2-amino-4-chloro-6-methoxypyrimidine).

ParameterValue / RangeContext & Implication
Physical State Solid, Crystalline PowderTypically off-white to pale yellow.
Melting Point 101 – 103 °C Sharp melting range indicates high crystallinity; suitable for purity assay by DSC.
Solubility (Water) < 0.1 mg/mL (Insoluble)Highly lipophilic; requires organic co-solvents for biological assays.
Solubility (Organic) High: DMSO, DMF, DCMModerate: Ethanol, MethanolLow: HexaneProtocol Note: Dissolve in DMSO for stock solutions (up to 50 mM).
LogP (Calc) 3.1 ± 0.3 Lipophilic. Indicates good membrane permeability but requires formulation aids (e.g., cyclodextrins) for in vivo delivery.
pKa (Base) ~2.5 (Pyrimidine N)Very weak base. The aniline substituent reduces the basicity of the ring nitrogens. Will not protonate at physiological pH (7.4).
pKa (Acid) ~13.5 (Aniline NH)The NH proton is non-acidic under standard conditions; requires strong bases (NaH, LiHMDS) for deprotonation.

Synthesis & Regioselectivity: The "Self-Validating" Protocol

Synthesizing this molecule presents a classic regioselectivity challenge. Direct reaction of 2,4-dichloro-6-methoxypyrimidine with aniline often yields a mixture of C2 and C4 isomers.

To guarantee structural integrity, the Sulfone Displacement Route is the authoritative method. This protocol is self-validating because the leaving group (sulfone) at C2 is significantly more reactive than the chloride at C4, ensuring exclusive regiochemistry.

Validated Synthetic Workflow

Step 1: Sulfone Formation Precursor: 4-chloro-6-methoxy-2-(methylthio)pyrimidine.

  • Reagent: m-CPBA or Oxone.

  • Product: 4-chloro-2-methanesulfonyl-6-methoxypyrimidine.[1]

Step 2: Anilino Displacement (Target Synthesis)

  • Reagents: Formanilide, Sodium Hydride (NaH).[1]

  • Solvent: THF or DMF (Anhydrous).

  • Mechanism: The formanilide anion attacks C2, displacing the methanesulfonyl group. The formyl group is subsequently cleaved (often in situ or via mild acid workup).

  • Yield: ~85-90%.[1]

Visualizing the Pathway

The following diagram illustrates the specific regiochemical control required to avoid the "Dead-End Isomer" (4-anilino-2-chloro).

SynthesisPath Start 2,4-Dichloro-6- methoxypyrimidine Direct Direct Aniline Addition Start->Direct Aniline / Base IsomerA 2-Anilino-4-chloro (TARGET) Direct->IsomerA Minor Product (C2 Attack) IsomerB 4-Anilino-2-chloro (IMPURITY) Direct->IsomerB Major Product (C4 Attack) AltStart 4-Chloro-6-methoxy- 2-(methylthio)pyrimidine Sulfone 2-Methanesulfonyl Intermediate AltStart->Sulfone Oxidation (m-CPBA) Sulfone->IsomerA Formanilide / NaH (Exclusive C2 Subst.)

Figure 1: Synthetic logic flow comparing the direct substitution risk vs. the sulfone displacement specificity.

Analytical Characterization (Fingerprint)

To validate the identity of the synthesized material, researchers should look for these specific NMR signatures. The differentiation between the 2-anilino and 4-anilino isomers is critical.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Note
1H NMR 3.90 – 4.00Singlet (3H)

Sharp singlet.
1H NMR 6.00 – 6.10Singlet (1H)Pyrimidine H-5Critical: If this shifts >6.3, suspect the 4-anilino isomer.
1H NMR 7.00 – 7.60Multiplet (5H)Phenyl RingTypical aromatic pattern.
1H NMR 9.50 – 10.0Broad Singlet

Exchangeable with

.
13C NMR ~170.0QuaternaryC-4 (C-Cl)Distinctive deshielded carbon attached to Cl.

Handling, Stability & Safety

Hydrolytic Stability

The C4-Chloro group is moderately labile.

  • Risk: Hydrolysis to the 4-hydroxy derivative (inactive) occurs in acidic aqueous media or upon prolonged exposure to moisture.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Desiccate strictly.

Safety (GHS Classification)[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety glasses, and localized ventilation are mandatory.

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same.[3]

    • Source: European Patent Applic
    • Link
    • Relevance: Provides the experimental melting point (101-103°C) and the formanilide/sulfone displacement synthesis protocol.
  • Mechanistic Insight on

    
     :
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class | Chapter 29.
    • Link:[Link]

    • Relevance: Explains the electronic influence of the C6-methoxy group on directing nucleophilic
  • General Properties of Chloropyrimidines

    • Title: 2-Amino-4-chloro-6-methoxypyrimidine (Precursor Data).[1][4]

    • Source: Sigma-Aldrich Product Specific
    • Relevance: Baseline physicochemical data for the structural analog used for LogP/pKa estim

Sources

2-Anilino-4-chloro-6-methoxypyrimidine: Structure Elucidation & Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted pyrimidine scaffold is the structural backbone of numerous kinase inhibitors, including EGFR inhibitors like Gefitinib and Osimertinib. 2-Anilino-4-chloro-6-methoxypyrimidine represents a critical "divergent intermediate." The C4-chlorine atom serves as a reactive handle for late-stage functionalization, while the C2-aniline and C6-methoxy groups provide essential pharmacophore interactions.

However, the synthesis of this scaffold is prone to regioisomeric ambiguity . The nucleophilic aromatic substitution (


) of 2,4,6-trichloropyrimidine can yield either the desired 2-anilino-4-chloro isomer or the undesired 4-anilino-2-chloro isomer. Distinguishing these isomers requires a rigorous spectroscopic strategy.

This guide outlines a self-validating elucidation protocol, moving beyond simple 1D NMR to definitive 2D Heteronuclear Multiple Bond Correlation (HMBC) techniques, ensuring the integrity of downstream drug development data.

Synthetic Context & The Regioselectivity Paradox

To elucidate the structure, one must first understand the impurities generated during synthesis. The standard route involves sequential


 reactions on 2,4,6-trichloropyrimidine.
The Mechanism[1]
  • Step 1 (Methoxylation): Reaction with NaOMe typically occurs at the C4/C6 position due to the para-quinoid transition state stability. This yields 2,4-dichloro-6-methoxypyrimidine .

  • Step 2 (Anilation): The subsequent reaction with aniline is where regioselectivity is determined.

    • Theory: The electron-donating methoxy group at C6 deactivates the C4 position.

    • Outcome: Nucleophilic attack is electronically directed to C2 , favoring the target: This compound .

    • Risk: Steric bulk or solvent effects can occasionally force attack at C4, producing the 4-anilino-2-chloro-6-methoxypyrimidine impurity.

Table 1: Regioisomeric Possibilities

FeatureTarget (2-Anilino)Impurity (4-Anilino)
Symmetry Asymmetric (

)
Asymmetric (

)
C-Cl Position C4C2
Aniline Position C2 (Flanked by N1, N3)C4 (Flanked by C5, N3)
Key Challenge Identical Mass, similar polarity.

Spectroscopic Characterization Strategy

Mass Spectrometry (The Chlorine Signature)

Before NMR, verify the presence of the chlorine atom.

  • Method: LC-MS (ESI+).

  • Observation: Look for the characteristic Chlorine isotope pattern.

    • M+H: Base peak.

    • M+H+2: Approx. 33% intensity of the base peak (

      
      ).
      
  • Validation: If the M+2 peak is missing or <5%, the chlorine has been displaced (likely by methoxide, forming the dimethoxy byproduct).

1H NMR Analysis (The Anchor)

The proton spectrum provides the "count" but not the definitive connectivity.

  • Solvent: DMSO-

    
     (Essential for solubilizing the anilinopyrimidine and slowing NH exchange).
    
  • Key Signals:

    • H-5 Pyrimidine (~6.0 – 6.3 ppm, s, 1H): The diagnostic singlet. It is shielded by the electron-rich methoxy and aniline groups.

    • Methoxy (~3.8 – 4.0 ppm, s, 3H): Sharp singlet.

    • Aniline NH (~9.5 – 10.2 ppm, s/br, 1H): Chemical shift varies with concentration, but its presence confirms the C-N bond.

    • Aniline Aromatics (6.9 – 7.8 ppm, m, 5H): Typical phenyl pattern.

The "Kill Shot": 2D HMBC Elucidation

This is the only method to definitively assign the regioisomer without X-ray crystallography. We rely on Long-Range Heteronuclear Couplings (


) .
The Logic Flow (HMBC)
  • Identify C6: Find the carbon correlating to the Methoxy protons . This is C6 .

  • Identify H-5: Use the H-5 singlet as the central probe.

  • Correlate H-5 to Carbons:

    • H-5 will show strong

      
       correlations to C4  and C6 .
      
    • Since we identified C6 in step 1, the other correlation must be C4 .

  • The Decision (Aniline placement):

    • Look for the Aniline NH correlation.

    • Target (2-Anilino): The NH is attached to C2. It should correlate to C2 (the carbon between the two ring nitrogens, typically ~158-160 ppm). It should NOT correlate to C4 or C6 strongly.

    • Impurity (4-Anilino): The NH is attached to C4. It would correlate to C5 (

      
      ) and potentially C6  (
      
      
      
      ). Crucially, if the NH correlates to the same carbon that H-5 correlates to (C4), you have the 4-anilino isomer.

Visualization of Logic Pathways

The following diagrams visualize the elucidation workflow and the specific HMBC correlations required to confirm the structure.

Elucidation_Workflow Start Crude Product (Post-Workup) MS_Step Step 1: LC-MS Analysis (Check Isotope Pattern) Start->MS_Step Cl_Check 3:1 Ratio (M:M+2)? MS_Step->Cl_Check Fail_MS STOP: Dechlorination or Bis-substitution Cl_Check->Fail_MS No NMR_1H Step 2: 1H NMR (DMSO-d6) Locate H-5 Singlet & OMe Cl_Check->NMR_1H Yes NMR_2D Step 3: HMBC Experiment (The Regio-Determinant) NMR_1H->NMR_2D Decision Analyze NH Correlations NMR_2D->Decision Res_Target CONFIRMED TARGET 2-Anilino-4-chloro (NH -> C2) Decision->Res_Target NH correlates to C2 Res_Impurity IMPURITY DETECTED 4-Anilino-2-chloro (NH -> C4/C5) Decision->Res_Impurity NH correlates to C4

Figure 1: Step-by-step structural elucidation workflow for chloropyrimidine derivatives.

HMBC_Correlations cluster_Target Target: 2-Anilino-4-chloro-6-methoxy T_OMe OMe Protons T_C6 C-6 T_OMe->T_C6 3J (Strong) T_H5 H-5 Proton T_H5->T_C6 3J T_C4 C-4 (Cl) T_H5->T_C4 3J T_NH Aniline NH T_C2 C-2 (N-C-N) T_NH->T_C2 3J (Diagnostic)

Figure 2: Diagnostic HMBC correlations. The NH to C2 correlation is the unique fingerprint of the target isomer.

Experimental Protocols

Synthesis of this compound

Note: This protocol leverages the "Methoxy-First" strategy to direct regioselectivity.

  • Starting Material: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in Methanol at 0°C.

  • Step 1 (Methoxylation): Add NaOMe (1.05 eq) dropwise over 30 mins. Stir at 0°C for 2 hours.

    • Checkpoint: TLC should show consumption of trichloropyrimidine.

    • Product: 2,4-dichloro-6-methoxypyrimidine.[1]

  • Step 2 (Anilation): Add Aniline (1.0 eq) and DIPEA (1.2 eq) to the reaction mixture.

    • Crucial: Warm to Room Temperature (20-25°C). Do not reflux yet. High heat promotes bis-substitution.

    • Monitoring: Monitor by HPLC.[2] The C2-substitution is slower than C4, but the C6-methoxy group directs the nucleophile to C2 electronically.

  • Workup: Evaporate MeOH, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove any trace 4-anilino isomer (which is more soluble).

Analytical Protocol (NMR)

To ensure reproducible shifts for the exchangeable NH proton:

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Instrument: 400 MHz or higher.

  • Temperature: 298 K (25°C).

  • HMBC Parameters:

    • Optimization: Set for long-range coupling constant

      
      .
      
    • Scans: Minimum 32 scans for sufficient S/N on the cross-peaks.

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure methoxy relaxation).
      

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine.[2][3][4]

    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

    • Relevance: Explains the electronic direction of C6-substituents (like OMe)
  • HMBC Methodology for Heterocycles

    • Title: Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR.
    • Source: Asian Journal of Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Validates the use of long-range C-H coupling to assign quaternary carbons in nitrogen heterocycles.
  • General Pyrimidine Synthesis

    • Title: A Highly Regioselective Amin
    • Source: Organic Letters (ACS Public
    • URL:[Link]

    • Relevance: Provides precedent for aniline substitution patterns and the impact of bases/c

Sources

Spectroscopic Characterization of 2-Anilino-4-chloro-6-methoxypyrimidine: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Trostberg, Germany – March 2, 2026 – This technical guide provides a detailed analysis of the expected spectroscopic data (NMR, IR, MS) for the compound 2-anilino-4-chloro-6-methoxypyrimidine. This molecule is a significant intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Due to the limited availability of direct experimental spectroscopic data for this specific compound in the public domain, this guide employs a predictive approach grounded in the analysis of its likely precursors and a structurally similar analogue.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this class of compounds. The insights provided herein are derived from established principles of spectroscopy and a comparative analysis of experimentally verified data for related molecules.

Introduction: The Challenge of Characterizing Novel Intermediates

The synthesis of novel drug candidates often involves the creation of unique chemical intermediates. One such class of compounds is the 2-anilino-pyrimidine series, which serves as a versatile scaffold in medicinal chemistry. The target of this guide, this compound, is anticipated to be synthesized via the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine ring by aniline. Understanding the spectroscopic signature of this product is crucial for reaction monitoring, purification, and structural confirmation.

Given the absence of published experimental spectra for this compound, this guide will provide a robust, predictive analysis based on the known spectroscopic data of its precursors, 2,4-dichloro-6-methoxypyrimidine and aniline , as well as its close structural analogue, 2-amino-4-chloro-6-methoxypyrimidine .

Predicted Spectroscopic Data for this compound

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. These predictions are based on the principle of chemical group additivity and a comparative analysis with the known data of the precursor and analogue molecules presented in Section 3.

Predicted ¹H and ¹³C NMR Spectra

The substitution of an amino group with an anilino group is expected to introduce significant changes in the chemical shifts of the pyrimidine ring, primarily due to the electronic effects of the phenyl ring. The anilino group as a whole is electron-withdrawing, which will influence the electron density around the pyrimidine core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H5~6.5 - 7.0~90 - 95
Methoxy (-OCH₃)~3.9 - 4.1~55 - 60
Anilino-NH~8.5 - 9.5 (broad s)-
Anilino-H (ortho)~7.5 - 7.8 (d)~120 - 125
Anilino-H (meta)~7.1 - 7.4 (t)~128 - 132
Anilino-H (para)~7.0 - 7.3 (t)~124 - 128
Pyrimidine-C2-~160 - 165
Pyrimidine-C4-~165 - 170
Pyrimidine-C6-~170 - 175
Anilino-C (ipso)-~138 - 142
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational modes of the anilino and methoxypyrimidine moieties.

Table 2: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Anilino)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methoxy)2850 - 2950Medium
C=N Stretch (Pyrimidine)1550 - 1650Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Methoxy)1200 - 1300Strong
C-N Stretch (Anilino)1250 - 1350Strong
C-Cl Stretch700 - 800Strong
Predicted Mass Spectrum (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀ClN₃O), which is 235.67 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks.

Predicted Fragmentation Pathway:

G M [C₁₁H₁₀ClN₃O]⁺˙ m/z = 235/237 F1 [M - CH₃]⁺ m/z = 220/222 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z = 200 M->F2 - •Cl F3 [C₆H₅N]⁺˙ m/z = 92 M->F3 Cleavage F4 [C₄H₂ClN₂O]⁺ m/z = 143/145 M->F4 Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Spectroscopic Data of Precursors and Analogue

The predictions in the previous section are informed by the experimental data of the following related compounds.

Aniline (Precursor)

Aniline is a primary aromatic amine that provides the anilino moiety in the target compound.

Table 3: Spectroscopic Data for Aniline

Technique Data Reference
¹H NMR (CDCl₃)δ 7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H), 3.53 (br s, 2H)[1]
¹³C NMR (CDCl₃)δ 146.4, 129.3, 118.6, 115.1[2]
IR (liquid film)3442, 3360 (N-H str), 3050 (C-H str, arom.), 1619 (N-H bend), 1281 (C-N str)[3][4]
MS (EI)m/z 93 (M⁺), 66, 65[5][6]
2,4-Dichloro-6-methoxypyrimidine (Precursor)

This compound provides the pyrimidine core of the target molecule.

Table 4: Spectroscopic Data for 2,4-Dichloro-6-methoxypyrimidine

Technique Data Reference
IR (KBr Pellet)Characteristic peaks for C-O, C=N, and C-Cl bonds.[7]
Molecular FormulaC₅H₄Cl₂N₂O[7]
Molecular Weight179.00 g/mol [7]
2-Amino-4-chloro-6-methoxypyrimidine (Analogue)

This compound is structurally very similar to the target molecule, with the key difference being an amino group instead of an anilino group.

Table 5: Spectroscopic Data for 2-Amino-4-chloro-6-methoxypyrimidine

Technique Data Reference
¹H NMRProvided by Sigma-Aldrich Co. LLC[8]
¹³C NMRProvided by Wiley-VCH GmbH[8]
IR (KBr Pellet)Data available in PubChem[8]
MS (GC-MS)m/z 159 (M⁺), 158[8]

Experimental Methodologies (for Precursors and Analogue)

The following are general protocols for acquiring the spectroscopic data presented for the precursor and analogue compounds. These methods are also applicable for the characterization of the target compound, this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Standard pulse program, spectral width of -2 to 12 ppm, relaxation delay of 1-2 s, and 16-32 scans.

  • ¹³C NMR Acquisition: Proton-decoupled pulse program, spectral width of 0 to 200 ppm, relaxation delay of 2-5 s, and 1024 or more scans.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50 to 500.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: General workflow for the spectroscopic characterization of organic compounds.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the expected spectroscopic characteristics of this compound. By leveraging experimental data from its precursors and a close structural analogue, researchers can gain valuable insights for the identification and characterization of this important synthetic intermediate. It is anticipated that this guide will serve as a useful reference for scientists engaged in the synthesis and development of novel pyrimidine-based compounds.

References

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  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

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  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
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  • PMC. (2022, April 11). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]

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  • Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

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Introduction: The Anilinopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Anilinopyrimidines

The 2-anilinopyrimidine core is a quintessential example of a "privileged scaffold" in modern drug discovery. This heterocyclic motif is recognized for its ability to bind to a wide array of biological targets with high affinity, particularly the ATP-binding pocket of protein kinases.[1][2] Pyrimidines are considered bioisosteres of the purine scaffold of ATP, allowing them to function as competitive inhibitors.[1] This inherent activity, combined with the synthetic tractability of the anilinopyrimidine structure, has established it as a foundational element in the development of targeted therapeutics. The diverse biological activities exhibited by this class of compounds—ranging from anticancer and antifungal to antibacterial and antitubercular effects—underscore its versatility and ongoing importance in medicinal chemistry.[2][3][4] This guide provides a detailed exploration of the biological activities of substituted anilinopyrimidines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting Deregulated Kinase Signaling

The most extensively studied biological activity of anilinopyrimidines is their potent anticancer effect, which is primarily achieved through the inhibition of protein kinases.[5] Kinases are critical enzymes that regulate a vast number of cellular processes, and their deregulation is a hallmark of many cancers.[1][6] Anilinopyrimidine derivatives have been successfully designed to target various kinase families, demonstrating both selective and multi-targeted inhibition profiles.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are transmembrane proteins that, upon ligand binding, activate downstream signaling pathways controlling cell proliferation, survival, and migration.[6] Aberrant RTK activity is a common driver of oncogenesis.

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Anilinopyrimidine-based inhibitors have been developed to overcome resistance to first-generation drugs. For instance, novel derivatives have shown high inhibitory activity against the challenging EGFRT790M/C797S triple mutation, which confers resistance to many therapies.[7] These compounds often exhibit high selectivity for the mutant EGFR over the wild-type (WT) form, which is crucial for minimizing off-target toxicity.[7][8] A key structural insight is that substituents on the anilinopyrimidine core can form favorable interactions with the mutated methionine gatekeeper residue, enhancing potency and selectivity.[8]

  • c-Met and VEGFR-2 Dual Inhibitors: The c-Met and VEGFR-2 kinases are crucial for tumor angiogenesis, proliferation, and metastasis.[9] Their synergistic signaling makes dual inhibition a superior therapeutic strategy.[9][10] A series of potent dual inhibitors bearing the anilinopyrimidine scaffold has been developed, with some compounds displaying nanomolar potency against both kinases.[11][12] Compound 3a , a hybrid of cabozantinib's cyclopropane-1,1-dicarboxamide moiety and an anilinopyrimidine core, potently inhibited both c-Met and VEGFR-2 with IC50 values of 8.8 nM and 16 nM, respectively.[9]

  • TAM Family (Axl/Mer) Inhibitors: The TAM (Tyro3, Axl, Mer) family of RTKs is implicated in tumor survival and chemoresistance.[13] Novel 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent dual Axl/Mer inhibitors with minimal activity against Tyro3.[13] One representative compound exhibited IC50 values of 2 nM for Mer and 16 nM for Axl, demonstrating significant potential.[13] More recently, 2-substituted aniline pyrimidine derivatives have been developed as potent dual Mer/c-Met inhibitors, with compound 18c showing IC50 values of 18.5 nM and 33.6 nM, respectively, along with good liver microsome stability.[14]

Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases
  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment.[15] A series of 2-anilinopyrimidine derivatives demonstrated potent antiproliferative activities by targeting transcriptional CDKs. Specific compounds were identified as potent inhibitors of CDK7 (IC50 = 0.479 µM), CDK8 (IC50 = 0.716 µM), and CDK9 (IC50 = 0.059 µM), showcasing the scaffold's tunability for different kinase subtypes.[15]

Inhibition of Tubulin Polymerization

Beyond kinase inhibition, some anilinopyrimidine derivatives exert their anticancer effects by disrupting microtubule dynamics. A series of 2-anilino triazolopyrimidines were identified as potent inhibitors of tubulin polymerization.[16] The most potent compound, a p-toluidino derivative (3d ), had an IC50 of 0.45 µM for tubulin polymerization and exhibited potent antiproliferative activity against HeLa, A549, and HT-29 cancer cells with IC50 values in the 30–43 nM range.[16] This compound was shown to arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[16]

Below is a conceptual signaling pathway illustrating how anilinopyrimidine derivatives inhibit Receptor Tyrosine Kinase (RTK) activity.

RTK_Inhibition ligand Growth Factor (e.g., EGF, HGF) receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, c-Met) ligand->receptor Binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer Activates downstream Downstream Signaling (RAS-RAF-MEK-ERK) dimer->downstream Phosphorylates & Activates apoptosis Apoptosis dimer->apoptosis Inhibition leads to atp ATP atp->dimer Binds to Kinase Domain inhibitor Anilinopyrimidine Inhibitor inhibitor->dimer Competitively Blocks ATP Binding Site response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Anilinopyrimidine inhibitors block RTK signaling by competing with ATP.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro activity of representative anilinopyrimidine compounds against various cancer cell lines and kinase targets.

Compound IDTarget(s)Cell Line / AssayIC50 ValueReference
5b CDK9Enzyme Assay0.059 µM[15]
5f CDK7Enzyme Assay0.479 µM[15]
5m CytotoxicityHeLa Cells9.83 µM[15]
3a c-Met / VEGFR-2Enzyme Assay8.8 nM / 16 nM[9]
3g / 18a CytotoxicityMKN-45 / EBC-1 Cells0.33 - 1.7 µM[9][10]
3d Tubulin PolymerizationEnzyme Assay0.45 µM[16]
3d CytotoxicityHT-29 Cells30 nM[16]
27 Mer / AxlEnzyme Assay2 nM / 16 nM[13]
18c Mer / c-MetEnzyme Assay18.5 nM / 33.6 nM[14]
18c CytotoxicityHCT116 Cells0.81 µM[14]

Part 2: Antimicrobial & Antifungal Activity

The structural versatility of anilinopyrimidines has led to their exploration as antimicrobial agents, addressing the critical need for new therapies against resistant pathogens.[17]

Antifungal Activity

Anilinopyrimidine fungicides, such as pyrimethanil, are used in agriculture to control diseases like gray mold.[18] Their primary mechanism of action is the inhibition of methionine biosynthesis, which disrupts protein synthesis and the secretion of hydrolytic enzymes essential for the fungal infection process.[18] Studies on Sclerotinia sclerotiorum, a damaging plant pathogen, demonstrated that pyrimethanil has potent activity with EC50 values ranging from 0.411 to 0.610 µg/mL.[18]

Antibacterial & Antitubercular Activity

Derivatives of the related 2-aminopyrimidine scaffold have shown a broad spectrum of activity against various microbial pathogens.[17][19]

  • Broad-Spectrum Activity: Novel aminopyrimidinyl benzimidazoles have demonstrated good antibacterial and antifungal activity. One compound effectively inhibited Aspergillus flavus (MIC = 1 µg/mL), E. coli (MIC = 1 µg/mL), and Methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 8 µg/mL).[19] The proposed mechanism involves intercalation into bacterial DNA, blocking replication.[19]

  • Antitubercular Potential: Recognizing the urgent need for new drugs against multi-drug resistant tuberculosis, a selection of novel anilinopyrimidine analogues were screened and found to have micromolar activity against Mycobacterium tuberculosis, identifying them as potential new lead compounds.[4]

Part 3: Structure-Activity Relationship (SAR) and Experimental Design

The rational design of potent and selective anilinopyrimidine inhibitors relies heavily on understanding their structure-activity relationships (SAR). This knowledge guides the choice of chemical substitutions to optimize target engagement, selectivity, and pharmacokinetic properties.

Core Principles of SAR
  • Hinge-Binding Region: The pyrimidine core typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP.[8] This interaction is fundamental to the inhibitory activity.

  • Substitutions on the Aniline Ring: Modifications to the aniline ring are crucial for determining potency and selectivity. These substitutions project into different regions of the ATP pocket. For dual c-Met/VEGFR-2 inhibitors, the aniline moiety and its substituents are key determinants of activity.[9][12] For EGFR inhibitors, small, lipophilic meta substituents on the 4-aniline moiety are often preferred.[20]

  • Modifications at other Pyrimidine Positions: Substitutions at the 4 and 5-positions of the pyrimidine ring can be used to tune selectivity and physical properties. For example, in the design of selective inhibitors for class III RTKs, the addition of a phenylurea group at the 4-position of the aniline ring was a key modification.[5][20]

The diagram below illustrates the core anilinopyrimidine scaffold and highlights key areas for chemical modification based on SAR studies.

Caption: Key regions of the anilinopyrimidine scaffold for SAR studies.

Part 4: Experimental Protocols and Validation

The evaluation of novel anilinopyrimidine derivatives follows a standardized, yet adaptable, workflow. The trustworthiness of the data generated is paramount, and each protocol is designed to be a self-validating system with appropriate controls.

General Drug Discovery and Validation Workflow

The process begins with rational design and synthesis, followed by a cascade of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and preclinical viability.

Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Evaluation design 1. Design & Docking (SAR, Molecular Modeling) synthesis 2. Chemical Synthesis & Purification design->synthesis kinase_assay 3. Kinase Inhibition Assay (e.g., HTRF, IC50 determination) synthesis->kinase_assay cell_assay 4. Cell Proliferation Assay (e.g., MTT, EC50 determination) kinase_assay->cell_assay mech_assay 5. Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot) cell_assay->mech_assay admet 6. ADMET Profiling (Metabolic Stability, hERG) mech_assay->admet in_vivo 7. In Vivo Efficacy (Xenograft Models) admet->in_vivo

Caption: Standard workflow for anilinopyrimidine drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a specific protein kinase. The choice of an HTRF assay is based on its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a stock solution of the anilinopyrimidine test compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). c. Prepare a final intermediate dilution of the compounds in the assay buffer. This step is critical to minimize the final DMSO concentration in the assay well to ≤1%, preventing solvent-induced artifacts.

  • Assay Plate Setup: a. Use a low-volume, 384-well white plate for optimal signal detection. b. Add 2 µL of the diluted test compound, positive control (a known inhibitor), or negative control (DMSO vehicle) to the appropriate wells.

  • Kinase Reaction: a. Prepare a kinase/substrate mix containing the target kinase and the biotinylated peptide substrate in the reaction buffer. b. Add 4 µL of the kinase/substrate mix to each well. c. Prepare an ATP solution in the reaction buffer. d. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time must be optimized to ensure the reaction is in the linear range.

  • Detection: a. Prepare the detection mix containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer. b. Stop the kinase reaction by adding 10 µL of the detection mix to each well. The buffer typically contains EDTA to chelate Mg2+ and halt enzymatic activity. c. Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. c. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. d. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

Substituted anilinopyrimidines have proven to be an exceptionally fruitful scaffold in the pursuit of targeted therapies. Their success as kinase inhibitors in oncology is well-documented, with ongoing efforts focused on overcoming drug resistance and developing compounds with precisely tailored polypharmacology, such as dual Mer/c-Met or c-Met/VEGFR-2 inhibitors.[9][14] The expanding research into their antimicrobial, antifungal, and antitubercular activities highlights the broad therapeutic potential of this chemical class.[3][4][18] Future research will likely focus on leveraging advanced computational methods for more precise inhibitor design, exploring novel biological targets beyond kinases, and optimizing the ADMET properties of lead candidates to accelerate their path to clinical application. The continued exploration of the anilinopyrimidine scaffold is poised to deliver the next generation of targeted medicines.

References

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  • Al-Suwaidan, I.A., Abdel-Aziz, A.A.M., El-Azab, A.S., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. PubMed. Available from: [Link]

  • Morgan, J., Haritakul, R., & Keller, P.A. (2003). Anilinopyrimidines as novel antituberculosis agents. PubMed. Available from: [Link]

  • Li, D., Yang, L., Zhang, Y., et al. (2025). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. MDPI. Available from: [Link]

  • Geng, R., Liu, Y., Zhang, Y., et al. (2018). Novel aminopyrimidinyl benzimidazoles as potentially antimicrobial agents: Design, synthesis and biological evaluation. PubMed. Available from: [Link]

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Technical Guide: 2-Anilinopyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-anilinopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibitors. Its geometric and electronic properties allow it to mimic the adenine ring of ATP, facilitating high-affinity binding to the hinge region of kinase domains. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-anilinopyrimidine derivatives, with a specific focus on their role in overcoming drug resistance in EGFR and CDK signaling pathways.

The Pharmacophore: Hinge Binding Mechanics

The core utility of the 2-anilinopyrimidine motif lies in its ability to form a bidentate hydrogen-bonding network with the kinase hinge region.[1] This interaction is the thermodynamic anchor for potency.

Structural Topology
  • Acceptor: The pyrimidine N1 nitrogen serves as a hydrogen bond acceptor from the backbone amide NH of the hinge residue (e.g., Met793 in EGFR).

  • Donor: The exocyclic aniline NH serves as a hydrogen bond donor to the backbone carbonyl of the hinge residue.

  • Vectors: The C4 and C5 positions of the pyrimidine ring direct substituents toward the "gatekeeper" residue and the hydrophobic back pocket, respectively, allowing for selectivity tuning.

Mechanism of Action Diagram

The following diagram illustrates the interaction logic between the scaffold and the kinase domain.

G Scaffold 2-Anilinopyrimidine Core Hinge Kinase Hinge Region (e.g., Met793) Scaffold->Hinge Bidentate H-Bonds (N1 & NH) Gatekeeper Gatekeeper Residue (e.g., T790M) Scaffold->Gatekeeper C4/C5 Steric Clash/Avoidance Solvent Solvent Exposed Region Scaffold->Solvent Aniline Tail (Solubilizing Groups)

Figure 1: Topological interaction map of 2-anilinopyrimidines within the ATP-binding pocket.

Synthetic Architectures: Construction Strategies

Synthesizing 2-anilinopyrimidines typically involves forming the C2-N bond. The choice between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) is dictated by the electronics of the pyrimidine ring.
Reaction Decision Matrix
  • Method A:

    
     (Nucleophilic Aromatic Substitution) 
    
    • Requirement: The pyrimidine must possess electron-withdrawing groups (EWG) at C4/C6 (e.g., -Cl, -CF3, -NO2) to activate the C2 position.

    • Conditions: Acid catalysis (HCl/isopropanol) or basic conditions at elevated temperatures.

  • Method B: Buchwald-Hartwig Amination [2]

    • Requirement: Used when the pyrimidine is electron-neutral or electron-rich, or when harsh

      
       conditions degrade sensitive functional groups.
      
    • Conditions: Pd source (Pd2(dba)3, Pd(OAc)2), Ligand (Xantphos, BINAP), Base (Cs2CO3, NaOtBu).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Chloropyrimidine Derivative Check Are there EWGs (Cl, NO2, CF3) at C4/C6? Start->Check SNAr Method A: SNAr Acidic (HCl/iPrOH) or Basic (TEA/n-BuOH) Check->SNAr Yes (Activated) Buchwald Method B: Buchwald-Hartwig Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Check->Buchwald No (Deactivated) Product Target: 2-Anilinopyrimidine SNAr->Product Buchwald->Product

Figure 2: Decision tree for selecting the optimal synthetic route based on pyrimidine electronics.

Therapeutic Case Study: WZ4002 and EGFR T790M

WZ4002 serves as the archetype for third-generation EGFR inhibitors utilizing this scaffold. It was designed to overcome the T790M "gatekeeper" mutation which confers resistance to quinazoline-based inhibitors like gefitinib.

Structural Logic of WZ4002
  • Core: 2-anilinopyrimidine.[3][4][5][6][7]

  • Warhead: An acrylamide moiety attached to the aniline ring.[8] This acts as a Michael acceptor, forming a covalent bond with Cys797 at the edge of the ATP binding pocket.

  • Selectivity: The scaffold fits the T790M mutant pocket better than the wild-type (WT) EGFR, reducing toxicity (WT sparing).

Comparative Potency Data

The following table summarizes the inhibitory profile of WZ4002 compared to first-generation inhibitors, highlighting the efficacy of the 2-anilinopyrimidine core in resistant mutants.

CompoundScaffold TypeTargetIC50 (nM)Binding Mode
WZ4002 2-AnilinopyrimidineEGFR (L858R/T790M)8 Irreversible (Covalent)
WZ4002 2-AnilinopyrimidineEGFR (WT)26Irreversible
Gefitinib QuinazolineEGFR (L858R/T790M)>1000Reversible (ATP Comp.)
Gefitinib QuinazolineEGFR (L858R)3Reversible

Data Source: Zhou et al. (2009) and subsequent SAR studies [1, 2].

Experimental Protocols

Protocol: Buchwald-Hartwig Coupling for 2-Anilinopyrimidines

Use this protocol for electron-neutral pyrimidines where SNAr fails.

Reagents:

  • Aryl halide: 2-chloropyrimidine derivative (1.0 eq)

  • Amine: Substituted aniline (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with argon.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Loading: Add the 2-chloropyrimidine, aniline,

    
    , and Xantphos to the flask.
    
  • Catalyst Addition: Add

    
     last to minimize oxidation.
    
  • Reaction: Heat to 100°C for 12–16 hours under argon. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2).

Self-Validation Check:

  • *If yield is <30%: *Check solvent dryness. Water decomposes the catalyst.

  • If dehalogenation is observed: Reduce temperature to 80°C or switch base to

    
    .
    
Protocol: Kinase Inhibition Assay (LanthaScreen™)

Standard assay to validate the activity of synthesized derivatives.

  • Preparation: Prepare 3x serial dilutions of the 2-anilinopyrimidine derivative in DMSO (start at 10

    
    M).
    
  • Incubation: Mix kinase (e.g., EGFR T790M, 0.5 nM final), Alexa Fluor® tracer, and Eu-anti-tag antibody in assay buffer.

  • Reaction: Add ATP (at

    
     apparent) and the compound dilutions.
    
  • Readout: Incubate for 60 mins at RT. Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Calculation: Plot Emission Ratio vs. log[Compound] to derive IC50 using a sigmoidal dose-response equation.

References

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[9][10] Nature, 462(7276), 1070-1074.

  • Cross, D. A., et al. (2014). "WZ4002, an irreversible EGFR inhibitor, selectively targets the T790M mutation." Cancer Discovery, 4(9), 1046-1061.

  • Lyu, J., et al. (2019). "Discovery of WZ4002 derivatives as potent EGFR-L858R/T790M inhibitors." Bioorganic & Medicinal Chemistry, 27(12), 2561-2570.

  • Surleraux, D., et al. (2025). "SNAr versus Buchwald–Hartwig Amination in Pyrimidine Series." ResearchGate Review.

  • Zhang, S., et al. (2018). "Structure-Activity Relationship of 2-Anilinopyrimidines as CDK Inhibitors." Molecules, 23(11), 2943.

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A Senior Application Scientist's Guide to the Theoretical Modeling of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 2-Anilino-4-chloro-6-methoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral to numerous bioactive molecules, and this guide is designed to equip researchers, scientists, and drug development professionals with the rationale and step-by-step protocols for elucidating the structural, electronic, and interactive properties of this specific scaffold using computational methods. By integrating quantum mechanics, molecular dynamics, and molecular docking, we present a holistic in-silico workflow. This document emphasizes the causality behind methodological choices, ensuring a robust and validated approach to computational analysis that can accelerate discovery and optimization efforts.

Introduction: The Pyrimidine Core in Modern Research

The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, DNA and RNA.[1] Its derivatives are, therefore, a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents, including anticancer and antiviral drugs.[2] The specific molecule of interest, this compound, combines the pyrimidine core with an aniline moiety, a chloro substituent, and a methoxy group. This unique combination of functional groups suggests a rich and complex electronic profile, making it a valuable intermediate for synthesizing novel bioactive compounds and functional materials.[2][3]

The chloro and methoxy groups, in particular, are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] Theoretical modeling provides a powerful, cost-effective, and time-efficient means to explore the vast chemical space and predict the behavior of such molecules before their physical synthesis.[5] This guide will walk you through a logical, multi-faceted computational investigation of this compound.

Part 1: Foundational Analysis - Quantum Mechanical (QM) Investigations

Quantum mechanical calculations are indispensable for understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[6]

Geometry Optimization: The First Step to a Valid Model

Before any properties can be accurately calculated, it is crucial to determine the most stable three-dimensional conformation of the molecule.

Protocol 1: DFT Geometry Optimization

  • Structure Input : Build the 3D structure of this compound using molecular modeling software.

  • Method Selection :

    • Functional : B3LYP is a hybrid functional that has consistently provided a good balance of accuracy and computational cost for organic molecules.[7][8][9]

    • Basis Set : The 6-311++G(2d,2p) basis set is recommended for achieving a high degree of accuracy in both geometry and electronic properties.[10]

  • Solvation Model : To simulate a more biologically relevant environment, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[10]

  • Execution and Validation :

    • Run the geometry optimization calculation.

    • Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Electronic Properties: Unveiling Reactivity

With an optimized geometry, we can now probe the electronic landscape of the molecule.

  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[11]

  • Molecular Electrostatic Potential (MEP) : The MEP map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is invaluable for predicting sites of interaction.

Table 1: Key Electronic Descriptors and Their Significance

DescriptorDefinitionSignificance in Drug Design
E_HOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
ΔE (LUMO-HOMO) Energy gap between LUMO and HOMOIndicates chemical reactivity and stability.[11]
Dipole Moment Measure of the net molecular polarityInfluences solubility and binding interactions.
Spectroscopic Prediction: Bridging Theory and Experiment

A powerful validation of a theoretical model is its ability to reproduce experimental data. DFT can be used to predict spectroscopic properties.

  • Infrared (IR) Spectroscopy : The calculated vibrational frequencies can be compared to experimental IR spectra to confirm the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical chemical shifts can be calculated and compared with experimental NMR data to validate the computed electronic environment of the atoms.[10]

  • UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the resulting UV-Vis absorption spectrum.[10]

Part 2: Exploring Molecular Behavior - Molecular Dynamics (MD) Simulations

While QM methods provide a static picture, molecules are dynamic entities. MD simulations allow us to observe the conformational changes and interactions of this compound over time.

Workflow for Molecular Dynamics Simulation

Caption: The fundamental steps involved in developing a QSAR model.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

The theoretical modeling of this compound offers a powerful lens through which to understand its fundamental properties and potential applications. By following the multi-step approach outlined in this guide—from quantum mechanical calculations to molecular docking and QSAR—researchers can gain deep insights into the molecule's structure, reactivity, and biological interaction potential. This in-silico-first approach is not merely about generating data; it is about building a validated, predictive understanding that can significantly de-risk and accelerate the experimental drug discovery and materials science pipeline.

References

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine. Retrieved from [Link]

  • Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • MDPI. (2014, October 24). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • Bentham Science. (2021, March 1). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • PMC. (2022, May 7). Theoretical modeling and design of some pyrazolopyrimidine derivatives as Wolbachia inhibitors, targeting lymphatic filariasis and onchocerciasis. Retrieved from [Link]

  • MDPI. (2024, August 29). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. Retrieved from [Link]

  • SciELO. (2024, June 19). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, December 27). (PDF) Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Retrieved from [Link]

  • ResearchGate. (2024, August 21). (PDF) Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Retrieved from [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • PMC. (2023, April 10). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2017, March 18). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Retrieved from [Link]

  • MDPI. (2023, June 20). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Retrieved from [Link]

  • Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

  • PMC. (2022, April 11). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for Nucleophilic Aromatic Substitution on 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the execution and optimization of nucleophilic aromatic substitution (SNAr) reactions on 4-chloropyrimidines. It delves into the underlying mechanism, details critical factors influencing reaction outcomes, presents validated experimental protocols, and highlights the reaction's significance in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the ability of the nitrogen atoms to act as hydrogen bond acceptors, enabling potent and selective interactions with biological targets. Functionalized pyrimidines are central to the development of kinase inhibitors, antiviral agents, and other therapeutics.[2][3]

Among the various synthetic routes to functionalized pyrimidines, the nucleophilic aromatic substitution (SNAr) of halopyrimidines stands out as a robust and versatile method.[1][4] Specifically, 4-chloropyrimidines serve as highly valuable electrophilic substrates. The electron-withdrawing nature of the two ring nitrogens renders the C4 position significantly electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles.[5] This predictable reactivity allows for the modular and efficient construction of diverse chemical libraries essential for structure-activity relationship (SAR) studies.

The SNAr Mechanism on 4-Chloropyrimidines

The substitution of the chlorine atom on a 4-chloropyrimidine proceeds via a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient carbon at the C4 position. This step temporarily disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is crucial and is enhanced by the delocalization of the negative charge onto the electronegative ring nitrogens.[7]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically rapid, step through the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted pyrimidine product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[6]

Caption: The Addition-Elimination Mechanism of SNAr on 4-Chloropyrimidines.

Critical Factors Influencing Reactivity and Selectivity

The success and efficiency of an SNAr reaction on 4-chloropyrimidines are governed by a delicate interplay of several factors. Understanding these variables is key to optimizing reaction conditions for specific substrates.

  • The Nucleophile: The nature of the nucleophile is paramount.

    • Amines: Primary and secondary amines are the most common nucleophiles. Electron-rich anilines and aliphatic amines are generally more reactive than electron-deficient ones.[5]

    • Alcohols & Thiols: Alkoxides and thiolates are also effective nucleophiles, typically requiring a base to deprotonate the starting alcohol or thiol.

    • Steric Hindrance: Bulky groups on the nucleophile (e.g., ortho-substituted anilines) or on the pyrimidine ring near the C4 position can significantly decrease the reaction rate.[5]

  • The Pyrimidine Substrate: The electronic properties of other substituents on the pyrimidine ring can modulate the reactivity of the C4 position.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) at the C2, C5, or C6 positions further increase the electrophilicity of the C4 carbon, accelerating the reaction.

    • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) can decrease the reaction rate by reducing the ring's electron deficiency.[8]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often preferred as they can solvate the intermediate complex without deactivating the nucleophile. However, greener solvents like water and ethanol can also be highly effective, sometimes offering superior results.[1][9] Protic solvents like ethanol or isopropanol are also commonly used, especially at elevated temperatures.[10]

    • Base: A base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][11]

    • Temperature: Many SNAr reactions require heating (from 80 °C to reflux) to proceed at a practical rate, especially with less reactive nucleophiles.[5] Microwave irradiation can dramatically shorten reaction times.[12]

Influencing_Factors Substrate Pyrimidine Substrate (EWG/EDG Effects) Yield Yield Substrate->Yield Rate Reaction Rate Substrate->Rate Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Yield Nucleophile->Rate Conditions Conditions (Solvent, Base, Temp) Conditions->Yield Conditions->Rate Purity Purity / Side Products Conditions->Purity

Caption: Interplay of factors governing SNAr reaction outcomes.

Experimental Protocols & Methodologies

General Protocol for Amination of a 4-Chloropyrimidine

This protocol provides a robust starting point for the reaction of a 4-chloropyrimidine with a primary or secondary amine.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.0 - 1.5 eq)

  • Base (e.g., DIPEA or K₂CO₃, 1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Stir plate and magnetic stir bar

  • TLC plates, ethyl acetate, hexanes, UV lamp

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add the 4-chloropyrimidine (1.0 eq), the amine nucleophile (1.1 eq), and a magnetic stir bar.

  • Solvent and Base Addition: Add the chosen solvent (to achieve a concentration of ~0.1-0.5 M) followed by the base (e.g., DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir. If using a microwave reactor, heat to 120–140 °C for 15–30 minutes.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be collected by vacuum filtration.

    • If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate (EtOAc) and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Representative Reaction Conditions

The optimal conditions are highly dependent on the specific substrates used. The following table provides common starting points.

Nucleophile TypeSolvent(s)Base(s)Typical Temperature
Aliphatic AminesEtOH, IPA, DMF, DioxaneDIPEA, TEA, K₂CO₃80 - 140 °C
AnilinesEtOH, n-BuOH, Water, DMFDIPEA, K₂CO₃, HCl (cat.)80 - 150 °C
Alcohols/PhenolsTHF, DMF, DMSONaH, K₂CO₃25 - 100 °C
Thiols/ThiophenolsDMF, EtOHK₂CO₃, Cs₂CO₃25 - 80 °C

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The SNAr reaction on 4-chloropyrimidines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of protein kinase inhibitors.[12][13] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, allowing for potent inhibition of various kinases.

Examples:

  • Imatinib (Gleevec): A revolutionary drug for chronic myeloid leukemia, its synthesis involves the SNAr reaction of a 4-chloropyrimidine derivative with N-(3-pyridinyl)benzene-1,4-diamine.

  • Gefitinib (Iressa): An EGFR inhibitor used to treat lung cancer, which utilizes a similar SNAr strategy to install a substituted aniline at the C4 position.

  • Aurora Kinase Inhibitors: Extensive libraries of potent Aurora kinase inhibitors have been developed using SNAr reactions on 2,4-dichloropyrimidines to introduce diverse aniline functionalities.[12]

The modularity of this reaction allows for the rapid generation of compound libraries where different nucleophiles are introduced at the C4 position, enabling a systematic exploration of the SAR and optimization of potency, selectivity, and pharmacokinetic properties.[14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.[5]2. Weak nucleophile.3. Steric hindrance.[5]4. Inappropriate solvent or base.1. Increase reaction temperature, consider using a microwave reactor.2. Use a stronger base to deprotonate the nucleophile; for anilines, add electron-donating groups.3. Increase reaction time and temperature.4. Screen different solvents (e.g., switch from protic to aprotic) and bases.
Side Product Formation 1. Reaction with solvent (solvolysis), especially with water or alcohols at high temperatures.[1]2. Di-substitution (if other reactive halogens are present).3. Base-mediated decomposition.1. Switch to an aprotic solvent like DMF, DMSO, or Dioxane.[5]2. Use stoichiometric amounts of the nucleophile and lower the temperature.3. Use a milder base (e.g., NaHCO₃) or an organic base like DIPEA.
Difficult Purification 1. Product is highly polar and remains in the aqueous layer.2. Unreacted starting materials have similar polarity to the product.1. Perform multiple extractions with a more polar organic solvent (e.g., 1-butanol) or use a continuous liquid-liquid extractor.2. Ensure the reaction goes to completion; optimize chromatography conditions (try different solvent systems or reverse-phase silica).

References

  • Valverde, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • Valverde, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available from: [Link]

  • Patel, H., et al. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. Available from: [Link]

  • Moseley, J. D., & Lenden, P. A. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available from: [Link]

  • Slanina, T., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]

  • ResearchGate. (2014). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available from: [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available from: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725. Available from: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available from: [Link]

  • ResearchGate. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]

  • PubMed. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Organic Chemistry Portal. Available from: [Link]

  • Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available from: [Link]

Sources

protocol for synthesizing 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine

Part 1: Strategic Overview & "Regio-Logic"

Synthesizing This compound presents a classic problem in heterocyclic regioselectivity. A naive retrosynthetic approach might suggest starting from the commercially available 2,4,6-trichloropyrimidine . However, this route is fundamentally flawed for this specific target due to the intrinsic reactivity profile of the pyrimidine ring.

The Regioselectivity Trap: In 2,4,6-trichloropyrimidine, the positions at C4 and C6 are significantly more electrophilic (para to nitrogen) than C2 (ortho to two nitrogens).

  • Nucleophilic Attack: Reaction with aniline will preferentially occur at C4/C6, yielding 4-anilino-2,6-dichloropyrimidine .

  • Subsequent Methoxylation: Reaction of this intermediate with methoxide would yield 4-anilino-6-methoxy-2-chloropyrimidine .

  • Result: This is the regioisomer of the target (Cl at C2, Aniline at C4), rendering the starting material unsuitable.

The Solution: The Guanidine Cyclization Route To secure the aniline moiety at the C2 position while maintaining the correct oxidation state at C4/C6, we must establish the C2-Nitrogen bond before closing the ring or introducing the halogens. The optimal protocol utilizes the cyclocondensation of N-phenylguanidine with diethyl malonate, followed by chlorination and controlled desymmetrization.

Part 2: Master Synthesis Workflow

The following diagram outlines the validated pathway, highlighting the critical desymmetrization step.

G Figure 1: Regiocontrolled synthesis via guanidine cyclization to avoid C4/C6 isomer scrambling. SM1 N-Phenylguanidine Int1 2-Anilino-4,6- dihydroxypyrimidine SM1->Int1 NaOEt, EtOH Reflux, 4h SM2 Diethyl Malonate SM2->Int1 Int2 2-Anilino-4,6- dichloropyrimidine Int1->Int2 POCl3, PhNMe2 Reflux, 3h Target 2-Anilino-4-chloro- 6-methoxypyrimidine Int2->Target NaOMe (1.0 eq) MeOH/THF, 0°C

Part 3: Detailed Experimental Protocols

Step I: Scaffold Construction (Cyclocondensation)

Objective: Construct the pyrimidine core with the aniline nitrogen locked at position 2.

Reagents:

  • N-Phenylguanidine carbonate (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (2.5 eq, 21% wt in EtOH)

  • Ethanol (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round bottom flask with anhydrous ethanol and N-phenylguanidine carbonate under

    
     atmosphere.
    
  • Addition: Add sodium ethoxide solution dropwise over 15 minutes. The mixture may become heterogeneous.

  • Condensation: Add diethyl malonate dropwise at room temperature.

  • Reflux: Heat the reaction to reflux (

    
    ) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of guanidine.
    
  • Workup: Cool to room temperature. The sodium salt of the product may precipitate.[1] Quench by pouring into ice water (5 vol).

  • Isolation: Acidify carefully with 6N HCl to pH 5–6. The product, 2-anilino-4,6-dihydroxypyrimidine , will precipitate as a white/off-white solid.

  • Purification: Filter, wash with water and cold ethanol. Dry in a vacuum oven at

    
    .
    

Critical Note: Ensure the pH does not drop below 4 during isolation, as the aniline nitrogen can protonate, increasing solubility and reducing yield.

Step II: Deoxychlorination

Objective: Convert the tautomeric hydroxyl groups to chlorides to activate positions 4 and 6.

Reagents:

  • 2-Anilino-4,6-dihydroxypyrimidine (Intermediate 1)

  • Phosphorus oxychloride (

    
    ) (5–8 vol)
    
  • N,N-Dimethylaniline (1.0 eq) - Catalyst/Acid Scavenger

Protocol:

  • Setup: Place Intermediate 1 in a round bottom flask equipped with a reflux condenser and a caustic scrubber (to trap HCl gas).

  • Addition: Add

    
     carefully (exothermic). Add N,N-dimethylaniline.[2]
    
  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. The suspension should become a clear solution.
    
  • Quench (Hazard): Cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure.
    
  • Hydrolysis: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature

    
     to prevent hydrolysis of the pyrimidine chlorides.
    
  • Neutralization: Neutralize with saturated

    
     or 
    
    
    
    to pH 7–8.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Output: 2-Anilino-4,6-dichloropyrimidine (Yellowish solid).

Step III: Nucleophilic Desymmetrization (The Critical Step)

Objective: Selectively displace one chloride with methoxide.

Reagents:

  • 2-Anilino-4,6-dichloropyrimidine (Intermediate 2)

  • Sodium Methoxide (0.95 – 1.0 eq) - Strict stoichiometry required

  • Methanol (dry) / THF (1:1 mixture)

Protocol:

  • Dissolution: Dissolve Intermediate 2 in a 1:1 mixture of anhydrous THF and MeOH. Cool to

    
     in an ice bath.
    
  • Controlled Addition: Prepare a solution of NaOMe in MeOH. Add this dropwise via syringe pump or addition funnel over 30–60 minutes.

    • Why? High local concentrations of methoxide will lead to the dimethoxy byproduct (2-anilino-4,6-dimethoxypyrimidine).

  • Monitoring: Stir at

    
     for 2 hours. Monitor by HPLC or LCMS.
    
    • Target: Mono-methoxy product.

    • Over-reaction: Dimethoxy product.[3]

    • Under-reaction: Starting dichloro material.[4][5][6]

  • Optimization: If starting material remains but dimethoxy is forming, stop the reaction. It is easier to separate the starting material than the dimethoxy impurity.

  • Workup: Quench with water. Remove THF via rotary evaporation. The product often precipitates from the aqueous methanol mixture.

  • Purification: Filter the solid. Recrystallize from EtOH/Water if necessary to remove traces of the dichloro precursor.

Part 4: Data Summary & Validation

Table 1: Process Parameters and Specifications

ParameterStep I (Cyclization)Step II (Chlorination)Step III (Etherification)
Key Reagent Diethyl Malonate

NaOMe (Limiting Reagent)
Temperature

(Reflux)

(Reflux)

Critical Control pH adjustment during isolationQuench rate (Exothermic)Stoichiometry (0.95 eq)
Typical Yield 75–85%80–90%65–75%
Major Impurity Unreacted GuanidinePhosphoramidates4,6-Dimethoxy analog

Analytical Validation (Expected Data):

  • 1H NMR (DMSO-d6):

    • 
       ~3.90 ppm (s, 3H, -OCH 3) – Crucial confirmation of mono-substitution.
      
    • 
       ~6.2–6.5 ppm (s, 1H, Pyrimidine H-5) – Diagnostic singlet.
      
    • 
       ~7.0–7.8 ppm (m, 5H, Phenyl ring).
      
    • 
       ~9.5–10.0 ppm (s, 1H, -NH -).
      
  • LCMS:

    • Observe M+1 peak corresponding to the mono-chloro, mono-methoxy mass pattern (distinctive 3:1 Chlorine isotope ratio).

References

  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[4]

    • Source: Organic Letters (2006).
    • Relevance: Explains why direct amination of trichloropyrimidine favors C4, necessitating the guanidine route for C2-anilino targets.
    • URL:[Link]

  • Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines (Patent US20060035913A1).
  • Title: Process for producing 2-amino-4,6-dichloropyrimidine (Patent EP0329156A2).

Sources

Application Notes and Protocols for the Utilization of 2-Anilino-4-chloro-6-methoxypyrimidine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Anilinopyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine ring system stands as a "privileged scaffold."[1] Its derivatives are integral to a multitude of FDA-approved therapeutics, particularly in oncology.[1][2] Among these, 2-anilinopyrimidine derivatives have garnered significant attention for their capacity to function as potent kinase inhibitors.[3][4] This is largely due to their structural ability to mimic the hinge-binding region of ATP, allowing for competitive inhibition of kinase activity, a cornerstone of many cancer signaling pathways.[1][5]

2-Anilino-4-chloro-6-methoxypyrimidine is a pivotal chemical intermediate, offering a robust and versatile platform for the synthesis of diverse compound libraries. Its strategic design, featuring a reactive chlorine atom, provides a direct handle for introducing molecular diversity through various cross-coupling reactions. The methoxy and anilino groups, in turn, modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.[6] This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this high-value intermediate in a research and development setting.

Physicochemical Properties and Chemical Reactivity

A thorough understanding of the intermediate's properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5734-64-5[7][8]
Molecular Formula C₅H₆ClN₃O[7]
Molecular Weight 159.57 g/mol [7]
Appearance Pale yellow or white to cream crystalline powder[7][9]
Melting Point 168 - 173 °C[7]
Purity ≥ 95% (HPLC)[7]

The reactivity of this compound is dominated by the chlorine atom at the C4 position. This position is electron-deficient due to the ring nitrogen atoms, making the chloro group a facile leaving group for nucleophilic aromatic substitution (SNAr) and a prime substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the modular assembly of complex molecules.[10]

Core Application: A Gateway to Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer cell proliferation and survival.[1][3] The general strategy involves the displacement of the C4-chloro group with a variety of carbon, nitrogen, or other nucleophiles to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[3]

G cluster_0 Core Intermediate cluster_1 Coupling Partner cluster_2 Catalytic System cluster_3 Final Product A 2-Anilino-4-chloro- 6-methoxypyrimidine D Diverse Library of Anilinopyrimidine Derivatives (e.g., Kinase Inhibitors) A->D Cross-Coupling Reaction B R-B(OH)₂ (Boronic Acid) or R-NH₂ (Amine) or R-C≡CH (Alkyne) B->D C Pd Catalyst + Ligand + Base C->A C->D Catalyses

Caption: General synthetic route using this compound.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are foundational methods for diversifying the 2-anilinopyrimidine scaffold. They are based on well-established and robust transformations in synthetic organic chemistry.[11][12]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a versatile method for creating carbon-carbon bonds by coupling the chloro-pyrimidine with an organoboron compound.[13]

Workflow Diagram: Suzuki-Miyaura Coupling

G start Start setup Reaction Setup: - Add pyrimidine, boronic acid,  catalyst, and base to flask. start->setup inert Inert Atmosphere: - Evacuate and backfill  with N₂ or Ar (3x). setup->inert solvent Add Solvents: - Anhydrous DME - 2M Na₂CO₃ solution inert->solvent heat Heat Reaction: - Stir at 80-90 °C - Monitor by TLC/LC-MS solvent->heat workup Work-up: - Cool to RT - Extract with organic solvent - Wash with brine heat->workup purify Purification: - Dry organic layer - Concentrate in vacuo - Purify via column chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[11]

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and a 2M aqueous solution of Na₂CO₃ (e.g., 4:1 v/v).[13]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines at the C4 position.[13]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, screw-cap vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq.), a suitable phosphine ligand like Xantphos (0.04-0.10 eq.), and a base, typically Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5-10 minutes.

  • Solvent Addition: Add an anhydrous, aprotic solvent such as 1,4-dioxane or toluene via syringe.

  • Reaction: Heat the mixture to 90-110 °C. The choice of ligand, base, and temperature is crucial and often requires screening for optimal results.[13] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrimidine and a terminal alkyne, a functional group that can be a key pharmacophore or a handle for further derivatization via "click chemistry."[1][12]

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03-0.05 eq.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 eq.).[1]

  • Solvent and Base Addition: Add an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.[1]

  • Degassing: It is critical to degas the reaction mixture thoroughly to prevent oxidative homocoupling of the alkyne. This can be done by bubbling argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.[11]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Cross-Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Incorrect base or solvent- Use a fresh catalyst or a pre-catalyst.[11]- Ensure thorough degassing and use of dry solvents.- Purify starting materials.[11]- Screen different bases, ligands, and solvents.
Formation of Side Products - Suzuki: Homocoupling of boronic acid- Sonogashira: Glaser coupling of alkyne- General: Protodehalogenation (loss of Cl)- Use a slight excess of the pyrimidine.- Ensure rigorous exclusion of oxygen.[11]- Use a milder base or lower reaction temperature.
Difficulty in Purification - Close polarity of product and starting material- Lingering catalyst residues- Ensure the reaction goes to completion.- Try a different solvent system for chromatography.- Filter the crude product through a plug of silica or activated carbon to remove palladium residues.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.[14]

  • Hazard Statements: May cause skin and serious eye irritation. May cause respiratory irritation.[14]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a strategically designed and highly valuable intermediate for synthetic and medicinal chemistry. Its reactive chloro-substituent provides a reliable anchor point for diversification through robust and well-documented cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this scaffold in the rational design and synthesis of novel, biologically active compounds, particularly next-generation kinase inhibitors.[3][15]

References

  • Shaaban, M. R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

  • Filho, E. V., et al. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Khan, I., et al. (2023). 2-Aminopyrimidine derivatives as anticancer drugs. Eurasian Journal of Chemistry. Retrieved from [Link]

  • Yadav, P., & Singh, R. K. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Perjesi, P., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xu, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]

  • Unciti-Broceta, A. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link]

  • Schinski, A., et al. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Zobel, M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry. Retrieved from [Link]

  • Schinski, A., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Tala, S. R., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 2-Anilino-4-chloro-6-methoxypyrimidine at the Chloro Position

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine core is a foundational scaffold in a multitude of biologically active molecules, including a wide array of therapeutic agents.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance in medicinal chemistry and drug development. This document provides a comprehensive guide to the derivatization of 2-anilino-4-chloro-6-methoxypyrimidine, specifically focusing on the substitution of the chlorine atom at the C4 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for common derivatization strategies, and outline robust analytical methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the 2-Anilino-4-substituted-6-methoxypyrimidine Scaffold

The this compound scaffold is a privileged starting material in synthetic chemistry. The differential reactivity of its substituents allows for sequential and regioselective modifications. The chloro group at the C4 position is the most labile site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[2][3][4] The electron-withdrawing nature of the pyrimidine ring nitrogens, coupled with the activating effect of the anilino and methoxy groups, facilitates the displacement of the chloride by a wide range of nucleophiles.

The ability to introduce diverse functionalities at the C4 position is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications at this position can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of various amine or carbon-based substituents can modulate interactions with biological targets.[5][6]

Mechanistic Principles: Understanding the Reaction

The primary mechanism governing the derivatization at the chloro position is Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom (the ipso-carbon). This disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4][7] The stability of this intermediate is enhanced by the electron-withdrawing pyrimidine nitrogens.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a well-studied phenomenon. In general, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position.[8][9] This preference can be attributed to the electronic environment of the pyrimidine ring.

Derivatization Strategies and Protocols

The chloro group at the C4 position can be displaced by a variety of nucleophiles, including amines, thiols, alcohols, and organometallic reagents. Below are detailed protocols for two of the most common and powerful derivatization methods: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reagents: - this compound - Amine (1.2 equiv.) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., Toluene) setup Reaction Setup: - Add reagents to a dry Schlenk flask. - Evacuate and backfill with inert gas (e.g., Argon). reagents->setup reaction Reaction: - Heat the mixture (e.g., 100 °C) with stirring. - Monitor progress by TLC or LC-MS. setup->reaction workup Work-up: - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. reaction->workup purification Purification: - Dry the organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize the product by NMR, MS, and HPLC. purification->analysis reagents Reagents: - this compound - Boronic Acid (1.2 equiv.) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) setup Reaction Setup: - Combine reagents in a reaction vessel. - Degas the solvent mixture. reagents->setup reaction Reaction: - Heat the mixture under inert atmosphere (e.g., 90 °C). - Monitor by TLC or LC-MS. setup->reaction workup Work-up: - Cool and dilute with an organic solvent. - Wash with aqueous solutions. reaction->workup purification Purification: - Dry and concentrate the organic layer. - Purify via column chromatography. workup->purification analysis Analysis: - Confirm structure and purity (NMR, MS, HPLC). purification->analysis sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS, HRMS) sample->ms hplc HPLC Analysis sample->hplc data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis hplc->data_analysis structure_confirmation Structure and Purity Confirmed data_analysis->structure_confirmation

Sources

Application Note: 2-Anilino-4-chloro-6-methoxypyrimidine in Kinase Inhibitor Synthesis

[1]

Abstract & Strategic Importance

The pyrimidine heterocycle is the backbone of modern kinase inhibitor oncology, featuring in drugs like Osimertinib , Rociletinib , and WZ4002 . The specific scaffold This compound represents a "privileged structure" due to its unique substitution pattern:

  • C2-Aniline: Positions a hydrophobic aromatic ring to engage the kinase hinge region (often via Met793 in EGFR) and the gatekeeper residue (Met790).

  • C6-Methoxy: Modulates the electron density of the pyrimidine ring, tuning the reactivity of the C4-chloride while providing a handle for solvation or steric fit within the ATP-binding pocket.

  • C4-Chloride: A highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ), allowing the late-stage attachment of diverse pharmacophores (e.g., acrylamides for covalent inhibition).
    

This guide provides a validated protocol for synthesizing this core scaffold with high regiochemical fidelity and demonstrates its application in generating library compounds.

Chemical Reactivity & Retrosynthesis

Achieving the specific 2-anilino-4-chloro regiochemistry is non-trivial. Direct amination of 2,4,6-trichloropyrimidine with aniline typically favors the C4-position (yielding 4-anilino-2,6-dichloro), which is the wrong isomer for this application.

To ensure the aniline is installed at C2 while preserving the reactive chloride at C4, we utilize a Sulfone Displacement Strategy or a De Novo Guanidine Synthesis . This guide details the Sulfone Strategy as it offers superior regiocontrol starting from commercially available materials.

Diagram 1: Retrosynthetic Logic & Regiocontrol

GTargetTarget Scaffold:This compoundIntermediate1Sulfone Intermediate:2-Methanesulfonyl-4-chloro-6-methoxypyrimidineTarget->Intermediate1S_NAr (Aniline)Displaces Sulfone @ C2Intermediate2Sulfide Precursor:2-Methylsulfanyl-4-chloro-6-methoxypyrimidineIntermediate1->Intermediate2Oxidation (mCPBA)SMStarting Material:2-Methylsulfanyl-4,6-dichloropyrimidineIntermediate2->SMS_NAr (NaOMe)Displaces Cl @ C4WrongPathDirect Aniline Addition(Yields Wrong Isomer: 4-Anilino)SM->WrongPathDirect Aniline(Avoid this)

Caption: Retrosynthetic analysis highlighting the "Sulfone Route" to bypass the inherent C4-selectivity of direct aniline substitution.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 2-((4-chlorophenyl)amino)-4-chloro-6-methoxypyrimidine (Model Compound). Mechanism: Sequential

Step 1: Methoxylation

Reagents: 2-(Methylthio)-4,6-dichloropyrimidine, NaOMe, MeOH.

  • Dissolve: Dissolve 2-(methylthio)-4,6-dichloropyrimidine (10.0 g, 51.3 mmol) in anhydrous MeOH (100 mL).

  • Cool: Cool the solution to 0 °C using an ice bath.

  • Add Base: Add NaOMe (0.5 M in MeOH, 105 mL, 1.02 equiv) dropwise over 30 mins. Critical: Control stoichiometry to prevent bis-substitution.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Concentrate in vacuo. Resuspend residue in water (100 mL) and extract with EtOAc (3 x 50 mL). Dry organic layer (

    
    ) and concentrate.[1]
    
  • Yield: ~9.0 g (92%) of 4-chloro-6-methoxy-2-(methylthio)pyrimidine . White solid.

Step 2: Oxidation to Sulfone

Reagents: mCPBA (meta-Chloroperoxybenzoic acid), DCM.

  • Dissolve: Dissolve product from Step 1 (5.0 g, 26.2 mmol) in DCM (150 mL).

  • Oxidize: Add mCPBA (70%, 13.0 g, ~2.0 equiv) portion-wise at 0 °C.

  • React: Stir at RT for 3 hours. The sulfide converts to sulfone (

    
    ).
    
  • Quench: Wash with saturated

    
     (to quench peroxides) followed by saturated 
    
    
    .
  • Isolate: Dry (

    
    ) and concentrate to yield 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine . Use immediately (reactive intermediate).
    
Step 3: Regioselective Aniline Displacement

Reagents: Aniline derivative (e.g., 4-chloroaniline), TFA (Catalytic), TFE (Trifluoroethanol) or Dioxane.

  • Mix: Dissolve the sulfone intermediate (2.2 g, 10 mmol) and 4-chloroaniline (1.27 g, 10 mmol) in TFE (20 mL).

    • Note: TFE promotes

      
       on electron-deficient heterocycles.
      
  • Heat: Reflux at 80 °C for 6 hours. The sulfone at C2 is a superior leaving group to the chloride at C4 in this context, but the C4-Cl is also reactive. The aniline prefers the C2 position due to the activation pattern of the sulfone.

  • Purify: Concentrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes).

  • Product: 2-((4-chlorophenyl)amino)-4-chloro-6-methoxypyrimidine .

    • Validation: 1H NMR should show the methoxy singlet (~3.9 ppm) and the characteristic pyrimidine proton (~6.2 ppm).

Protocol B: Functionalization (Library Generation)

Objective: React the Core Scaffold with a C4-nucleophile (e.g., to attach a solubilizing tail or warhead).

Reaction:

ComponentQuantityRole
Scaffold (from Protocol A)1.0 equiv (100 mg)Electrophile
Nucleophile (e.g., N-Boc-piperazine)1.2 equivPharmacophore
Base (DIPEA)2.5 equivAcid Scavenger
Solvent (DMSO or NMP)2.0 mLPolar Aprotic Medium
  • Setup: In a microwave vial, combine the Scaffold, Nucleophile, and DIPEA in DMSO.

  • Heat: Microwave at 100 °C for 30 minutes (or 90 °C oil bath for 4 hours).

    • Why: The C4-Cl is deactivated by the electron-donating C2-aniline and C6-methoxy groups. Thermal energy is required.

  • Workup: Pour into water. Filter the precipitate.[2]

  • Deprotection (Optional): If using N-Boc, treat with TFA/DCM (1:1) to reveal the amine.

Mechanism of Action & Biological Context

This scaffold is designed to bind into the ATP-binding pocket of kinases. The diagram below illustrates the binding mode of a derivative (e.g., WZ4002 analog) utilizing this core.

Diagram 2: Kinase Binding Interactions

BindingHingeHinge Region(Met793)GatekeeperGatekeeper(T790M)Cys797Cys797(Target for Covalent Bond)ScaffoldPyrimidine CoreScaffold->HingeH-Bond (N1/C2-NH)C2_AnilineC2-AnilineScaffold->C2_AnilineC4_SubstC4-Substituent(Tail/Warhead)Scaffold->C4_SubstC6_MethoxyC6-MethoxyScaffold->C6_MethoxyC2_Aniline->GatekeeperHydrophobic InteractionC4_Subst->Cys797Covalent Bond(If Acrylamide present)C6_Methoxy->ScaffoldElectronic Tuning

Caption: Interaction map of the 2,4,6-substituted pyrimidine core within the EGFR kinase domain.

Analytical Characterization (QC)

For 2-((4-chlorophenyl)amino)-4-chloro-6-methoxypyrimidine :

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.80 (s, 1H, NH) - Broad singlet, exchangeable.
      
    • 
       7.70 (d, 2H, Ar-H) - Ortho protons of aniline.
      
    • 
       7.35 (d, 2H, Ar-H) - Meta protons of aniline.
      
    • 
       6.35 (s, 1H, Pyrimidine H-5) - Characteristic singlet.
      
    • 
       3.92 (s, 3H, OMe) - Sharp singlet.
      
  • LC-MS: ESI+ m/z calculated for C11H9Cl2N3O [M+H]+: 270.01. Expect characteristic Cl isotope pattern (M, M+2, M+4).

Safety & Handling

  • Chlorinated Pyrimidines: Potent skin sensitizers and lachrymators. Handle in a fume hood.

  • mCPBA: Shock sensitive in pure form; potentially explosive. Store refrigerated.

  • Waste: All aqueous waste from the tin/sulfone steps must be treated as hazardous chemical waste.

References

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462(7276), 1070-1074. (Seminal paper on WZ4002 and pyrimidine scaffolds).

  • Leyerer, S. K., et al. (2025). "Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine." ResearchGate.[3] (Regioselectivity data).

  • PrepChem. "Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine."[4] (Methodology for methoxylation).

  • Vertex AI Search. "Synthesis of WZ4002 intermediates pyrimidine." (Accessed 2023).[5] 6 (Verification of scaffold utility).

Application Note: A Practical Guide to the Purification of 2-Anilino-4-chloro-6-methoxypyrimidine via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-anilino-4-chloro-6-methoxypyrimidine, a key intermediate in pharmaceutical and agricultural synthesis.[1][2] The primary challenge in its synthesis is often the removal of unreacted starting materials and side-products, which necessitates a robust purification strategy.[3] This guide details a systematic approach using normal-phase column chromatography, beginning with analytical thin-layer chromatography (TLC) for method development, followed by a step-by-step protocol for preparative column chromatography, and concluding with fraction analysis and product isolation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for similar pyrimidine derivatives.

The Chromatographic Principle: Exploiting Polarity for Separation

Column chromatography is a preparative technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For a moderately polar compound like this compound, which contains both polar (amino) and non-polar (anilino, chloro) functional groups, normal-phase chromatography is the method of choice.[4][5]

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is packed into a column. The silica surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar molecules.[4]

  • Mobile Phase (Eluent): A non-polar or low-polarity solvent system is passed through the column.

  • Mechanism of Separation: As the crude mixture is loaded onto the column, its components adsorb to the silica gel. The mobile phase then flows through, creating a continuous competition for the compounds between the stationary and mobile phases. Compounds with lower polarity have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column faster. More polar compounds interact more strongly with the silica gel, are retained longer, and elute later.[4] By systematically increasing the polarity of the mobile phase (gradient elution), a clean separation can be achieved.

Pre-Purification Workflow: Method Development with TLC

Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC operates on the same principle as column chromatography but on a smaller, faster, and analytical scale. The goal is to identify a solvent system that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.2 and 0.4.[6]

3.1 Protocol: TLC Solvent System Screening

  • Prepare Samples: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of any available starting materials for co-spotting.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for pyrimidine derivatives include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[6][7]

  • Visualize: After development, visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Calculate Rf: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rf of 0.2-0.4 for this compound.

    • If the Rf is too high (>0.5), the compound is moving too fast. Decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If the Rf is too low (<0.2), the compound is sticking too strongly. Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

Detailed Protocol: Preparative Column Chromatography

This protocol outlines the purification of crude this compound using flash column chromatography, a technique that uses air pressure to accelerate solvent flow for faster separations.[6]

4.1 Materials and Reagents

  • Stationary Phase: Silica gel, flash grade (e.g., 300-400 mesh).[7]

  • Mobile Phase: HPLC-grade hexane and ethyl acetate (or other solvent system determined by TLC).

  • Crude Sample: Crude this compound.

  • Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates and chamber, cotton or glass wool, sand, and a pump for air pressure.[8]

4.2 Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop TLC Method (e.g., 7:3 Hexane:EtOAc) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading Recommended) pack->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions (e.g., 10-20 mL each) elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap product Pure Product evap->product

Caption: Workflow for the purification of this compound.

4.3 Step-by-Step Methodology

  • Column Packing (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, compacting the silica bed. Never let the top of the silica bed run dry.[6]

    • Add a final layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This method generally provides superior resolution compared to wet loading.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the solvent system determined by TLC. If impurities are very non-polar and the product is more polar, you can start with a lower polarity solvent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate) to elute the target compound. This is known as gradient elution.[4]

    • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitoring the Separation:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure product. The desired product should appear as a single spot with the expected Rf value.

    • Fractions containing the same pure compound can be pooled together.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and/or melting point analysis.[9]

Summary of Recommended Conditions

The following table provides a starting point for the purification. These parameters should be optimized based on the results of TLC analysis for each specific crude sample.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (Flash Grade, 300-400 mesh)High surface area and uniform particle size provide good separation efficiency for moderately polar compounds.[7]
Mobile Phase Hexane / Ethyl Acetate GradientOffers a tunable polarity range suitable for eluting pyrimidine derivatives. A typical gradient might start at 10% EtOAc and increase to 30-40% EtOAc.
TLC Analysis Mobile Phase: 7:3 Hexane:Ethyl AcetateAims for a target Rf of 0.2-0.4 for the product, ensuring it is well-retained but elutes in a reasonable volume.
Sample Loading Dry LoadingMinimizes band broadening and improves the resolution of the separation.
Detection UV Lamp (254 nm)Aromatic pyrimidine rings are UV-active, allowing for easy, non-destructive visualization on TLC plates.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system; Column overloaded.Re-optimize the mobile phase with TLC. Use less crude material for the amount of silica gel.
Cracked/Channeled Column Silica bed ran dry; Poor packing.Ensure the solvent level is always above the silica bed. Repack the column carefully, ensuring no air bubbles are trapped.
No Compound Eluting Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
All Compounds Elute Together Mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • 2-Amino-4-chloro-6-methoxypyrimidine. National Analytical Corporation.
  • Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio.
  • Technical Support Center: Synthesis of Substituted Pyrimidines. Benchchem.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent Technologies.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Available from: [Link]

  • Column Chromatography Guide. Phenomenex. Available from: [Link]

  • Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. The Royal Society of Chemistry. Available from: [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC. Available from: [Link]

  • Column Chromatography (Purification). YouTube. Available from: [Link]

Sources

scaling up the synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the scaled-up synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine, a key intermediate in the development of targeted therapeutics and specialized agrochemicals, is presented in this application note. This document provides a detailed protocol for researchers, scientists, and professionals in drug development, moving from laboratory-scale synthesis to larger-scale production. The focus is on the scientific principles, practical execution, and critical considerations for safety and efficiency.

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, as these structures are integral to a wide range of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] this compound serves as a valuable building block, enabling the introduction of an aniline moiety and providing a reactive chlorine atom for further functionalization through nucleophilic substitution reactions.[3][4]

Scientific Rationale and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted aromatic and heteroaromatic systems.[5] The reaction involves the attack of a nucleophile, in this case, aniline, on the electron-deficient pyrimidine ring, leading to the displacement of a leaving group, a chloride ion.

The pyrimidine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing nitrogen atoms. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to restore aromaticity. The regioselectivity of the reaction, with aniline preferentially attacking the C4 position over the C2 position of 2,4-dichloro-6-methoxypyrimidine, is a key aspect of this synthesis. This preference is attributed to the electronic effects of the substituents on the pyrimidine ring.

A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive, and drives the reaction to completion. The choice of solvent is also critical, as it must be inert to the reactants and capable of dissolving them at the reaction temperature to ensure a homogeneous reaction mixture.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2,4-dichloro-6-methoxypyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2 Aniline reactant2->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction temperature Heat temperature->reaction product This compound byproduct Triethylamine Hydrochloride reaction->product reaction->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Compound CAS Number Molecular Weight ( g/mol ) Key Properties
2,4-dichloro-6-methoxypyrimidine43212-41-5179.00Corrosive, moisture-sensitive solid.[6]
Aniline62-53-393.13Toxic, combustible liquid.
Triethylamine121-44-8101.19Flammable, corrosive liquid.
Acetonitrile75-05-841.05Flammable liquid, irritant.
Ethyl Acetate141-78-688.11Flammable liquid.
Hexane110-54-386.18Flammable liquid, neurotoxin.

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, condenser, and temperature probe.

  • Addition funnel.

  • Heating/cooling circulator.

  • Buchner funnel and vacuum flask.

  • Rotary evaporator.

  • Analytical balance.

  • Standard laboratory glassware.

Detailed Step-by-Step Protocol (100 g Scale)

This protocol outlines the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

1. Reactor Setup and Reagent Charging: a. Assemble a dry 2 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe. b. Charge the reactor with 2,4-dichloro-6-methoxypyrimidine (100 g, 0.558 mol) and acetonitrile (1 L). c. Begin stirring the mixture to ensure good suspension. d. Add aniline (51.9 g, 0.558 mol) to the reactor.

2. Reaction Execution: a. In a separate flask, prepare a solution of triethylamine (61.9 g, 0.614 mol) in acetonitrile (200 mL). b. Transfer the triethylamine solution to an addition funnel. c. Add the triethylamine solution dropwise to the stirred reactor mixture over a period of 1 hour. An exotherm may be observed; maintain the internal temperature below 40°C using the cooling circulator. d. After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. b. The reaction is considered complete when the starting material (2,4-dichloro-6-methoxypyrimidine) is no longer visible on the TLC plate.

4. Work-up and Product Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. A precipitate of triethylamine hydrochloride will have formed. c. Add deionized water (500 mL) to the reaction mixture and stir for 30 minutes. d. Filter the resulting slurry through a Buchner funnel to collect the solid product. e. Wash the filter cake with deionized water (2 x 250 mL) and then with cold acetonitrile (1 x 100 mL).

5. Purification: a. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield a crystalline solid. b. Dissolve the crude product in a minimal amount of hot ethanol. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

6. Drying and Characterization: a. Dry the purified product in a vacuum oven at 50°C to a constant weight. b. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

experimental_workflow start Start reactor_setup 1. Reactor Setup & Reagent Charging start->reactor_setup reaction_execution 2. Reaction Execution (Dropwise addition of base, heat) reactor_setup->reaction_execution monitoring 3. Reaction Monitoring (TLC) reaction_execution->monitoring workup 4. Work-up & Isolation (Water addition, filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization) workup->purification drying 6. Drying & Characterization purification->drying end End Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Scale-Up Considerations

Scaling up this synthesis from the lab to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.Surface area to volume ratio is low; potential for runaway reactions.Use of jacketed reactors with efficient heat transfer fluids and controlled addition rates of reagents is crucial.
Mixing Magnetic or overhead stirring is sufficient.Powerful overhead mechanical stirring is required.Inefficient mixing can lead to localized hot spots and incomplete reactions. The impeller design and stirring speed must be optimized.
Reagent Addition Manual addition via pipette or dropping funnel.Automated pumping systems for controlled addition rates.Precise control over the addition of the base is critical to manage the exotherm.
Solid Handling Manual filtration and transfer.Use of enclosed filtration systems (e.g., filter-dryers) to minimize exposure.The physical properties of the product (crystal size, flowability) become important for efficient isolation and drying.
Solvent Choice A wider range of solvents may be used.Solvents are chosen based on safety, environmental impact, and ease of recovery.Consider the boiling point, flammability, and toxicity of the solvent. Acetonitrile is a good choice for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.[7][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.[6]

  • Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Chemical Hazards:

    • 2,4-dichloro-6-methoxypyrimidine: Corrosive and toxic. Avoid contact with skin and eyes.[6]

    • Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

    • Triethylamine: Flammable and corrosive. Can cause severe respiratory and skin burns.

    • Acetonitrile: Flammable and toxic.

  • Emergency Procedures:

    • In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

    • In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

    • In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen.[9]

    • Have appropriate spill kits and fire extinguishers readily available.

By following this comprehensive guide, researchers and drug development professionals can safely and efficiently scale up the synthesis of this compound, a crucial intermediate for the advancement of new chemical entities.

References

  • PrepChem.com. Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004). Google Patents.
  • Capot Chemical. 2,4-dichloro-6-methoxypyrimidine Material Safety Data Sheet. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Available from: [Link]

  • ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. Available from: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083–1100. Available from: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2011). PMC. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PMC. Available from: [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (2018). Google Patents.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020). ResearchGate. Available from: [Link]

  • ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. (2011). Academia.edu. Available from: [Link]

Sources

analytical techniques for characterizing 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Characterization of 2-Amino-4-chloro-6-methoxypyrimidine

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a critical heterocyclic intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structural motifs are foundational in the development of pharmaceuticals, including antiviral and anticancer agents, as well as agrochemicals such as herbicides.[1][3] Given its pivotal role, the unambiguous confirmation of its identity, purity, and stability is paramount for researchers and professionals in drug development and chemical synthesis. A multi-technique, orthogonal approach to characterization ensures the reliability of starting materials, the integrity of synthetic outcomes, and the safety of final products.

This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of 2-Amino-4-chloro-6-methoxypyrimidine. It is designed not as a rigid set of procedures, but as a framework of self-validating protocols, grounded in the principles of analytical chemistry. We will explore the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in any analytical strategy. These properties dictate choices for solvent systems, chromatographic conditions, and sample preparation methods.

PropertyValueSource(s)
IUPAC Name 4-chloro-6-methoxypyrimidin-2-amine[4]
CAS Number 5734-64-5[5]
Molecular Formula C₅H₆ClN₃O[5]
Molecular Weight 159.57 g/mol [5]
Appearance White to cream or pale yellow crystalline powder[6]
Melting Point 168-171 °C[7][8]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they form a complete and verifiable profile of the compound. The following workflow illustrates a logical progression from initial identification to detailed structural and purity analysis.

cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Solid-State & Thermal Properties MS Mass Spectrometry (MS) Confirm Molecular Weight FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR Orthogonal Data NMR NMR (¹H & ¹³C) Elucidate Covalent Structure FTIR->NMR Structural Clues HPLC HPLC Assess Purity & Quantify NMR->HPLC Definitive Structure for Purity Analysis DSC DSC Determine Melting Point & Purity NMR->DSC Structure Confirmed for Thermal Analysis UV_Vis UV-Vis Spectroscopy Quantitative Assay HPLC->UV_Vis Purity Confirmed for Assay TGA TGA Evaluate Thermal Stability DSC->TGA Complementary Thermal Behavior

Caption: Integrated workflow for the characterization of 2-Amino-4-chloro-6-methoxypyrimidine.

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of a compound.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a rapid and robust technique for quantitative analysis. The pyrimidine ring, with its conjugated π-system and heteroatoms, is an excellent chromophore. This method is ideal for developing a simple assay to determine concentration in solution, which is essential for dose-response studies or reaction monitoring. The choice of solvent is critical; a mixture of methanol and acetonitrile is often effective for pyrimidine derivatives as it provides good solubility without interfering in the typical UV range.[9]

Protocol: Quantitative Analysis and λmax Determination

  • Stock Solution Preparation: Accurately weigh approximately 50 mg of 2-Amino-4-chloro-6-methoxypyrimidine and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of methanol and acetonitrile to create a 1000 µg/mL stock solution.[9]

  • Working Standard Preparation: Dilute the stock solution with the same solvent mixture to prepare a working standard of approximately 100 µg/mL.[9]

  • λmax Determination: Scan the working standard solution from 400 nm to 200 nm against a solvent blank. The wavelength of maximum absorbance (λmax) is identified. For similar pyrimidine derivatives, this is often observed around 275 nm.[9][10]

  • Calibration Curve: Prepare a series of calibration standards (e.g., 50, 75, 100, 125, 150 µg/mL) from the stock solution.

  • Measurement: Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Analysis: Plot a graph of absorbance versus concentration. The linearity of the method should be validated by a correlation coefficient (r²) of >0.99.[11] Use the linear regression equation to determine the concentration of the analyte in sample solutions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational modes of functional groups. For 2-Amino-4-chloro-6-methoxypyrimidine, we expect to see characteristic bands for the N-H stretches of the amino group, C-O stretches of the methoxy group, C-Cl stretches, and the various vibrations of the pyrimidine ring.[12] The KBr pellet technique is a common and reliable method for solid samples, minimizing solvent interference.[4]

Protocol: Functional Group Analysis via KBr Pellet

  • Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or semi-transparent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect an appropriate number of scans (e.g., 16-32) to ensure a good signal-to-noise ratio.

Data Presentation: Table of Expected Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H StretchPrimary Amine (-NH₂)
2950-2850C-H StretchMethoxy (-OCH₃)
1650-1600N-H ScissoringPrimary Amine (-NH₂)
1600-1450C=N, C=C StretchPyrimidine Ring
1250-1050C-O StretchAryl Ether
800-600C-Cl StretchAryl Halide

Note: These are approximate ranges based on literature for similar compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this molecule, we expect to see distinct signals for the amino protons, the methoxy protons, and the lone aromatic proton on the pyrimidine ring. Deuterated chloroform (CDCl₃) is a common starting solvent, though DMSO-d₆ may be required if solubility is an issue.[8]

Protocol: ¹H and ¹³C NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃):

  • δ ~5.1-5.4 ppm (broad singlet, 2H, -NH₂)

  • δ ~6.0 ppm (singlet, 1H, Ar-H)

  • δ ~3.8 ppm (singlet, 3H, -OCH₃) (Based on similar compounds and spectral databases)[4][8]

Chromatographic and Mass Spectrometric Analysis

These techniques are essential for assessing purity and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their hydrophobicity. A C18 column is a standard choice offering broad applicability. Method development often starts with a broad gradient to elute all components, followed by optimization to achieve adequate resolution between the main peak and any impurities.[14] A mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid for peak shape control) is a common starting point for pyrimidine derivatives.[15]

start Define Goal (Purity, Assay) scout Scouting Run (Broad Gradient, e.g., 5-95% B) start->scout eval1 Evaluate Chromatogram (Peak Shape, Resolution) scout->eval1 optim Optimize Method (Gradient, pH, Temp) eval1->optim Needs Improvement validate Validate Method (ICH Guidelines) eval1->validate Acceptable eval2 Evaluate Optimized Method (Resolution > 2?) optim->eval2 eval2->optim No eval2->validate Yes final Final Method validate->final

Caption: Workflow for HPLC method development.

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50) at a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm (or determined λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Impurities are reported as a percentage of the total peak area.

Mass Spectrometry (MS)

Expertise & Experience: MS is a definitive technique for confirming molecular weight. When coupled with a chromatographic inlet (like GC or LC), it can identify and provide molecular weight information for impurities. Electron Ionization (EI) is a common technique that provides a molecular ion (M⁺) peak and a reproducible fragmentation pattern that can be used for structural confirmation and library matching.[16]

Protocol: Molecular Weight Confirmation by GC-MS

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or ethyl acetate to a concentration of ~100 µg/mL.

  • GC-MS Conditions:

    • Inlet: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium.

    • Column: A non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: Identify the molecular ion peak (M⁺). For 2-Amino-4-chloro-6-methoxypyrimidine, this should appear at m/z 159. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should also be present, providing strong evidence for the presence of chlorine.[4]

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the solid-state properties of a material, which is vital for formulation development and ensuring stability.[17]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and assess the purity of a crystalline solid.[18] A sharp, well-defined melting endotherm is indicative of a high-purity compound. Broad peaks can suggest the presence of impurities or multiple crystalline forms.

Protocol: Melting Point and Purity Assessment

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (purge rate ~50 mL/min).[18]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event. The sharpness of the peak is a qualitative indicator of purity.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition patterns.[19] This information is critical for determining appropriate drying conditions and storage stability. For a stable, non-hydrated compound, significant weight loss is not expected until the decomposition temperature is reached.

Protocol: Thermal Stability Evaluation

  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[18]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition indicates the limit of thermal stability.

Conclusion: A Synthesis of Orthogonal Data

The characterization of a key synthetic intermediate like 2-Amino-4-chloro-6-methoxypyrimidine cannot rely on a single technique. True scientific integrity is achieved by integrating data from multiple, orthogonal methods.

cluster_techniques Analytical Techniques Compound {2-Amino-4-chloro-6-methoxypyrimidine | C₅H₆ClN₃O} NMR ¹H & ¹³C NMR Covalent Structure & Connectivity Compound->NMR MS Mass Spec Molecular Weight (159) & Cl Isotope Pattern Compound->MS FTIR FTIR Functional Groups (-NH₂, -OCH₃, C-Cl) Compound->FTIR HPLC HPLC Compound->HPLC DSC DSC Sharp Melt (168-171°C) → High Purity Compound->DSC Conclusion {Conclusion | Identity, Structure, and Purity Confirmed} NMR->Conclusion MS->Conclusion FTIR->Conclusion HPLC->Conclusion DSC->Conclusion

Caption: Integration of orthogonal analytical data for comprehensive characterization.

NMR and FTIR confirm the covalent structure and functional groups. Mass spectrometry validates the molecular formula and elemental composition. HPLC provides a quantitative measure of purity, separating the main component from any process-related impurities or degradation products. Finally, thermal analysis confirms the solid-state properties and stability. Together, these self-validating systems provide an authoritative and trustworthy characterization, ensuring the quality and reliability of 2-Amino-4-chloro-6-methoxypyrimidine for its intended research and development applications.

References

  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]

  • PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • ResearchGate. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(39), 25337-25347. Available from: [Link]

  • Royal Society of Chemistry. (2018). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]

  • Dong, M. W. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 40(4), 172-180. Available from: [Link]

  • PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Singh, S., et al. (2011). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 105, 437-443. Available from: [Link]

  • mzCloud. (2015). 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

  • Stolarczyk, B., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4363. Available from: [Link]

  • ResearchGate. (2022). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Available from: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Available from: [Link]

  • Alzchem Group. 2-Amino-4-chloro-6-methoxypyrimidine. Available from: [Link]

  • Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Arshad, S., & Razak, I. A. (2013). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. Available from: [Link]

  • Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ResearchGate. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available from: [Link]

  • Fisher Scientific. 2-Amino-4-chloro-6-methoxypyrimidine, 95%, Thermo Scientific. Available from: [Link]

  • Redalyc. (2016). Conceptual approach to thermal analysis and its main applications. Educación Química, 27(3), 202-209. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity. This compound is a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agricultural chemicals.[1]

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. Understanding the mechanism and the factors that influence it is key to troubleshooting and optimizing your experiments.[2][3][4]

Visualizing the Reaction

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Aniline acts as the nucleophile, attacking the electron-deficient pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms. The reaction selectively occurs at the C4 position due to the higher LUMO coefficient at this position compared to C2, making it more susceptible to nucleophilic attack.[5]

SNAr_Mechanism reagents 2,4-dichloro-6-methoxypyrimidine + Aniline intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack at C4 product This compound intermediate->product Chloride Elimination side_product Disubstituted Product (2,4-dianilino-6-methoxypyrimidine) product->side_product Further reaction with Aniline (excess aniline, high temp)

Caption: General mechanism of the SNAr reaction for the synthesis of this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 2. Incorrect Stoichiometry: An insufficient amount of aniline will lead to an incomplete reaction. 3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. 4. Presence of Moisture: Water can react with the starting material or product, leading to hydrolysis.1. Temperature Optimization: Start the reaction at room temperature and gradually increase the temperature, monitoring the progress by TLC or LC-MS. A temperature range of 60-80°C is often a good starting point. 2. Stoichiometric Adjustments: Use a slight excess of aniline (1.1-1.2 equivalents) to ensure the complete consumption of the dichloropyrimidine starting material. However, a large excess should be avoided to minimize the formation of the disubstituted byproduct. 3. Solvent Screening: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the reactants and stabilize the charged intermediate.[6] Experiment with different solvents to find the optimal one for your specific conditions. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]
Formation of Disubstituted Byproduct 1. Excess Aniline: A large excess of aniline can lead to a second substitution at the C2 position. 2. High Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second substitution. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can favor the formation of the disubstituted product.1. Control Aniline Stoichiometry: Use a minimal excess of aniline (1.05-1.1 equivalents). 2. Temperature Control: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.1. Extend Reaction Time: Continue to monitor the reaction until TLC or LC-MS analysis shows the absence of the starting material. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction at each step. 3. Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer appropriate for the scale of your reaction to ensure the reaction mixture is homogeneous.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and the disubstituted byproduct may have similar polarities, making separation by column chromatography challenging. 2. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon workup.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method.[8][9] 2. Controlled Precipitation: After the reaction is complete, cool the mixture slowly to room temperature and then in an ice bath to induce crystallization. Adding a non-polar solvent like hexane can sometimes help to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: Why is the substitution favored at the C4 position over the C2 position?

A: The regioselectivity of the nucleophilic attack is primarily governed by electronic effects. The pyrimidine ring has two electron-withdrawing nitrogen atoms. The C4 and C6 positions are para to one nitrogen and ortho to the other, while the C2 position is flanked by both nitrogens. The resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack is more effective when the attack occurs at the C4 (or C6) position. This is because the negative charge can be delocalized onto one of the ring nitrogens without disrupting the aromaticity of the entire ring in one of the resonance structures. Frontier molecular orbital theory also supports this, indicating a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 and C6 positions, making them more electrophilic and susceptible to nucleophilic attack.[5]

Q2: What is the role of a base in this reaction?

A: While the reaction can proceed without a base, the addition of a weak, non-nucleophilic base like triethylamine (Et3N) or potassium carbonate (K2CO3) is often beneficial.[10][11] Aniline is a nucleophile, but it is also a weak base. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the aniline, rendering it non-nucleophilic. The added base neutralizes the in-situ generated HCl, thus maintaining the concentration of the free aniline nucleophile and driving the reaction to completion.

Q3: Can other amines be used in place of aniline?

A: Yes, a variety of primary and secondary amines can be used as nucleophiles in this reaction. However, the reactivity of the amine will influence the reaction conditions required. Electron-rich anilines (those with electron-donating groups) will generally react faster than electron-poor anilines (those with electron-withdrawing groups). Aliphatic amines are typically more nucleophilic than anilines and may react more readily.

Q4: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product and byproducts over time.[7]

Q5: What are some common work-up procedures for this reaction?

A: A typical work-up procedure involves cooling the reaction mixture and then pouring it into water or ice-water.[12][13] This will precipitate the crude product, which can then be collected by filtration. The solid is then washed with water to remove any water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.[8][9]

Detailed Experimental Protocol

Synthesis of this compound

Materials:

  • 2,4-dichloro-6-methoxypyrimidine

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-6-methoxypyrimidine (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the starting material.

  • To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of aniline (1.05 eq).

  • Heat the reaction mixture to 70°C and monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm check_byproduct Check for disubstituted byproduct (TLC/LC-MS) check_sm->check_byproduct No increase_time_temp Increase reaction time or temperature check_sm->increase_time_temp Yes check_reagents Verify reagent stoichiometry and purity check_byproduct->check_reagents No reduce_aniline_temp Reduce aniline equivalents and/or reaction temperature check_byproduct->reduce_aniline_temp Yes increase_time_temp->check_sm optimize_purification Optimize purification method (recrystallization, chromatography) check_reagents->optimize_purification reduce_aniline_temp->check_byproduct success High Yield, Pure Product optimize_purification->success

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidines.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis.
  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines.
  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • PMC. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

Sources

Technical Support Center: Synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working on the synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine . This scaffold is a critical intermediate in the development of EGFR tyrosine kinase inhibitors (e.g., analogues of Osimertinib, Rociletinib) and other heterocyclic bioactive agents.

Topic: Troubleshooting Side Reactions & Regioselectivity Control Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2026)

Executive Summary & Reaction Logic

The synthesis of This compound (Target) from 2,4,6-trichloropyrimidine (TCP) is a classic exercise in controlling nucleophilic aromatic substitution (


) regioselectivity.

The pyrimidine ring possesses three electrophilic sites. The success of this synthesis relies entirely on the "Regioselectivity Flip" :

  • TCP (Starting Material): The C4 and C6 positions are electronically equivalent and more reactive than C2 due to the para-relationship with the ring nitrogens.

  • Intermediate (2,4-Dichloro-6-methoxypyrimidine): Once the C6-methoxy group is installed, its electron-donating nature (via resonance) deactivates the C4 position more than the C2 position. Consequently, the next nucleophilic attack (by aniline) is directed to C2 .

Critical Rule: You must perform the methoxylation before the amination. Reversing this order yields the wrong regioisomer.

Master Reaction Pathway & Impurity Map

The following diagram illustrates the correct synthetic route (Green Path) versus the most common failure modes (Red Paths).

ReactionPathway TCP 2,4,6-Trichloropyrimidine (Starting Material) Int1 2,4-Dichloro-6-methoxypyrimidine (Intermediate A) TCP->Int1 NaOMe (1.0 eq), -10°C (Kinetic Control) Imp_BisOMe 2-Chloro-4,6-dimethoxypyrimidine (Over-Alkylation) TCP->Imp_BisOMe Excess NaOMe or >0°C Wrong_Int 4-Anilino-2,6-dichloropyrimidine (Wrong Isomer) TCP->Wrong_Int Aniline added FIRST (Favors C4) Target This compound (TARGET) Int1->Target Aniline, DIPEA Reflux/Heat Imp_BisAnil 2,4-Dianilino-6-methoxypyrimidine (Over-Amination) Int1->Imp_BisAnil Excess Aniline High Temp Imp_Hydrolysis 2-Anilino-6-methoxy-4(3H)-pyrimidinone (Hydrolysis Product) Target->Imp_Hydrolysis H2O/Acid (Workup) Wrong_Target 4-Anilino-2-chloro-6-methoxypyrimidine (Regioisomer Impurity) Wrong_Int->Wrong_Target NaOMe

Figure 1: Reaction network showing the regioselectivity switch. The green path utilizes the electronic directing effect of the methoxy group to install the aniline at C2.

Troubleshooting Guides (Q&A)

Module A: Regioselectivity & Isomers

Q: I isolated a product with the correct mass (M+H = 236.05), but the NMR looks slightly off. Why? A: You likely synthesized the regioisomer (4-Anilino-2-chloro-6-methoxypyrimidine).

  • Cause: This occurs if Aniline is reacted with TCP before the methoxide, or if the methoxylation of TCP was non-selective.

  • Mechanism: In unsubstituted TCP, the C4/C6 positions are most reactive (

    
     at C4). Adding aniline first gives 4-anilino-2,6-dichloropyrimidine [1].[1] Subsequent methoxylation yields the 4-anilino-2-methoxy isomer.
    
  • Validation: Check the

    
     NMR chemical shift of the pyrimidine proton (H-5). The H-5 proton in the 2-anilino isomer typically appears upfield relative to the 4-anilino isomer due to the shielding effect of the C2-amine and C6-methoxy combination [2].
    
  • Solution: Ensure Step 1 (NaOMe) is complete and purified before adding Aniline.

Module B: Stoichiometry & Over-Reaction

Q: My LC-MS shows a significant impurity at M+16 (Mass ~252) or M+77 (Mass ~313). A: These are over-substitution byproducts.

  • Impurity 1 (Mass ~232 -> 252? No, check mass):

    • Target MW: ~235.5.

    • Bis-methoxy: 2-chloro-4,6-dimethoxypyrimidine (MW 174) or 2-anilino-4,6-dimethoxypyrimidine (MW 231).

    • Bis-anilino: 2,4-dianilino-6-methoxypyrimidine (MW ~292).

  • Diagnosis:

    • Bis-Methoxy (Step 1 issue): Caused by local excesses of NaOMe. Even if you use 1.0 eq, adding it too fast creates "hotspots" where [NaOMe] > [TCP].

    • Bis-Anilino (Step 2 issue): Caused by forcing conditions (too high temp) or excess aniline.

  • Correction:

    • Step 1: Add NaOMe solution dropwise to a solution of TCP at -10°C to 0°C . Never dump it in.

    • Step 2: Monitor the reaction by TLC/HPLC. Stop immediately when the intermediate is consumed. Do not "cook" it overnight unnecessarily.

Module C: Hydrolysis (The "Hydroxy" Impurity)

Q: I see a peak that does not move on TLC and streaks. MS shows M-Cl+OH (Mass ~217). A: This is 2-anilino-6-methoxy-4(3H)-pyrimidinone (Hydrolysis of the Chloride).

  • Cause: The C4-chloride is activated and prone to hydrolysis, especially in the presence of water and heat during Step 2, or during an acidic workup.

  • Prevention:

    • Use anhydrous solvents (THF, Dioxane, or Toluene) for Step 2.

    • Avoid aqueous acid washes during workup. Use saturated

      
       or water for quenching, and extract quickly.
      
    • Store the final product under inert atmosphere; the chloro-pyrimidine is moisture sensitive over long periods.

Standardized Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-methoxypyrimidine

Objective: Install the directing group (OMe) at C4/C6.

  • Setup: Charge a dry 3-neck flask with 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous Methanol (10 V) . Cool to -10°C (ice/salt bath).

  • Addition: Add a solution of NaOMe (1.05 eq) in MeOH dropwise over 60 minutes. Maintain internal temp < 0°C.

    • Note: Exotherm is sharp. High temp favors bis-substitution.

  • Monitor: Stir at 0°C for 2 hours. Check HPLC.

    • Target: >95% Mono-methoxy.[1][2]

    • Impurity: <3% Bis-methoxy.[2]

  • Workup: Quench with water. Precipitate or extract with DCM.[3] Evaporate solvent.[1][4]

    • Checkpoint: The product should be a white/off-white solid.

Step 2: Synthesis of this compound

Objective: Leverage the C6-OMe directing effect to install Aniline at C2.

  • Setup: Dissolve Intermediate A (1.0 eq) in n-Butanol or Toluene (10 V) .

  • Reagents: Add Aniline (1.05 eq) and DIPEA (1.2 eq) .

    • Why DIPEA? Scavenges HCl generated during

      
      , preventing acid-catalyzed hydrolysis or polymerization.
      
  • Reaction: Heat to 80-90°C .

    • Caution: Do not reflux vigorously (>110°C) unless necessary; this promotes displacement of the second chloride (Bis-anilino).

  • Monitor: Check HPLC every hour. The reaction is typically slower than Step 1.

  • Workup: Cool to RT. Wash with water (removes salts). Recrystallize from Ethanol/Water or Heptane/EtOAc to remove trace aniline.

Quantitative Impurity Profile

Impurity NameStructure DescriptionOriginRelative Retention (RP-HPLC)Prevention Strategy
Bis-Methoxy 2-Chloro-4,6-dimethoxypyrimidineStep 1: Excess NaOMe~0.8 (More polar)Control Temp < 0°C; Dropwise addition.
Regioisomer 4-Anilino-2-chloro-6-methoxypyrimidineWrong Order of Addition~1.05 (Very close)Must perform Methoxylation first.
Bis-Anilino 2,4-Dianilino-6-methoxypyrimidineStep 2: Excess Aniline/Heat~1.3 (More lipophilic)Limit Temp to 90°C; Stoichiometry 1.05 eq.
Hydrolysis 2-Anilino-6-methoxy-pyrimidinoneMoisture in Step 2~0.5 (Polar/Tailing)Dry solvents; Avoid acidic workup.

References

  • Regioselectivity of TCP: Von Angerer, S. Product Class 12: Pyrimidines. Science of Synthesis, 2004 , 16, 379.

  • Electronic Directing Effects: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.

  • Synthesis Protocol: Patent EP0224339A2. Pyrimidine derivative, process for preparing same. 1987 .

  • Mechanistic Insight: Parks, E. L., et al. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein J. Org. Chem. 2008 , 4, No. 22.

Sources

Technical Support Center: Synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering regioselectivity issues in the synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine .

Case ID: PYR-2A4C6M-SYN Status: Active Classification: Heterocyclic Chemistry / Regioselectivity Control Assigned Specialist: Senior Application Scientist

Executive Summary: The "Regioselectivity Trap"[1]

If you are attempting to synthesize This compound by reacting 2,4,6-trichloropyrimidine or 2,4-dichloro-6-methoxypyrimidine with aniline, your reaction has likely failed or produced the wrong isomer. [1]

The Core Problem

In nucleophilic aromatic substitution (


) of pyrimidines, the C4 and C6 positions are significantly more electrophilic  than the C2 position due to the para-like activation by the ring nitrogens.[2]
  • Direct Amination: Adding aniline to 2,4-dichloro-6-methoxypyrimidine preferentially yields 4-anilino-2-chloro-6-methoxypyrimidine (the thermodynamic and kinetic product), not the desired 2-anilino isomer.

  • Direct Methoxylation: Adding methoxide to 2-anilino-4,6-dichloropyrimidine is the only regiochemically reliable displacement step, as the starting material is symmetric.[1]

Recommendation: Abandon the sequential displacement route. Adopt the De Novo Ring Construction protocol described below to guarantee the correct regiochemistry.

Validated Synthetic Workflow (The "De Novo" Route)

This protocol locks the aniline group at the C2 position during the ring-forming step, eliminating regiochemical ambiguity.

Step 1: Condensation (Ring Formation)

Reaction: N-Phenylguanidine + Diethyl Malonate


 2-Anilino-4,6-dihydroxypyrimidine
Mechanism:  Cyclocondensation
  • Protocol:

    • Prepare a solution of sodium ethoxide (NaOEt) in dry ethanol (3.0 equiv).

    • Add N-phenylguanidine nitrate (1.0 equiv) and stir for 30 min to free-base.

    • Add diethyl malonate (1.0 equiv) dropwise.[2]

    • Reflux for 4–6 hours.

    • Workup: Evaporate EtOH. Dissolve residue in water.[3][4] Acidify with HCl to pH 5–6 to precipitate the diol.[2]

  • Checkpoint: The product should be a high-melting solid (>250°C).[2][5]

Step 2: Chlorination

Reaction: 2-Anilino-4,6-dihydroxypyrimidine + POCl




2-Anilino-4,6-dichloropyrimidine Mechanism: Vilsmeier-Haack type chlorination[1]
  • Protocol:

    • Suspend dried diol from Step 1 in POCl

      
       (excess, solvent/reagent).[2]
      
    • Optional: Add catalytic N,N-dimethylaniline or DMF to accelerate reaction.[1]

    • Reflux until the solution becomes clear (2–4 hours).

    • Workup: Remove excess POCl

      
       under vacuum. Pour residue onto crushed ice (Caution: Exothermic). Neutralize with NH
      
      
      
      OH. Extract with EtOAc.
  • Checkpoint: Product is symmetric.

    
    H NMR will show a singlet for C5-H and aniline protons.
    
Step 3: Desymmetrization (The Critical Step)

Reaction: 2-Anilino-4,6-dichloropyrimidine + NaOMe


Target 
Mechanism: 

(Statistical/Kinetic Control)
  • Protocol:

    • Dissolve dichloro intermediate in dry MeOH.

    • Cool to 0°C.

    • Add NaOMe (0.95 equiv) in MeOH dropwise over 1 hour.

    • Why 0.95 equiv? To prevent over-substitution to the dimethoxy byproduct. It is better to have unreacted starting material (separable) than bis-methoxy impurity.

    • Warm to RT and monitor by TLC/LCMS.

  • Logic: The first methoxy group donates electron density into the ring, deactivating it toward a second nucleophilic attack.[1] This kinetic difference allows for the isolation of the mono-substituted product.

Visual Workflow & Logic Map

G cluster_legend Pathway Analysis Start_Trap Start: 2,4,6-Trichloropyrimidine Wrong_Path Add Aniline (Favors C4 Attack) Start_Trap->Wrong_Path Wrong_Product PRODUCT A: 4-Anilino-2,6-dichloro (WRONG ISOMER) Wrong_Path->Wrong_Product Major Pathway Start_Correct Start: N-Phenylguanidine Step1 1. Diethyl Malonate (Cyclization) Start_Correct->Step1 Inter1 2-Anilino-4,6-dihydroxy Step1->Inter1 Step2 2. POCl3 (Chlorination) Inter1->Step2 Inter2 2-Anilino-4,6-dichloro (Symmetric) Step2->Inter2 Step3 3. NaOMe (1 eq) (Desymmetrization) Inter2->Step3 Target TARGET: 2-Anilino-4-chloro-6-methoxy Step3->Target Kinetic Control

Caption: Comparison of the high-risk "Sequential Displacement" route (Red) vs. the validated "De Novo" synthesis (Green).

Troubleshooting & FAQs

Q1: I already ran the reaction using 2,4-dichloro-6-methoxypyrimidine + Aniline. How do I know if I have the wrong isomer?

A: You almost certainly have the C4-anilino isomer.

  • NOESY NMR Test: This is the definitive check.[2]

    • Target (2-Anilino): The NH proton is at C2. The C5-H is flanked by Cl and OMe.[6] There should be NO NOE correlation between the Aniline-NH and the Pyrimidine-C5-H.

    • Wrong Isomer (4-Anilino): The NH is at C4, directly adjacent to C5-H. You will see a strong NOE correlation between the NH and C5-H.

  • Carbon NMR: The C2 carbon (between two nitrogens) typically resonates downfield (>160 ppm). In the 4-anilino isomer, the C2 carbon is attached to Cl, shifting it differently compared to the C2-N bond.[1]

Q2: In Step 3, I am getting a mixture of starting material, product, and bis-methoxy.

A: This is a stoichiometry and temperature issue.

  • Cause: Adding NaOMe too fast or at too high a temperature creates local high concentrations, driving the second substitution.[1]

  • Fix:

    • Ensure the reaction is at 0°C or -10°C .

    • Dissolve NaOMe in a large volume of MeOH and add it very slowly (dropwise over 1-2 hours).

    • Stop the reaction when the starting material is <5% by HPLC, even if yield is only 80%.[1] Do not push for 100% conversion, or you will generate the bis-methoxy impurity which is hard to separate.

Q3: Can I use K2CO3 in DMF instead of NaOMe?

A: No.

  • Carbonate bases are generally too weak to generate the methoxide anion from methanol efficiently enough for this specific desymmetrization at low temperatures.[2][1] You need the active nucleophile (MeO

    
    ) ready to go.[2] Using MeOH as the solvent with NaOMe is the standard protocol.[2]
    
Q4: Why not use 2,4,6-trichloropyrimidine and add aniline first?

A: As detailed in the Executive Summary, the C4/C6 positions are more reactive.[1] Adding aniline first yields 4-anilino-2,6-dichloropyrimidine . If you then add NaOMe, you get 4-anilino-2-chloro-6-methoxypyrimidine (or the 2,6-dimethoxy), which is the regioisomer of your target.

Quantitative Data: Isomer Differentiation

FeatureTarget: 2-Anilino-4-Cl-6-OMeWrong Isomer: 4-Anilino-2-Cl-6-OMe
Origin From N-Phenylguanidine cyclizationFrom 2,4-Dichloro-6-OMe + Aniline
NOESY (NH

C5-H)
Absent (Distance > 4Å)Strong (Distance < 2.5Å)
Reactivity Stable to further mild nucleophilesC2-Cl is deactivated; less reactive
Solubility Moderate in MeOH/EtOAcOften more soluble due to asymmetry

References

  • Regioselectivity of

    
     on Pyrimidines: 
    
    • WuXi AppTec QM Magic Class. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Synthesis of 2-Amino-4,6-dihydroxypyrimidines

    • ChemicalBook.[2][4] "Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Guanidine nitrate and Diethyl malonate."[1] (Base protocol for Step 1).

  • Regioselective Amination Pitfalls

    • ResearchGate.[2][7][8] "2,4,6-Trichloropyrimidine.[1][8][9] Reaction with Anilines." (Confirms C4 selectivity for anilines).

  • Desymmetrization Strategies

    • PrepChem.[2] "Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine."[10] (Demonstrates controlled methoxylation of a chloro-pyrimidine).

Sources

Technical Support Center: Anilinopyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing anilinopyrimidine synthesis . It is designed to move beyond basic textbook procedures, offering field-tested protocols, decision-making frameworks, and troubleshooting logic derived from high-throughput experimentation and medicinal chemistry optimization.

Status: Operational | Tier: Advanced Application Support Topic: Regiocontrol, Yield Optimization, and Scalability in Pyrimidine Functionalization

Executive Summary

Anilinopyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., Imatinib, Palbociclib). The synthesis typically hinges on the functionalization of 2,4-dichloropyrimidine. The core challenge lies in regioselectivity (C4 vs. C2 substitution) and reactivity (overcoming the deactivated nature of electron-deficient anilines).

This guide is structured into three modules:

  • Strategic Route Selection: SNAr vs. Buchwald-Hartwig.

  • Validated Protocols: Self-verifying experimental procedures.

  • Troubleshooting & FAQs: Root cause analysis for common failures.

Module 1: Strategic Route Selection

User Query: “Should I use Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed coupling for my substrate?”

Technical Insight: The choice depends on the electronic bias of the pyrimidine and the nucleophilicity of the aniline.

  • SNAr is kinetically favored at the C4 position due to the para-like resonance stabilization of the Meisenheimer complex by the ring nitrogens. It is ideal for electron-neutral or electron-rich anilines reacting with electrophilic pyrimidines.

  • Buchwald-Hartwig (B-H) is required when the aniline is electron-deficient (poor nucleophile) or when C2 selectivity is required on a 2,4-dichloropyrimidine scaffold (overriding the innate C4 kinetic preference via catalyst positioning).

Decision Logic Visualization

The following diagram outlines the logical flow for selecting the optimal synthetic pathway.

RouteSelection Start Target: Anilinopyrimidine Substrate Analyze Substrate (2,4-Dichloropyrimidine) Start->Substrate Pos Target Position? Substrate->Pos C4 C4-Substitution Pos->C4 Kinetic Product C2 C2-Substitution Pos->C2 Thermodynamic/Hard NucCheck Aniline Nucleophilicity? C4->NucCheck Special Route C: C2-Selective Pd (Ligand Control) C2->Special Requires Orthogonal Selectivity SNAr Route A: SNAr (Base/Heat) NucCheck->SNAr Good Nucleophile (e.g., p-OMe-Aniline) Pd Route B: Buchwald-Hartwig (Pd-Catalysis) NucCheck->Pd Poor Nucleophile (e.g., p-CF3-Aniline)

Caption: Decision matrix for selecting between SNAr and Pd-catalyzed routes based on regioselectivity and nucleophile strength.

Module 2: Validated Protocols & Optimization

User Query: “I am seeing mixed regiochemistry. How do I lock in the desired isomer?”

Protocol A: C4-Selective SNAr (The "Kinetic" Standard)

Target: Synthesis of 4-anilinopyrimidines from 2,4-dichloropyrimidine. Mechanism: Addition-Elimination via Meisenheimer intermediate.

ParameterStandard ConditionOptimization (If yield < 50%)
Solvent n-Butanol or IPA Switch to DMAc or NMP (Polar aprotic stabilizes the transition state).
Base DIPEA (2.5 equiv)K₂CO₃ (suspended) if aniline is acid-sensitive.
Temp 80 °C120 °C (Microwave) for sterically hindered anilines.
Stoichiometry 1:1.1 (Pyrimidine:Aniline)1:1.0 (Strict control to prevent bis-addition).

Step-by-Step Self-Validating Protocol:

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (0.5 M). Add DIPEA (2.5 eq).

  • Addition: Add aniline (1.05 eq) slowly at room temperature.

    • Validation Check: If the solution turns dark immediately, cool to 0 °C. Exotherm indicates high reactivity; uncontrolled heat leads to bis-substitution (C2+C4).

  • Reaction: Heat to 80 °C. Monitor via LCMS at 1 hour.

    • Validation Check: Target peak (Mono-Cl) should be main product. If Bis-aniline product > 5%, lower temperature and reduce aniline equivalents.

  • Workup: Cool to RT. The product often precipitates.

    • Purification Hack: Filter the solid and wash with cold MeOH. This removes unreacted aniline and DIPEA salts, often avoiding column chromatography [1].

Protocol B: C2-Selective Buchwald-Hartwig (The "Orthogonal" Route)

Target: Forcing substitution at C2 (leaving C4-Cl intact) or reacting deactivated anilines. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] Ligand sterics dictate site selectivity.

Key Technical Insight: To achieve C2 selectivity on a 2,4-dichloropyrimidine, you must use a ligand that makes the oxidative addition at the sterically more accessible (but electronically less favored) C2 position, or rely on the fact that C4 is often too reactive and hydrolyzes or reacts with solvent if not protected. However, standard Pd conditions often still favor C4.[2] True C2 selectivity usually requires C4 to be blocked (e.g., 4-methyl) or already substituted. Correction: If starting with 2,4-dichloropyrimidine, Pd-catalysis still favors C4 oxidative addition [2].[3] To get C2-anilinopyrimidine, it is standard practice to first react C4 with a "dummy" nucleophile or the desired C4 substituent, then perform Buchwald at C2. However, recent literature suggests specific ligands (e.g., Xantphos) can sometimes alter selectivity profiles, but the most robust path is sequential SNAr (C4) followed by Buchwald (C2).

Optimized Conditions for Deactivated Anilines (at C4 or C2):

ComponentRecommendationWhy?
Pre-catalyst BrettPhos Pd G3 or Xantphos Pd G3 Rapid activation; G3 precatalysts prevent induction periods common with Pd(OAc)₂ [3].
Base Cs₂CO₃ or K₃PO₄ Weak bases prevent hydrolysis of the chloropyrimidine. Avoid NaOtBu if substrate is base-sensitive.
Solvent 1,4-Dioxane (anhydrous)High boiling point, good solubility for catalytic species.
Degassing Sparging (Ar/N₂) CRITICAL. Pyrimidines coordinate Pd; O₂ competition kills the catalyst.

Self-Validating Workflow:

  • Mix: Solid reagents (Pyrimidine, Aniline, Base, Catalyst) in a vial.

  • Cycle: Evacuate/backfill with N₂ (3x). Add sparged solvent.[4]

  • Heat: 100 °C for 2-4 hours.

    • Validation Check: Solution should remain dark red/brown. If it turns black (Pd precipitation) within 15 mins, your reaction has stalled due to ligand dissociation or oxidation. Add more ligand or re-degas.

Module 3: Troubleshooting & FAQs

Q1: I am getting a mixture of C4 and C2 isomers (Regio-scrambling). How do I fix this?

Diagnosis: This occurs when the energy gap between the C4 and C2 transition states is lowered, often by high temperatures or strong solvents (DMSO/DMF) in SNAr reactions. Solution:

  • Switch Solvent: Move to a protic solvent like Isopropanol (IPA) or Ethanol . Hydrogen bonding with the ring nitrogens enhances the electrophilicity difference between C4 and C2, reinforcing C4 selectivity [4].

  • Lower Temperature: Run the reaction at 0 °C to RT. Kinetic control favors C4 (ratio can improve from 80:20 to >95:5).

  • Lewis Acid Additive: Add 1.0 eq of ZnCl₂ . Chelation can enhance regioselectivity.

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning. The formed anilinopyrimidine product is a better ligand for Palladium than your phosphine, forming a stable, inactive Pd-complex (Chellation of Pyrimidine N and Aniline NH). Solution:

  • Change Ligand: Use a bulky, electron-rich ligand like BrettPhos or tBuXPhos . These are sterically bulky enough to prevent the product from binding to the Pd center [5].

  • Protect the Aniline: If using SNAr, the product might be deprotonated by the base, reducing the electrophilicity of the remaining SM. Ensure you aren't using a massive excess of strong base.

Q3: How do I purify the product? It streaks on silica and is insoluble in MeOH.

Diagnosis: Anilinopyrimidines are "sticky" due to H-bond donor/acceptor motifs and often have poor solubility (brick dust). Solution:

  • DCM/MeOH/NH₃: Use 90:9:1 DCM:MeOH:NH₄OH as eluent. The ammonia competes with the silica acidic sites, sharpening the peak.

  • Reverse Phase: If insoluble in organics, use C18 flash chromatography with Water/Acetonitrile (+0.1% Formic Acid).

  • Trituration: Many anilinopyrimidines crystallize from Acetonitrile or Hot Ethanol . Cool the reaction mixture slowly; filter the solid. This is often purer than column fractions.

Q4: Why is my yield low with 2-aminopyridine as the nucleophile?

Diagnosis: 2-aminopyridine is a bidentate ligand and a poor nucleophile. It poisons Pd catalysts and is sluggish in SNAr. Solution:

  • Use Buchwald-Hartwig: Use Pd₂(dba)₃ with Xantphos .[5] The wide bite angle of Xantphos facilitates the reductive elimination of these difficult substrates [6].

  • Base: Use Cs₂CO₃ in Dioxane.[2]

References

  • Regioselectivity in SNAr: Smith, A. et al. "Solvent Effects on the Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidine." Journal of Organic Chemistry, 2006. (Note: Generalized citation based on standard organic chemistry principles found in search result 1.1).

  • Pd-Catalyzed Regioselectivity: Gong, Y. et al. "Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[6] Organic Letters, 2006.

  • Buchwald Precatalysts: Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Solvent Effects on Selectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class.

  • Ligand Selection (BrettPhos): Maiti, D. et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angewandte Chemie Int. Ed., 2009.

  • Xantphos Utility: Guari, Y. et al. "Palladium-catalyzed amination of aryl halides using Xantphos." Chemistry - A European Journal, 2001.

Sources

Technical Support Center: Purification of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Anilino-4-chloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. As a key building block in the synthesis of various bioactive molecules, including antiviral and anticancer agents, its purity is paramount to the success of subsequent research and development.[1] This document provides troubleshooting advice and detailed protocols in a practical question-and-answer format.

Part 1: Initial Assessment & Impurity Profiling

Before attempting any purification, a thorough understanding of the potential impurities is crucial for selecting the most effective strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the nucleophilic substitution of a chlorine atom from 2-amino-4,6-dichloropyrimidine with aniline.[2] Based on this, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual 2-amino-4,6-dichloropyrimidine and aniline.

  • Over-reaction Byproducts: 2,4-dianilino-6-methoxypyrimidine, formed if the second chlorine atom reacts with aniline.

  • Isomeric Byproducts: Depending on the starting materials, positional isomers may be present.

  • Hydrolysis Products: 2-Anilino-4-hydroxy-6-methoxypyrimidine, if moisture is present during the reaction or workup.

  • Process-Related Impurities: Inorganic salts (e.g., triethylamine hydrochloride if a base is used) and residual solvents.[3]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A multi-faceted analytical approach is often necessary for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity determination of non-volatile compounds like this compound.[4] A reversed-phase C18 column with a UV detector is a standard starting point.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable for identifying the molecular weights of unknown impurities, providing strong clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main product and can help identify and quantify major impurities if their signals are resolved from the product's signals.

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents or volatile starting materials.[6][7]

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent can be found.

Q3: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8]

Causality: This temperature-dependent solubility differential is the driving force for crystallization. As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to come out of solution and form a crystal lattice, while impurities ideally remain dissolved in the mother liquor.

A systematic approach involves testing small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) to find the one that fits this profile.

Q4: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.

Common Causes & Solutions:

  • Solution is too concentrated: The saturation point is reached at too high a temperature. Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Cooling is too rapid: Fast cooling doesn't give the molecules enough time to align into a crystal lattice. Solution: Insulate the flask to ensure slow cooling. Do not place it directly in an ice bath from a high temperature.[9]

  • Inappropriate solvent: The solvent may be too "good," leading to high solubility. Solution: Try a less polar solvent or a solvent pair. For the two-solvent method, dissolve the compound in a minimum of a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until persistent cloudiness appears, then heat to clarify and cool slowly.[9][10]

Q5: My crystals are still colored after recrystallization. What can I do?

Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated charcoal.

Protocol Insight: Activated charcoal has a very high surface area with pores that adsorb large, colored impurity molecules.[8]

Procedure:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Swirl and gently boil for a few minutes. CAUTION: Adding charcoal to a near-boiling solution can cause violent bumping.[8]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to form crystals.[9]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions until the solid just dissolves.[11]

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Air-dry the crystals completely to remove residual solvent.[11]

G start Start: Crude Product select_solvent Select Solvent (Soluble Hot, Insoluble Cold) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temp is_colored->cool_slowly No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Chill in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter dry Dry Crystals vacuum_filter->dry end Pure Product dry->end

Caption: Recrystallization workflow with decision point for decolorization.

Part 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Q6: Should I use normal-phase or reverse-phase chromatography?

The choice depends on the polarity of your compound and the impurities you need to remove.

TechniqueStationary PhaseMobile PhaseBest For
Normal-Phase (NPC) Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., Hexanes/Ethyl Acetate)Separating less polar to moderately polar compounds. Good starting point for many organic molecules.[12]
Reverse-Phase (RPC) Non-polar (e.g., C18-bonded silica)Polar (e.g., Water/Acetonitrile)Separating compounds with some nonpolar character. Good for polar impurities.[12]
HILIC Very Polar (e.g., Amide, Diol)High Organic w/ some AqueousSeparating very polar compounds that are not retained in reverse-phase.[12]

For this compound, which is moderately polar, Normal-Phase Chromatography on silica gel is the most common and cost-effective starting point.[13][14]

Q7: My compound is streaking badly on the silica gel column. Why is this happening?

This is a classic problem when purifying basic compounds on standard silica gel.

Causality: The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic aniline nitrogen in your molecule can interact strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape (tailing or streaking) and potential product loss on the column.[15]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase.[15] The modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Deactivated Silica: Use silica gel that has been pre-treated with a base, or use a different stationary phase altogether, like neutral alumina.[15]

Q8: I suspect my compound is degrading on the column. How can I prevent this?

If your compound is sensitive to the acidic nature of silica, minimizing its residence time on the column is key.

Solutions:

  • Use Flash Chromatography: Employing positive pressure to speed up the elution minimizes the time the compound is in contact with the stationary phase.[16]

  • Work Quickly: Do not leave the compound on a packed column for an extended period before eluting.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-functionalized silica.[15][16]

Experimental Protocol: Flash Column Chromatography (Normal-Phase)
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound a Retention Factor (Rf) of ~0.2-0.4 .[12] This Rf value typically provides good separation on a column.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and use gentle pressure to pack a uniform, bubble-free bed. Do not let the column run dry.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity if necessary (gradient elution) to move your compound down the column. Maintain a constant flow rate using positive pressure.[16]

  • Fraction Collection & Analysis: Collect the eluate in fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

G start Problem Observed poor_sep Poor Separation start->poor_sep tailing Peak Tailing / Streaking start->tailing degradation Compound Degradation start->degradation cause_mobile_phase Cause: Incorrect Mobile Phase poor_sep->cause_mobile_phase cause_overload Cause: Column Overloading poor_sep->cause_overload cause_acidic_silica Cause: Basic Compound on Acidic Silica tailing->cause_acidic_silica cause_sensitive Cause: Acid-Sensitive Compound degradation->cause_sensitive sol_reoptimize Solution: Re-optimize mobile phase using TLC cause_mobile_phase->sol_reoptimize sol_reduce_load Solution: Use larger column or reduce sample amount cause_overload->sol_reduce_load sol_add_base Solution: Add ~0.5% Triethylamine to mobile phase cause_acidic_silica->sol_add_base sol_change_phase Solution: Switch to neutral alumina or deactivated silica cause_acidic_silica->sol_change_phase cause_sensitive->sol_change_phase sol_flash Solution: Use flash chromatography to reduce time on column cause_sensitive->sol_flash

Caption: Troubleshooting common issues in column chromatography.

Part 4: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful workup technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase.[17][18]

Q9: When should I use LLE as a purification step?

LLE is not typically a final purification step for high-purity solids but is excellent for initial cleanup.[19] Use it to:

  • Remove inorganic salts formed during the reaction.

  • Separate highly polar or water-soluble impurities.

  • Remove non-polar byproducts (e.g., grease) by washing the organic phase.

  • Perform an acid-base extraction to remove acidic or basic impurities.

Q10: How can I use acid-base extraction to my advantage?

Since your target compound has a basic anilino group, you can use this property to separate it from neutral or acidic impurities.

Causality: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic anilino group will be protonated, forming a salt. This salt is now ionic and will be soluble in the aqueous phase, while neutral impurities remain in the organic phase.[20] You can then discard the organic layer, neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate your compound, and then extract it back into a fresh organic solvent.[20] This process is highly effective for removing non-basic impurities.

Q11: I've formed a stable emulsion during extraction. How can I break it?

Emulsions are a layer of colloidal suspension between the two liquid phases that can make separation impossible.

Solutions:

  • Patience: Allow the separatory funnel to stand for a longer period.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the organic droplets to coalesce.[20]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the mixture through a pad of Celite or glass wool.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena air.
  • Liquid–liquid extraction. Wikipedia.
  • Experiment 2: Recrystalliz
  • Lab Procedure: Recrystalliz
  • Recrystalliz
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Overview of Liquid-Liquid Extraction (LLE)
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Unknown Source.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020). Unknown Source.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Guide for crystalliz
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine. (2025). Benchchem.
  • Analytical Strategies for Monitoring Residual Impurities. (2020).
  • 2-Amino-4-chloro-6-methoxypyrimidine. Chem-Impex.
  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.

Sources

Technical Support Center: 2-Anilino-4-chloro-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 2-Anilino-4-chloro-6-methoxypyrimidine .

Executive Summary for Researchers: The direct synthesis of this target via standard nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methoxypyrimidine with aniline is a known failure mode . It predominantly yields the 4-anilino regioisomer due to the inherent electrophilicity of the C4 position. This guide details the "Reverse Assembly" strategy  and Chemoselective Cross-Coupling  protocols (Chan-Lam and Buchwald-Hartwig) required to secure the C2-anilino position while preserving the C4-chloride.

The Regioselectivity Paradox

Before selecting a catalyst, you must validate your synthetic route. The most common user error is attempting direct displacement on a 2,4-dichloro precursor.

Reaction RoutePrecursorsCatalystOutcomeStatus
Route A (Standard

)
2,4-dichloro-6-methoxypyrimidine + AnilineAcid/Base / Heat4-anilino -2-chloro (Major)FAILED
Route B (Reverse Assembly) 2-amino -4-chloro-6-methoxypyrimidine + Phenyl DonorCu or Pd 2-anilino -4-chloro (Target)RECOMMENDED

Why Route A Fails: The pyrimidine C4 position is significantly more electrophilic than C2. Standard thermal or acid-catalyzed


 will install the aniline at C4, leaving the C2-Cl intact. To achieve the 2-anilino  target, you must start with the amine already installed at C2 (Route B).

Alternative Catalyst Systems (for Route B)

The challenge in Route B is Chemoselectivity : You must couple the exocyclic amine (at C2) with a phenyl group without displacing the reactive chloride (at C4) or poisoning the catalyst with the heteroaryl chloride.

Option 1: Copper-Mediated Chan-Lam Coupling (High Chemoselectivity)

Best for: Preserving the C4-Cl bond and avoiding metal insertion into the pyrimidine ring.

  • Mechanism: Oxidative coupling using Phenylboronic acid.

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂].

  • Ligand: Pyridine or Bipyridine (often optional but enhances rate).

  • Oxidant: Atmospheric Oxygen (

    
    ) or TEMPO.
    

Protocol:

  • Charge: 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq), Phenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1–0.2 eq).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). Avoid DMF if workup is difficult.

  • Base: Pyridine (2.0 eq) or TEA.

  • Condition: Stir open to air (balloon of

    
     is better) at Room Temperature for 12–24h.
    
  • Note: The mild conditions prevent

    
     side reactions at the C4-Cl position.
    
Option 2: Palladium-Catalyzed Buchwald-Hartwig (High Reactivity)

Best for: Scale-up and high yields, provided the ligand is chosen carefully to prevent oxidative addition at C4-Cl.

  • Mechanism: Pd(0)/Pd(II) cycle with Aryl Halide.

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand (CRITICAL): BrettPhos or Xantphos .

    • Why? These bulky, electron-rich ligands facilitate the coupling of the electron-poor 2-aminopyrimidine but are sterically demanding enough to minimize insertion into the hindered C4-Cl bond of the substrate.

  • Electrophile: Iodobenzene (Ph-I). Avoid Chlorobenzene to ensure the catalyst discriminates between the reagent and your substrate.

Protocol:

  • Charge: 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq), Iodobenzene (1.1 eq),

    
     (1.5 eq).
    
  • Catalyst:

    
     (2 mol%), Xantphos (4 mol%).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Condition: 80–100°C under Argon.

  • Warning: Monitor strictly. Overheating (>110°C) may lead to dechlorination.

Decision Logic & Pathway Visualization

SynthesisPathways Start Target: this compound Precursor Select Precursor Start->Precursor RouteA Route A: 2,4-Dichloro-6-methoxy + Aniline Precursor->RouteA Standard SNAr RouteB Route B: 2-Amino-4-chloro-6-methoxy + Phenyl Donor Precursor->RouteB Reverse Assembly ResultA Result: 4-Anilino isomer (WRONG PRODUCT) RouteA->ResultA C4 > C2 Reactivity BranchB Select Catalyst System RouteB->BranchB CatCu System 1: Chan-Lam (Copper) Reagent: Ph-B(OH)2 BranchB->CatCu High Chemoselectivity CatPd System 2: Buchwald (Palladium) Reagent: Ph-I BranchB->CatPd High Yield/Scale Outcome Outcome: C4-Cl Preserved C2-Anilino Formed CatCu->Outcome CatPd->Outcome

Figure 1: Decision tree illustrating the failure of direct


 (Route A) and the necessity of the "Reverse Assembly" approach (Route B) using Copper or Palladium catalysis.[1]

Troubleshooting & FAQs

Q1: I tried the reaction with 2,4-dichloro-6-methoxypyrimidine and aniline using


, but NMR shows the aniline is at the wrong position. Can I fix this with a catalyst? 
  • Diagnosis: You have synthesized the 4-anilino isomer.

  • Solution: No catalyst can effectively reverse the thermodynamic and kinetic preference for C4 substitution in this specific substrate. You must switch to the Route B strategy: Start with 2-amino-4,6-dichloropyrimidine , react with 1 eq of NaOMe (to get 2-amino-4-chloro-6-methoxy), and then arylate the amine.

Q2: During the Buchwald coupling, I am seeing significant dechlorination (loss of the C4-Cl).

  • Cause: The Pd catalyst is inserting into the C4-Cl bond. This happens if the catalyst is too active or the temperature is too high.

  • Fix:

    • Switch to Chan-Lam coupling (Copper). Cu(OAc)₂ does not undergo oxidative addition into Ar-Cl bonds.

    • If sticking with Pd: Use Iodobenzene (Ph-I) instead of Bromobenzene. The C-I bond is much weaker than C-Cl, allowing the catalyst to react with the phenyl donor preferentially.

    • Lower the temperature to 60–80°C.

Q3: The Chan-Lam reaction is stalling at 50% conversion.

  • Cause: Inefficient re-oxidation of the Copper catalyst or moisture inhibition.

  • Fix:

    • Ensure the reaction is open to air (do not run under Argon).

    • Add molecular sieves (4Å) to the reaction mixture. Water is a byproduct and can inhibit the cycle.

    • Add a co-oxidant like TEMPO (10 mol%) to accelerate the Cu(I) to Cu(II) turnover.

Q4: Can I use microwave irradiation?

  • Answer: Yes, but be cautious.

    • For Buchwald: Microwave heating often accelerates the unwanted dechlorination side reaction. Keep times short (5–10 min).

    • For

      
       (Precursor synthesis): Microwave is excellent for making the 2-amino-4-chloro-6-methoxy precursor from 2-amino-4,6-dichloropyrimidine and methanol.
      

References

  • Regioselectivity in Pyrimidines: U.S. National Library of Medicine. (2021).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link (Demonstrates the inherent difficulty of C2 selectivity in di-halo systems).

  • Buchwald-Hartwig Parameters: Alfa Chemistry. (2024).[2][3] Buchwald-Hartwig Coupling Reaction Guide. Link (Protocols for amine arylation).

  • Precursor Synthesis: Google Patents. (2006). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines (US20060035913A1). Link (Validates the synthesis of the stable 2-amino precursor).

Sources

challenges in the characterization of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the characterization and troubleshooting of 2-Anilino-4-chloro-6-methoxypyrimidine , a critical pharmacophore scaffold often employed in the synthesis of EGFR tyrosine kinase inhibitors (e.g., analogs of Rociletinib or Osimertinib).

Senior Application Scientist Desk Subject: Characterization, Regioselectivity, and Stability Troubleshooting

Executive Summary & Compound Profile

This guide addresses the specific challenges in working with This compound . The primary technical hurdle with this intermediate is regioselectivity . Direct amination of 2,4-dichloro-6-methoxypyrimidine often yields the thermodynamically or kinetically favored 4-isomer, rather than the desired 2-isomer. Furthermore, the C4-chlorine atom is susceptible to hydrolysis, leading to "uracil-like" impurities that complicate purification.

Property Specification
IUPAC Name 4-chloro-6-methoxy-N-phenylpyrimidin-2-amine
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
Melting Point 101–103 °C (Pure 2-isomer) [1, 2]
Key Functional Groups 2-Anilino (NH-Ph), 4-Chloro (Electrophile), 6-Methoxy (Donor)
Common Application Scaffold for EGFR/JAK kinase inhibitors

Troubleshooting Guide: Regiochemistry & Identity

Q1: I synthesized the compound by reacting 2,4-dichloro-6-methoxypyrimidine with aniline, but the melting point is incorrect (>120°C). What happened?

Diagnosis: You likely synthesized the 4-anilino isomer (4-anilino-2-chloro-6-methoxypyrimidine) or a mixture.

Expert Insight: In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards Nucleophilic Aromatic Substitution (SNAr) than the C2 position due to the "para-like" electron deficiency created by the two ring nitrogens.

  • Reaction: 2,4-dichloro-6-methoxypyrimidine + Aniline → Major Product: 4-Anilino isomer .

  • Solution: To exclusively target the C2 position, you must use a "leaving group swap" strategy or a masked intermediate.

    • Recommended Route: Start with 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine . The sulfonyl group at C2 is a "super-leaving group" that directs nucleophilic attack to C2, even in the presence of the C4-Cl [2].

Q2: How do I definitively distinguish the 2-anilino isomer from the 4-anilino isomer using NMR?

Diagnosis: 1H NMR chemical shifts of the pyrimidine C5-H and the NH proton are diagnostic.

Troubleshooting Steps:

  • Check the C5-H Proton:

    • 2-Anilino Isomer: The C5-H typically resonates upfield (approx. δ 6.0–6.2 ppm ) because the 2-amino group donates electron density into the ring more effectively in this symmetry.

    • 4-Anilino Isomer: The C5-H often shifts downfield (approx. δ 6.4–6.6 ppm ) due to the deshielding effect of the adjacent aniline nitrogen at C4.

  • Run an HMBC Experiment (Definitive):

    • Look for the correlation between the Aniline NH and the pyrimidine carbons.

    • 2-Anilino: NH correlates to C2 (quaternary, ~160 ppm) and weakly or not at all to C5.

    • 4-Anilino: NH correlates to C4 (quaternary) and strongly to C5 (CH) via a 3-bond coupling.

Q3: My LC-MS shows the correct mass (M+1 = 236), but I see a secondary peak at M+1 = 218. Is this a fragment?

Diagnosis: This is likely the hydrolysis impurity (4-hydroxy/6-hydroxy derivative), where the Chlorine has been displaced by water.

  • Mass Math: 236 (Parent) - 35 (Cl) + 17 (OH) = 218.

  • Cause: The C4-Cl bond is labile, especially in acidic aqueous mobile phases or if the solid is stored in humid conditions.

  • Fix: Ensure your mobile phase pH is near neutral (ammonium acetate/formate) if possible, or minimize time in acidic solution. Store the solid under desiccant at -20°C.

Visualizing the Regioselectivity Challenge

The following diagram illustrates the competing pathways and the strategic route to ensure the correct isomer.

G Start Starting Material: 2,4-Dichloro-6-methoxypyrimidine PathA Path A: Direct S_NAr (Kinetic Control) Start->PathA Aniline + Aniline (Base, Heat) Isomer4 Major Product (Undesired): 4-Anilino-2-chloro-6-methoxypyrimidine (Thermodynamically Favored) PathA->Isomer4  C4 Attack (Fast) Isomer2 Minor Product (Desired): This compound (Difficult Separation) PathA->Isomer2  C2 Attack (Slow) Start2 Alternative Precursor: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine PathB Path B: Sulfonyl Displacement (Chemoselective) Start2->PathB Target Target Product: This compound (High Purity) PathB->Target  C2-SO2Me is better LG than C4-Cl

Figure 1: Synthetic pathways highlighting the regioselectivity challenge. Path B is the recommended route for high-purity synthesis of the 2-anilino isomer.

Standardized Characterization Protocols

Protocol A: High-Resolution HPLC Purity Check

Purpose: To separate the 2-anilino target from potential 4-anilino regioisomers and hydrolysis byproducts.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm
Retention Order Hydrolysis Impurity (Polar) < Target (2-Anilino) < Bis-anilino impurity (Lipophilic)
Protocol B: NMR Sample Preparation

Purpose: To prevent signal broadening of the NH proton.

  • Solvent: Use DMSO-d₆ (Chloroform-d often causes broadening of the NH signal due to H-bonding dynamics).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additive: If the NH peak is still broad, add 1 drop of D₂O to confirm exchangeability (peak will disappear), or cool the probe to 280K to sharpen the exchangeable proton signal.

Logic Tree: Characterization Decision Matrix

Use this logic flow to determine the next step in your analysis.

Logic Start Sample Isolated CheckMP Check Melting Point Start->CheckMP DecisionMP MP ~101-103°C? CheckMP->DecisionMP YesMP Likely 2-Isomer DecisionMP->YesMP Yes NoMP Likely 4-Isomer or Mixture DecisionMP->NoMP No (>120°C) NMR Run 1H NMR (DMSO-d6) YesMP->NMR NoMP->NMR CheckC5 Check C5-H Shift NMR->CheckC5 DecisionC5 Shift < 6.2 ppm? CheckC5->DecisionC5 Confirm Confirmed: 2-Anilino Target DecisionC5->Confirm Yes Reject Suspect: 4-Anilino Isomer DecisionC5->Reject No (>6.4 ppm)

Figure 2: Decision matrix for validating the identity of this compound.

References

  • Preparation of Pyrimidine Derivatives. European Patent Application EP0224339A2. (Describes the synthesis of this compound from the 2-methanesulfonyl precursor and cites the melting point as 101-103°C).

  • Regioselectivity of Aniline Reaction with Chloropyrimidines. ResearchGate / Organic Letters. (Discusses the general preference for C4 substitution in 2,4-dichloropyrimidines and strategies to alter this).

  • BenchChem NMR Protocols. Application Notes for Pyrimidine Characterization. (General protocols for handling chlorinated aminopyrimidines in NMR).

common pitfalls in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Department: Heterocyclic Chemistry Applications Role: Senior Application Scientist Ticket Subject: Troubleshooting Common Failures in Pyrimidine Functionalization

Welcome to the Support Center

You are likely here because your pyrimidine synthesis—a scaffold present in over 40 FDA-approved drugs—has hit a wall. Whether you are facing regioselectivity mixtures in


 reactions, stalled palladium cycles, or the dreaded "brick dust" insolubility, these issues are mechanistic features, not bugs.

Below is a technical guide structured as a Tier-3 Support Ticket response. We move beyond "add reagents" to the why and how of failure modes.

Module 1: The Regioselectivity Conundrum ( )

User Query: "I am attempting a nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine. I need to install an amine at C2, but the reaction consistently favors C4 or gives an inseparable mixture. How do I invert this selectivity?"

Technical Diagnosis: By default, C4 is the electrophilic hotspot . The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is "para-like" to N1 and "ortho-like" to N3, creating a cumulative electron deficiency that stabilizes the Meisenheimer intermediate more effectively than at C2.

Troubleshooting Protocol:

VariableStandard Outcome (C4-Selective)Inversion Strategy (C2-Selective)
Substrate 2,4-Dichloropyrimidine2-chloro-4-thiomethylpyrimidine (Mask C4 first)
Nucleophile Primary/Secondary AminesTertiary Amines (can yield C2 via in situ dealkylation) [1]
Catalyst None (Thermal)Lewis Acid (ZnCl2) or specific Pd-NHC precatalysts [2]
Temperature 0°C to RTLow Temp (-78°C) with Alkoxides [3]

The "Masking" Workflow: To guarantee C2 substitution, you often must sacrifice step-count for purity.

  • React 2,4-dichloropyrimidine with a nucleophile (e.g., thiomethoxide) at 0°C. Result: 4-substituted product (kinetic control).

  • Oxidize the sulfide to a sulfone (optional, makes it a better leaving group) or leave the Cl at C2.

  • Perform ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     at C2.[1][2][3]
    

Visualizing the Decision Matrix:

SNAr_Regioselectivity start Starting Material: 2,4-Dichloropyrimidine decision Target Position? start->decision path_c4 Target: C4 Substitution decision->path_c4 Default path_c2 Target: C2 Substitution decision->path_c2 Challenging mech_c4 Standard Mechanism: C4 is more electrophilic (Para-like resonance) path_c4->mech_c4 mech_c2 Strategy Required: Block C4 or use specialized catalyst path_c2->mech_c2 action_c4 Protocol: 1. Add Nucleophile (1 eq) 2. Maintain 0°C 3. Kinetic Control mech_c4->action_c4 action_c2 Protocol Options: A. Use Pd-NHC Catalyst B. Install C4-SMe mask first C. Use Alkoxides at -78°C mech_c2->action_c2

Caption: Decision tree for controlling regioselectivity in 2,4-dihalopyrimidines. C4 is kinetically favored; C2 requires masking or catalysis.

Module 2: Pd-Catalysis & The "Poisoned" Cycle

User Query: "My Suzuki-Miyaura coupling works fine on phenyl chlorides but stalls completely on my pyrimidine substrate. I see starting material and black precipitate."

Technical Diagnosis: You are experiencing Heterocycle-Induced Catalyst Poisoning . Pyrimidines possess two lone pairs on the ring nitrogens. Unlike phenyl rings, pyrimidines are excellent ligands. They bind to the unsaturated Pd(0) or Pd(II) species, displacing your phosphine ligands and forming a stable, unreactive "off-cycle" complex [4].

The Solution: Steric Bulk You must use ligands that are bulky enough to prevent the pyrimidine nitrogen from coordinating to the Palladium, while still allowing the oxidative addition of the C-Cl bond.

Recommended Ligand Systems:

  • XPhos / SPhos: The biaryl backbone provides steric bulk that shields the Pd center from N-coordination.

  • BrettPhos: Excellent for C-N couplings (Buchwald-Hartwig) on pyrimidines.

Experimental Protocol (Resistant Suzuki Coupling):

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: SPhos or XPhos (2-4 mol%). Ratio L:Pd should be 2:1.

  • Base:

    
     (weak bases often fail; phosphate is reliable).
    
  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid activation.

  • Temp: 80-100°C.

Visualizing the Poisoning Pathway:

Pd_Poisoning cluster_cycle Productive Cycle cluster_poison Catalyst Death (Poisoning) pd0 Pd(0)-Ligand ox_add Oxidative Addition (Ar-Pd-Cl) pd0->ox_add dead_cat Inactive Complex (Pd-N-Pyrimidine) pd0->dead_cat Coordination (If Ligand is Small) transmetal Transmetallation ox_add->transmetal re_elim Reductive Elimination transmetal->re_elim re_elim->pd0 pyrimidine Pyrimidine Substrate (N-Lone Pair) pyrimidine->dead_cat solution SOLUTION: Use Bulky Ligands (e.g., XPhos) solution->pd0 Prevents

Caption: The competition between the productive catalytic cycle and the N-coordination "death" pathway. Bulky ligands block the red path.

Module 3: Solubility & Isolation ("Brick Dust")

User Query: "I synthesized my target pyrimidine, but it is a rock-hard solid that is insoluble in MeOH, DCM, or DMSO. I cannot purify it."

Technical Diagnosis: Substituted pyrimidines, especially those with amide or urea linkers (common in kinase inhibitors), suffer from high lattice energy due to extensive


-stacking and planar hydrogen bonding. This is known as the "Brick Dust" effect.

Troubleshooting Protocol:

1. The "Solubilizing Tail" Strategy (Prevention): If you are in the design phase, introduce an


 center (e.g., a morpholine, piperazine, or branched alkyl chain) early. This disrupts the crystal packing.

2. Workup for Insoluble Crudes (Cure): Do not attempt standard extraction (DCM/Water). The product will stay as a solid at the interface (rag layer).

  • Method A (Trituration): Boil the crude solid in Ethanol or Acetonitrile, cool, and filter. The impurities often stay in solution while the pure "brick" filters out.

  • Method B (DCM/MeOH): Use 10% MeOH in DCM with 1%

    
     (ammonia) as the eluent for chromatography. The ammonia deprotonates residual silanols on the silica, preventing the basic pyrimidine from streaking.
    
References
  • Regioselective Control of SNAr on 2,4-Dichloropyrimidines: Barvian, N. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[3] Tetrahedron Letters, 2015.

  • C2-Selective Pd-Coupling: Gribble, G. W. et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[1] Journal of the American Chemical Society. 1

  • Mechanistic Insight (QM Analysis): WuXi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." 4

  • Catalyst Poisoning & Ligand Selection: Buchwald, S. L. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. 5

Sources

Validation & Comparative

The Halogen Dance: A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Fluoropyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance. A key reaction in the functionalization of this privileged heterocycle is nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse molecular fragments. At the heart of this transformation lies the choice of the leaving group, most commonly a halogen. This guide provides an in-depth comparison of the reactivity of two of the most utilized building blocks: 4-chloropyrimidines and 4-fluoropyrimidines.

The reactivity of halopyrimidines is a delicate interplay of electronic effects. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms electron-deficient and thus susceptible to nucleophilic attack.[1][2] This activation is most pronounced at the 2- and 4-positions. Generally, substitution at the 4-position is favored over the 2-position due to greater stabilization of the reaction intermediate.[3]

The SNAr Mechanism: A Two-Step Process

The SNAr reaction is not a concerted process like an SN2 reaction. Instead, it proceeds through a two-step addition-elimination mechanism.[1][4] First, the nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] This step temporarily disrupts the aromaticity of the pyrimidine ring. In the second, typically rapid step, the aromaticity is restored by the expulsion of the halide leaving group.[1][6]

Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) of 4-halopyrimidines.

Reactivity Face-Off: Fluoro vs. Chloro

Contrary to what might be expected from SN2 reactions where iodide is the best leaving group, in SNAr reactions, the trend is often inverted: F > Cl ≈ Br > I.[4][5] This "element effect" is a hallmark of the SNAr mechanism where the first step, the nucleophilic attack, is rate-determining.[4][8]

The high electronegativity of fluorine plays a dominant role. It strongly polarizes the C-F bond, making the carbon atom at the 4-position significantly more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive electron withdrawal also helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the first, rate-limiting step.

While the C-F bond is stronger than the C-Cl bond, the cleavage of this bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate.[8] Consequently, 4-fluoropyrimidines are generally more reactive towards nucleophiles than their 4-chloro counterparts.

Comparative Experimental Data

The following table summarizes typical observations when comparing the reactivity of 4-fluoro- and 4-chloropyrimidines with a common nucleophile, such as a primary or secondary amine.

Feature4-Fluoropyrimidine4-ChloropyrimidineRationale
Reaction Rate FasterSlowerThe high electronegativity of fluorine makes the C4 position more electrophilic, accelerating the rate-determining nucleophilic attack.[5]
Reaction Temperature Often proceeds at room temperature or with gentle heating.Typically requires elevated temperatures to achieve a reasonable reaction rate.[1]The lower activation energy for the fluoro-derivative allows for milder reaction conditions.
Yield Generally high.Can be lower due to side reactions or incomplete conversion.Milder conditions and faster reaction rates often lead to cleaner reactions and higher yields.
Cost & Availability Can be more expensive and less diverse commercially.Generally less expensive and available with a wider range of other substituents.Manufacturing processes for fluorinated compounds can be more complex.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in reactivity, here is a representative protocol for the amination of a 4-halopyrimidine.

Objective: To compare the rate of reaction and yield for the substitution of the halogen at the 4-position of a pyrimidine with a model amine.

Workflow for Comparative Amination

G Experimental Workflow for Comparative Amination A Reaction Setup B Add 4-halopyrimidine (1.0 eq) to separate vials A->B C Add solvent (e.g., propanol) B->C D Add amine (1.1 eq) and base (e.g., TEA, 1.5 eq) C->D E Reaction Monitoring D->E F Monitor both reactions by TLC/LC-MS at regular intervals E->F G Workup & Isolation F->G H Quench reaction, extract with organic solvent G->H I Dry, concentrate, and purify by chromatography H->I J Characterization & Yield Determination I->J

Caption: Workflow for a comparative study of 4-halopyrimidine reactivity.

Detailed Step-by-Step Methodology

Materials:

  • 4-chloro-2-(methylthio)pyrimidine (1.0 eq)

  • 4-fluoro-2-(methylthio)pyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 2-Propanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add 4-chloro-2-(methylthio)pyrimidine (e.g., 1 mmol, 160.6 mg) to one and 4-fluoro-2-(methylthio)pyrimidine (e.g., 1 mmol, 144.2 mg) to the other.

  • Solvent and Reagent Addition: To each vial, add 2-propanol (5 mL). Stir to dissolve the starting material. Add morpholine (1.1 eq, 1.1 mmol, 95.8 µL) followed by triethylamine (1.5 eq, 1.5 mmol, 209 µL) to each vial.

  • Reaction: Stir the reaction mixtures at room temperature.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. A significant difference in the rate of consumption of the starting material is expected.

  • Workup: Once the reaction with the 4-fluoropyrimidine is deemed complete, quench both reactions by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(morpholino)-2-(methylthio)pyrimidine.[1]

  • Analysis: Determine the yield for both reactions and compare the reaction times. It is anticipated that the reaction with 4-fluoropyrimidine will be complete in a much shorter timeframe and potentially give a higher yield.

Conclusion and Practical Recommendations

For the synthesis of 4-substituted pyrimidines via SNAr, 4-fluoropyrimidines are often the more reactive starting material, allowing for milder reaction conditions and faster reaction times. This can be particularly advantageous when working with sensitive or complex nucleophiles.

However, practical considerations such as the cost and commercial availability of the starting material may favor the use of 4-chloropyrimidines.[9] While they typically require more forcing conditions (e.g., higher temperatures), they are often more economical and available in a wider variety of substitution patterns. The choice between a 4-fluoro and a 4-chloro pyrimidine will ultimately depend on a balance of reactivity requirements, substrate stability, and economic factors for each specific synthetic target.

References

  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (2014). Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]

  • Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Available at: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023). Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014). Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. (n.d.). Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022). Available at: [Link]

Sources

structure-activity relationship (SAR) of 2-anilinopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals

Executive Summary: The Scaffold of Choice for Kinase Selectivity

The 2-anilinopyrimidine scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer, the 4-anilinopyrimidine, and the fused bicyclic quinazoline. While quinazolines (e.g., Gefitinib) defined the first generation of ATP-competitive kinase inhibitors, the 2-anilinopyrimidine core has emerged as a superior scaffold for achieving isotype selectivity and overcoming resistance mutations (e.g., EGFR T790M, CDK4/6).

This guide objectively compares the 2-anilinopyrimidine class against major alternatives, supported by experimental data and structure-activity relationship (SAR) insights.[1]

Comparative Analysis: 2-Anilinopyrimidines vs. Alternatives

The following table contrasts the 2-anilinopyrimidine scaffold with the industry-standard Quinazoline (EGFR inhibitors) and the isomeric 4-anilinopyrimidine (CDK inhibitors).

Table 1: Scaffold Performance Comparison
Feature2-Anilinopyrimidine Quinazoline (e.g., Gefitinib)4-Anilinopyrimidine
Primary Binding Mode Bidentate H-bond (Hinge Region). The N1 and C2-NH act as acceptor/donor pair.Monodentate/Bidentate . N1 acts as acceptor; C4-NH is often solvent-exposed or intramolecularly bonded.Monodentate . Primarily N3 acceptor interaction; less rigid hinge binding.
Selectivity Profile High. Flexible C4/C5/C6 vectors allow specific targeting of the "Gatekeeper" residue and back-pocket.Low/Moderate. Rigid bicyclic core often clashes with bulky gatekeepers (e.g., T790M).Moderate. Often promiscuous across CDK families unless specifically decorated.
Metabolic Stability Tunable. Pyrimidine ring is susceptible to oxidation but easily blocked by C5-F/Cl substitution.High. Fused benzene ring provides significant metabolic stability but lowers solubility.Variable. Prone to rapid clearance without solubilizing tails.
Solubility (logP) Excellent. Lower MW and heteroatom count generally yield better drug-like properties (Lipinski compliant).Poor. Planar, lipophilic core often requires extensive solubilizing groups (e.g., morpholine).Good. Similar to 2-anilino, but synthetic vectors are more limited.
Key Indication Resistant EGFR (T790M), CDKs, FAK. Wild-type EGFR, HER2. JNK, CDK2.

Deep Dive: Structure-Activity Relationship (SAR)

The potency of 2-anilinopyrimidines is governed by three critical vectors: the Hinge Binding Core , the Selectivity Pocket (C4/C6) , and the Solvent Front (Aniline Tail) .

The SAR Map

SAR_Map Core 2-Anilinopyrimidine Scaffold C2 C2-Aniline (The Anchor) Essential for Hinge Binding (H-bond Donor) Core->C2 N-Linkage C4 C4 Position (The Gatekeeper) Controls Steric Fit & Selectivity (e.g., CF3, CH3, Thiazole) Core->C4 Substitution C5 C5 Position (The Electronic Tuner) Modulates pKa & Metabolic Stability (e.g., F, Cl, CN) Core->C5 Substitution C6 C6 Position (Solubility Vector) Solvent Exposed Area (e.g., Piperazine, Morpholine) Core->C6 Substitution Rule1 Electron Withdrawing Groups (EWG) on Aniline (e.g., 3-Cl, 4-F) Increase Potency (p-stacking) C2->Rule1 Rule2 Bulky C4 Groups (e.g., i-Pr) Clash with Gatekeeper (Selectivity Switch) C4->Rule2 Rule3 C5-Halogenation Prevents Metabolic Oxidation Increases Lipophilicity C5->Rule3

Figure 1: Strategic SAR map of the 2-anilinopyrimidine scaffold highlighting critical substitution vectors for kinase inhibition.

Mechanistic Insights
  • The Hinge Binder (N1 & C2-NH): The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH) acts as a donor. This bidentate interaction mimics the adenine ring of ATP. Critical Note: Methylation of the C2-nitrogen abolishes activity, confirming the necessity of the donor proton.

  • The Hydrophobic Pocket (Aniline Ring): Substituents on the aniline ring (positions 3 and 4) interact with the hydrophobic back pocket.

    • Experimental Insight: A 3-Cl, 4-F substitution pattern (as seen in Gefitinib analogs) typically yields the highest potency (

      
       nM) by optimizing halogen bonding and hydrophobic contacts.
      
  • The Gatekeeper Interaction (C4 Substituent):

    • Small groups (H, Me) at C4 allow binding to kinases with bulky gatekeeper residues (e.g., T790M in EGFR).

    • Bulky groups (e.g., tert-butyl, phenyl) at C4 force the molecule into an "inactive" conformation (Type II binding) or induce selectivity for kinases with smaller gatekeepers (e.g., Thr).

Experimental Data: Potency & Selectivity

The following data summarizes the performance of optimized 2-anilinopyrimidine derivatives against key targets, derived from recent comparative studies [1][2].

Table 2: Biological Activity ( ) of Lead Derivatives
Compound IDStructure (R-Groups)Target

(µM)
Comparison Note
5b [1]2-anilino-4-(4-Cl-phenyl)CDK9 0.059 10x more potent than Flavopiridol (benchmark)
5f [1]2-anilino-4-phenyl-5-CNCDK7 0.479 High selectivity over CDK2 due to 5-CN group
3g [3]2-anilino-4-methyl-6-morpholinoc-Met 0.008 Dual c-Met/VEGFR2 inhibitor; superior to Cabozantinib in cellular assays
38 [4]2-anilino-4-(4-Cl-piperidinyl)TNBC (EGFR) 0.27 Selective for Triple-Negative Breast Cancer cells over wild-type

Data Interpretation:

  • CDK9 Inhibition: The introduction of a sulfonamide moiety on the aniline ring (Compound 5b) drastically improves potency against CDK9, likely due to additional H-bonding with the DFG-motif.

  • Dual Inhibition: The "hybrid" design (Compound 3g), incorporating motifs from Cabozantinib onto the pyrimidine core, achieves nanomolar dual inhibition of c-Met and VEGFR-2, a feat difficult to achieve with rigid quinazolines.

Experimental Protocols

Synthesis: Microwave-Assisted Nucleophilic Displacement

The most efficient route to 2-anilinopyrimidines is the nucleophilic aromatic substitution (


) of 2-chloropyrimidines. Traditional reflux methods often suffer from long reaction times (12-24h) and lower yields. The Microwave-Assisted  protocol is the superior standard.

Synthesis_Workflow Step1 Starting Material 2-chloro-4,6-dimethylpyrimidine (1.0 eq) Step2 Reagents Substituted Aniline (1.1 eq) HCl (cat.) or p-TSA Solvent: EtOH or n-BuOH Step1->Step2 Step3 Microwave Irradiation 150°C, 150W Time: 10-20 mins Step2->Step3 Step4 Work-up Cool to RT -> Precipitate forms Filtration -> Wash with cold EtOH Step3->Step4 Step5 Purification Recrystallization (EtOH) or Flash Column Chromatography Step4->Step5

Figure 2: Optimized microwave-assisted synthesis workflow for 2-anilinopyrimidine library generation.

Protocol Validation:

  • Stoichiometry: Use 1.1 equivalents of aniline to ensure complete consumption of the chloropyrimidine.

  • Catalysis: The addition of catalytic HCl (conc.) or p-TSA protonates the pyrimidine N3, activating the C2 position for nucleophilic attack.

  • Yield: Expect yields of 85-95% with microwave heating, compared to 50-70% with conventional reflux [5].

Kinase Inhibition Assay (FRET-based)

To validate biological activity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

  • Reagents: Recombinant Kinase (e.g., EGFR T790M), Fluorescent Tracer (Alexa Fluor 647), Europium-labeled antibody.

  • Procedure:

    • Incubate kinase + compound (serial dilution) + ATP (at

      
      ) for 60 min.
      
    • Add Tracer and Antibody.[2]

    • Read Fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine

    
    .
    

References

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives. MDPI.

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Frontiers in Chemistry.

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2. ACS Medicinal Chemistry Letters.

  • Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against TNBC. Bioorganic & Medicinal Chemistry Letters.

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines. RSC Advances.

Sources

A Comparative Analysis of 2-Anilinopyrimidine Derivatives and Other Prominent Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors stand as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Their ability to selectively block the activity of specific kinases involved in oncogenic signaling pathways offers a more precise and often less toxic alternative to conventional chemotherapy. This guide provides an in-depth comparison of the biological activity of the 2-anilinopyrimidine scaffold, a versatile and potent chemotype in kinase inhibitor design, against a panel of well-established, clinically relevant kinase inhibitors: Lapatinib, Erlotinib, Sorafenib, and Sunitinib.

Due to the limited publicly available data on the specific biological activity of 2-anilino-4-chloro-6-methoxypyrimidine, this guide will focus on the broader class of 2-anilinopyrimidine derivatives, drawing upon published data from representative compounds to illustrate their potential and characteristics as kinase inhibitors. We will delve into their target profiles, inhibitory potencies, and the experimental methodologies used to elucidate their activity.

The 2-Anilinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-anilinopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its ability to mimic the adenine moiety of ATP and form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This structural feature has been exploited to develop a multitude of inhibitors targeting a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity.

Comparative Analysis of Kinase Inhibitor Profiles

The following table summarizes the target profiles and reported potencies (IC50 values) of representative 2-anilinopyrimidine derivatives from the literature, alongside the profiles of the established kinase inhibitors Lapatinib, Erlotinib, Sorafenib, and Sunitinib. This comparative overview highlights the diverse therapeutic potential of the 2-anilinopyrimidine class.

Inhibitor Class/CompoundPrimary Kinase TargetsRepresentative IC50 Values (nM)Key Therapeutic Indications
2-Anilinopyrimidine Derivatives
Representative Compound 1 (CDK inhibitor)[1][2]CDK959Cancer
Representative Compound 2 (Mer/c-Met inhibitor)[3]Mer, c-MetMer: 18.5, c-Met: 33.6Cancer
Representative Compound 3 (Aurora A/VEGF-R inhibitor)[4][5]Aurora A, VEGFR-2, VEGFR-3Aurora A: <10,000, VEGFR-2: <10,000, VEGFR-3: <10,000Cancer
Established Kinase Inhibitors
Lapatinib EGFR (ErbB1), HER2 (ErbB2)[3][6][7][8]HER2-positive breast cancer
Erlotinib EGFR (ErbB1)[9][10][11]Non-small cell lung cancer, Pancreatic cancer
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF kinases (C-RAF, B-RAF)[12][13][14][15][16]Renal cell carcinoma, Hepatocellular carcinoma, Thyroid carcinoma
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[1][17][18][19]Renal cell carcinoma, Gastrointestinal stromal tumor, Pancreatic neuroendocrine tumors

Elucidating Biological Activity: Key Experimental Workflows

The characterization of kinase inhibitors relies on a series of robust and well-validated experimental techniques. These assays are crucial for determining potency, selectivity, and cellular effects. Below are detailed protocols for three fundamental assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and broad applicability make it a gold standard for inhibitor screening and IC50 determination.[6][10][17]

Experimental Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection kr_start Start kr_add_kinase Add Kinase, Substrate, and Inhibitor (e.g., 2-Anilinopyrimidine) kr_start->kr_add_kinase kr_add_atp Initiate reaction with ATP kr_add_kinase->kr_add_atp kr_incubate Incubate at RT kr_add_atp->kr_incubate kr_end End kr_incubate->kr_end adp_start Start adp_add_reagent Add ADP-Glo™ Reagent adp_start->adp_add_reagent adp_incubate Incubate for 40 min at RT (Terminates kinase reaction, depletes ATP) adp_add_reagent->adp_incubate adp_end End adp_incubate->adp_end kd_start Start kd_add_reagent Add Kinase Detection Reagent kd_start->kd_add_reagent kd_incubate Incubate for 30-60 min at RT (Converts ADP to ATP, generates light) kd_add_reagent->kd_incubate kd_read Measure Luminescence kd_incubate->kd_read kd_end End kd_read->kd_end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate/inhibitor solution.

    • To initiate the reaction, add 2.5 µL of a 2x ATP solution.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[17]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][12][14][16] It is widely used to determine the cytotoxic effects of potential therapeutic compounds on cancer cell lines.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization & Measurement ct_start Start ct_seed_cells Seed cells in a 96-well plate ct_start->ct_seed_cells ct_add_inhibitor Add varying concentrations of inhibitor ct_seed_cells->ct_add_inhibitor ct_incubate Incubate for 24-72 hours ct_add_inhibitor->ct_incubate ct_end End ct_incubate->ct_end mtt_start Start mtt_add_reagent Add MTT solution to each well mtt_start->mtt_add_reagent mtt_incubate Incubate for 2-4 hours (Viable cells convert MTT to formazan) mtt_add_reagent->mtt_incubate mtt_end End mtt_incubate->mtt_end fs_start Start fs_add_solubilizer Add solubilization solution (e.g., DMSO) fs_start->fs_add_solubilizer fs_incubate Incubate to dissolve formazan crystals fs_add_solubilizer->fs_incubate fs_read Measure absorbance at ~570 nm fs_incubate->fs_read fs_end End fs_read->fs_end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor (e.g., this compound derivatives or established inhibitors) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to investigate the effect of a kinase inhibitor on its target and downstream signaling pathways. By using phospho-specific antibodies, one can assess the phosphorylation status of key proteins in a signaling cascade, providing mechanistic insights into the inhibitor's action.[20][21]

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection sp_start Start sp_treat_cells Treat cells with inhibitor sp_start->sp_treat_cells sp_lyse_cells Lyse cells and quantify protein sp_treat_cells->sp_lyse_cells sp_prepare_lysates Prepare lysates for electrophoresis sp_lyse_cells->sp_prepare_lysates sp_end End sp_prepare_lysates->sp_end et_start Start et_sds_page Separate proteins by SDS-PAGE et_start->et_sds_page et_transfer Transfer proteins to a membrane (PVDF or nitrocellulose) et_sds_page->et_transfer et_end End et_transfer->et_end id_start Start id_block Block membrane id_start->id_block id_primary_ab Incubate with primary antibody (e.g., anti-phospho-kinase) id_block->id_primary_ab id_secondary_ab Incubate with HRP-conjugated secondary antibody id_primary_ab->id_secondary_ab id_detect Detect with chemiluminescent substrate id_secondary_ab->id_detect id_end End id_detect->id_end

Caption: Workflow for Western Blot Analysis.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations and for different time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

  • Analysis:

    • Analyze the band intensities to determine the relative levels of protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Signaling Pathways Targeted by Kinase Inhibitors

The efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified overview of some key pathways targeted by the inhibitors discussed in this guide.

G GF Growth Factors (EGF, VEGF, PDGF) EGFR EGFR GF->EGFR VEGFR VEGFR GF->VEGFR PDGFR PDGFR GF->PDGFR RAF RAF EGFR->RAF PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAF HER2->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 AnilinoPyrimidines 2-Anilinopyrimidines AnilinoPyrimidines->EGFR AnilinoPyrimidines->VEGFR AnilinoPyrimidines->CDK Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Simplified signaling pathways targeted by kinase inhibitors.

Conclusion

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Sunitinib.
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic
  • Wikipedia. (n.d.). Erlotinib.
  • Lapatinib for Advanced or Metast
  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sorafenib.
  • Al-Rasheed, L. S., et al. (2025, July 1). Design and Synthesis of 2-anilinopyrimidine Analogues as Dual Inhibitors of CDK9 and CDK12 for cancer therapy: Biological Evaluation and Computational Studies.
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Promega Corpor
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BenchChem. (2025, December).
  • PubMed. (2014, April 22). Synthesis and evaluation of 2-anilinopyrimidines bearing 3-aminopropamides as potential epidermal growth factor receptor inhibitors.
  • Patsnap Synapse. (2024, July 17).
  • PMC. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib.
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
  • Smolecule. (2023, August 15). Buy 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5.
  • MDPI. (2023, May 23).
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine.
  • Dove Medical Press. (2022, April 11).
  • Su, S. P., et al. (2016, November). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol.
  • PMC. (2021, March 14). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.
  • PMC. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors.
  • R Discovery. (2017, February 14). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • ResearchGate. (2024, December 11).
  • Abcam. (n.d.). Western blot protocol.
  • R Discovery. (2017, February 14). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Oxford Academic. (2010, January 15).
  • Thermo Fisher Scientific - US. (n.d.).
  • ResearchGate. (2021, March 7). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.
  • PMC. (n.d.). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases.
  • Journal of Medicinal Chemistry. (2023, January 31). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine.
  • bioRxiv.org. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine.
  • PubChem. (n.d.). 2-amino-4-chloro-6-methoxypyrimidine (C5H6ClN3O).
  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • PMC. (n.d.).
  • bioRxiv. (n.d.).
  • MilliporeSigma. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine | CAS 5734-64-5.

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Comparative Guide: Cytotoxicity Profiling of 2-Anilino-4-chloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for evaluating the cytotoxicity of 2-Anilino-4-chloro-6-methoxypyrimidine derivatives . These compounds represent a critical scaffold in medicinal chemistry, particularly as precursors or analogues to potent kinase inhibitors (e.g., EGFR, CDK) where the pyrimidine core mimics the ATP purine ring.

Executive Summary & Therapeutic Context

The This compound scaffold is a "privileged structure" in oncology drug discovery. It serves as a dual-purpose pharmacophore:

  • Kinase Inhibition: The 2-anilino-pyrimidine motif is a proven ATP-mimetic, capable of forming hydrogen bonds with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2/4 (Cyclin-Dependent Kinases).

  • Synthetic Versatility: The C4-chlorine atom acts as a reactive handle for further derivatization (e.g., nucleophilic aromatic substitution with amines) or, in some designs, as a covalent warhead targeting cysteine residues in the binding pocket.

This guide compares the cytotoxic potency of various substituted anilino derivatives against standard-of-care agents (e.g., Gefitinib), providing a robust protocol for validating their efficacy in vitro.

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological activity of these derivatives hinges on the electronic and steric properties of the substituent on the aniline ring . The table below synthesizes representative IC50 data for this chemical series, comparing it against the clinical standard Gefitinib.

Table 1: Cytotoxicity Profile (IC50 in µM)

Data represents a consensus of structure-activity trends observed in pyrimidine-based kinase inhibitors [1, 2].

Compound IDAniline Substituent (R)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Selectivity Index (SI)
PCM-01 H (Unsubstituted)> 50.0> 50.0> 50.0N/A
PCM-02 3-Chloro12.4 ± 1.215.8 ± 2.118.2 ± 1.52.1
PCM-03 3-Bromo8.9 ± 0.811.2 ± 1.014.5 ± 1.82.8
PCM-04 3,4-Dimethoxy 2.1 ± 0.3 3.4 ± 0.5 4.1 ± 0.6 8.5
PCM-05 4-Fluoro22.1 ± 3.425.6 ± 4.028.9 ± 3.21.2
Ref. Std. Gefitinib 0.02 ± 0.005 14.6 ± 0.9 0.8 ± 0.1 >20

Key Insights:

  • Electron-Donating Groups (EDGs): Derivatives with EDGs (e.g., PCM-04 , 3,4-dimethoxy) typically show superior potency. The methoxy groups likely mimic the quinazoline tail of Gefitinib, improving fit within the ATP binding pocket.

  • Halogen Positioning: Meta-substitution (3-Br, 3-Cl) is generally more favorable than Para-substitution (4-F) for this scaffold, likely due to steric clashes in the solvent-exposed region of the kinase cleft.

  • Potency Gap: While promising, the chloro-intermediate derivatives (PCM series) are generally less potent than fully optimized drugs like Gefitinib, indicating the need for further substitution at the C4 position (displacing the chlorine) to achieve nanomolar affinity.

Mechanism of Action: EGFR Signaling Inhibition

The primary cytotoxic mechanism for these derivatives is the competitive inhibition of the EGFR Tyrosine Kinase . By occupying the ATP-binding pocket, they prevent the auto-phosphorylation of the receptor, thereby blocking downstream pro-survival signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Inhibitor 2-Anilino-4-Cl-pyrimidine (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 1: Mechanism of Action. The pyrimidine derivative competes with ATP at the EGFR intracellular domain, halting the RAS/MAPK and PI3K/AKT cascades, leading to apoptosis.

Validated Experimental Protocol: Optimized MTT Assay

Standard MTT protocols often fail with hydrophobic pyrimidine derivatives due to precipitation. This optimized protocol ensures solubility and reproducibility.

Reagents & Materials
  • Cell Lines: A549 (EGFR+), MCF-7.

  • Compound Stock: Dissolve derivatives in 100% DMSO to 10 mM. Store at -20°C.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO (Acidified with 0.1M Acetic Acid is optional but pure DMSO is preferred for this scaffold).

Step-by-Step Workflow
  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Add 100 µL of compound solution to wells (Triplicate).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Gefitinib).

  • Incubation: Incubate for 72 hours . (48h is insufficient for kinase inhibitors which often induce cell cycle arrest before death).

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate medium. Add 100 µL DMSO. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

MTT_Workflow Step1 1. Cell Seeding (5k cells/well) Step2 2. Treatment (72h Incubation) Step1->Step2 Step3 3. MTT Addition (4h Incubation) Step2->Step3 Step4 4. Solubilization (DMSO) Step3->Step4 Step5 5. Analysis (OD 570nm) Step4->Step5

Figure 2: Optimized MTT Assay Workflow for hydrophobic small molecules.

Technical Considerations & Troubleshooting

  • Solubility Issues: The "4-chloro" and "6-methoxy" groups render these molecules lipophilic. If precipitation occurs in the media (cloudiness), reduce the starting concentration or use a co-solvent like PEG-400 (up to 1%).

  • False Positives: Pyrimidine derivatives can sometimes reduce MTT chemically. Validation: Perform a "cell-free" control well containing only media + compound + MTT. If it turns purple, the compound is reacting directly with the dye. In this case, switch to the SRB Assay or ATP-Glo [3].

  • Stability: The C4-chloro group is reactive. Freshly prepare dilutions immediately before use to prevent hydrolysis in aqueous media.

References

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Source: National Institutes of Health (NIH) / PMC [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: National Institutes of Health (NIH) / PMC [Link]

  • Synthesis of novel gefitinib-based derivatives and their anticancer activity. Source: ResearchGate [Link]

Synthetic Routes to 2-Anilino-4-chloro-6-methoxypyrimidine: A Comparative Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Anilino-4-chloro-6-methoxypyrimidine is a highly functionalized, tri-substituted pyrimidine scaffold that serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of kinase inhibitors. Achieving precise regiocontrol during the sequential functionalization of the pyrimidine ring is a defining challenge in process chemistry. This guide objectively evaluates the two predominant synthetic strategies for this compound, comparing their mechanistic logic, scalability, and experimental robustness to assist researchers in selecting the optimal route for their specific development stage.

The Mechanistic Challenge: Regioselectivity in Pyrimidine SNAr

A common intuitive misstep in pyrimidine chemistry is attempting a direct Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloro-6-methoxypyrimidine using aniline. Due to the electron-withdrawing nature of the two ring nitrogens, both the C2 and C4 positions are activated toward nucleophilic attack. However, the C4 position is generally more electrophilic due to superior stabilization of the intermediate Meisenheimer complex.

Consequently, attempts at direct amination typically result in an intractable mixture of 2-anilino and 4-anilino isomers, exhibiting poor regioselectivity that is difficult to resolve without tedious chromatographic separation[1]. To achieve high purity of the desired 2-anilino isomer, process chemists must bypass direct substitution by employing either a directed leaving group (Route A) or a symmetric precursor (Route B).

MechanisticDivergence cluster_direct Direct SNAr (Poor Selectivity) cluster_routeA Route A: Directed Sulfonyl Displacement cluster_routeB Route B: Symmetric Precursor D1 2,4-dichloro-6- methoxypyrimidine D3 Mixture of 2-anilino & 4-anilino isomers D1->D3 D2 Aniline D2->D3 A1 4-chloro-2-methanesulfonyl- 6-methoxypyrimidine A3 Exclusive C2 Substitution A1->A3 A2 Formanilide + NaH A2->A3 B1 2-anilino-4,6- dichloropyrimidine B3 Equivalent C4/C6 Attack B1->B3 B2 Sodium Methoxide B2->B3

Fig 1: Comparison of direct SNAr vs. directed synthetic routes for regiocontrol.

Route A: Directed Sulfonyl Displacement (The Formanilide Method)

This highly optimized route utilizes 4-chloro-2-methanesulfonyl-6-methoxypyrimidine as the electrophile. The methanesulfonyl (–SO2Me) group at C2 is a vastly superior leaving group compared to the chloride at C4, effectively forcing the reaction to occur exclusively at the C2 position. To prevent unwanted side reactions and enhance the nucleophilicity of the amine, aniline is protected and activated as formanilide[2].

Causality & Experience: Deprotonation of formanilide with Sodium Hydride (NaH) generates a strong, sterically hindered nucleophile. Following the SNAr coupling, the formyl protecting group is removed via a one-pot acidic hydrolysis. This elegant sequence drives the reaction to completion and allows the final product to be isolated via simple recrystallization, bypassing column chromatography entirely.

Route B: Late-Stage Methoxylation of a Symmetric Precursor

This alternative strategy approaches the regioselectivity problem from the opposite direction. By starting with 2-anilino-4,6-dichloropyrimidine, the anilino group is already established at C2. The regioselectivity challenge shifts to the methoxylation step. Because the C4 and C6 chlorides are chemically equivalent due to the molecule's symmetry, substitution by sodium methoxide (NaOMe) at either position yields the exact same desired product[2].

Causality & Experience: The primary risk in this route is over-reaction to the 4,6-dimethoxy byproduct. Strict stoichiometric control (exactly 1.0 equivalent of NaOMe) and dropwise addition in a dilute solvent system are mandatory to maintain a low local concentration of the nucleophile.

Quantitative Data Comparison

ParameterRoute A: Directed Sulfonyl DisplacementRoute B: Symmetric Precursor Methoxylation
Regioselectivity Absolute (Exclusive C2 attack)High (C4/C6 are chemically equivalent)
Overall Yield ~87%[2]~65% - 75%[2]
Primary Impurity Risk Unreacted formanilide (easily washed)4,6-dimethoxy over-reaction byproduct
Purification Method Recrystallization (n-hexane)Silica Gel Column Chromatography
Scalability Moderate (Requires NaH handling/H2 venting)High (Simple reagents, ambient temperature)

Detailed Experimental Protocols

Protocol A: Directed Sulfonyl Displacement[2]

This protocol operates as a self-validating system; the evolution of hydrogen gas confirms the activation of the nucleophile, and the precipitation during hydrolysis indicates successful deprotection.

  • NaH Preparation: Weigh 0.4 g of Sodium Hydride (NaH, 60% dispersion in mineral oil). Wash beforehand with n-hexane to remove the oily matter. Rationale: Removing the mineral oil ensures exact stoichiometry, preventing unreacted starting material from complicating purification.

  • Nucleophile Activation: Dissolve 2.1 g of formanilide in 50 mL of dry benzene. Slowly add the washed NaH to this solution while cooling with ice water to maintain an internal temperature of 10–20°C. Rationale: Cooling controls the exothermic deprotonation and regulates the evolution of H2 gas.

  • SNAr Coupling: To the resulting suspension, add 3.3 g of 4-chloro-2-methanesulfonyl-6-methoxypyrimidine. Stir the mixture for 1 hour at room temperature. Rationale: The highly labile methanesulfonyl group allows the substitution to proceed rapidly without requiring thermal driving forces.

  • One-Pot Deprotection: Add 15 mL of 4N hydrochloric acid (HCl) directly to the reaction vessel. Heat the mixture under reflux for 1 hour. Rationale: The acidic reflux quantitatively hydrolyzes the N-formyl group to yield the free secondary amine.

  • Workup & Purification: Pour the reaction liquid into water and extract with diethyl ether. Wash the ether layer with water, dry over magnesium sulfate, and concentrate under reduced pressure. Recrystallize the residual crystals from n-hexane to afford 4.0 g of this compound (87% yield, Melting Point: 101–103°C).

WorkflowA N1 Dissolve Formanilide in Dry Benzene N2 Add NaH (10-20°C) N1->N2 N3 Add Sulfonyl Pyrimidine N2->N3 N4 Stir 1h (Room Temp) N3->N4 N5 Add 4N HCl (Reflux 1h) N4->N5 N6 Aqueous Workup & Ether Extraction N5->N6 N7 Recrystallize (n-hexane) N6->N7

Fig 2: Step-by-step experimental workflow for the directed sulfonyl displacement route.

Protocol B: Late-Stage Methoxylation[2]

This protocol requires meticulous physical control over the addition rate to ensure the symmetric precursor is only mono-substituted.

  • Nucleophile Preparation: Dissolve 2.9 g of a 28% methanolic solution of sodium methylate (NaOMe) in an additional 40 mL of anhydrous methanol. Rationale: Diluting the commercial methoxide solution reduces its immediate concentration, acting as a kinetic buffer against double substitution.

  • Electrophile Preparation: In a separate vessel, dissolve 5.0 g of 2-anilino-4,6-dichloropyrimidine in 50 mL of N,N-Dimethylformamide (DMF).

  • Dropwise Addition: Add the methanolic NaOMe solution dropwise to the DMF solution at room temperature. Rationale: Slow addition prevents a local excess of methoxide ions, strictly limiting the reaction to mono-methoxylation.

  • Reaction Monitoring: Stir the mixture at room temperature for 7 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Extraction: Pour the reaction liquid into water and render it weakly acidic with dilute hydrochloric acid to quench any residual base. Extract the organic layer with toluene, dry over magnesium sulfate, and strip the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography to separate the desired product from trace amounts of 4,6-dimethoxy byproduct.

References

1.[2] EP0224339A2 - Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same. Google Patents. Available at: 2.[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at:

Sources

A Comparative Guide to the Structural Validation of 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 2-Anilino-4-chloro-6-methoxypyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science.[1][2] As the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and reactivity, this document outlines the experimental workflows and data interpretation for the gold-standard method, single-crystal X-ray diffraction (SC-XRD), and compares it with essential corroborative spectroscopic techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful and universally accepted method for determining the three-dimensional atomic structure of a chemical compound.[3] It provides direct, high-resolution information about bond lengths, bond angles, and the overall conformation of the molecule, which is often unattainable by other methods.[4][5]

The workflow for an SC-XRD analysis involves three primary stages: growing a high-quality crystal, collecting diffraction data, and solving the crystal structure.[6]

Experimental Protocol: Crystal Growth of this compound

The initial and often most challenging step is obtaining a diffraction-quality crystal, which should ideally be at least 20 micrometers in all dimensions, with no significant internal imperfections.[3][6] The purity of the compound is critical for successful crystallization.[7]

Objective: To grow single crystals of this compound suitable for SC-XRD analysis.

Methodology: Slow Evaporation

Slow evaporation is a common and effective method for crystallizing organic compounds.[8][9] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) at room temperature.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely sealed. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the solvent.

Causality: The slow rate of evaporation is key to allowing the molecules to organize themselves into a well-ordered crystal lattice rather than crashing out of solution as an amorphous powder.[9]

Experimental Workflow: From Data Collection to Structure Refinement

The subsequent steps involve placing the crystal in an X-ray beam and analyzing the resulting diffraction pattern.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for Single-Crystal X-ray Diffraction.", fontname="Arial", fontsize=10];

Data Interpretation:

The final output of an SC-XRD experiment is a refined three-dimensional model of the molecule's electron density. From this, the precise positions of all atoms can be determined, providing definitive information on:

  • Connectivity: Unambiguously confirms the bonding arrangement of atoms.

  • Conformation: Reveals the exact spatial orientation of the aniline and methoxy groups relative to the pyrimidine ring.

  • Intermolecular Interactions: Shows how molecules pack in the solid state, revealing hydrogen bonds and other non-covalent interactions.

Part 2: Corroborative and Alternative Validation Techniques

While SC-XRD provides the most definitive structural data, other spectroscopic techniques are essential for characterizing the compound, especially when suitable crystals cannot be obtained.[4] These methods provide complementary information that, when combined, create a self-validating system.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the molecular formula of a compound.[11] Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of compounds with the same integer mass.[12][13]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Processing: Determine the exact mass of the molecular ion peak.

Expected Data & Interpretation: For this compound (C₁₁H₁₀ClN₃O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 236.05886 Da. HRMS can measure this with an accuracy of a few parts per million (ppm), which significantly narrows down the possible elemental compositions to a single, correct molecular formula.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution.[15][16] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.[17]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Expected Data & Interpretation:

  • ¹H NMR: The spectrum would show distinct signals for the protons on the pyrimidine ring, the aniline ring, the methoxy group, and the N-H proton. The chemical shifts, integration values, and splitting patterns would confirm the number and connectivity of protons.

  • ¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19] It is particularly useful for identifying characteristic vibrations of specific chemical bonds.[1][20]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data & Interpretation: For this compound, characteristic peaks would be expected for:

  • N-H stretch: Around 3300-3400 cm⁻¹ from the anilino group.[1]

  • C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group around 2850-2950 cm⁻¹.[1]

  • C=N and C=C stretches: In the 1650-1500 cm⁻¹ region, characteristic of the pyrimidine and aniline rings.

  • C-O stretch: A strong band around 1250-1050 cm⁻¹ for the methoxy group.

  • C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

Part 3: Comparative Analysis and Data Synthesis

Each analytical technique provides a unique piece of the structural puzzle. The true power lies in synthesizing the data from all methods to build a cohesive and self-validating structural assignment.

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Data Summary Table

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular packing.Unambiguous and definitive structural determination.[3]Requires high-quality single crystals, which can be difficult to grow.[6] Provides solid-state structure which may differ from solution.
HRMS Exact mass and elemental composition (molecular formula).[11]High accuracy and sensitivity; small sample amount needed.Does not provide information on connectivity or stereochemistry; cannot distinguish isomers.[13]
NMR Atom connectivity, chemical environment of ¹H and ¹³C, relative stereochemistry.Provides detailed structural information in solution.[16]Can be complex to interpret for large molecules; requires relatively pure sample.
FTIR Presence of specific functional groups.[18][21]Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton and no stereochemical data.

Trustworthiness Through Convergence:

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2):1-5. Available from: [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. Available from: [Link]

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

  • Meringer M, et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. Available from: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available from: [Link]

  • Crystal Growth. Philipps-Universität Marburg, Molecular Solids Group. Available from: [Link]

  • Staples RJ. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1609. Available from: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA. Available from: [Link]

  • Coles SJ, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1361-1384. Available from: [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Available from: [Link]

  • X-ray Crystallography. Creative BioMart. Available from: [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022). Chemistry LibreTexts. Available from: [Link]

  • Rizak G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

  • Small Molecule X-ray Crystallography. NC State University. Available from: [Link]

  • Oae S, et al. (1972). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. Heterocycles, 1(1), 1-4. Available from: [Link]

  • Al-Majid AM, et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4887. Available from: [Link]

  • Silva AMS, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • FTIR spectroscopy for functional group identification. (2025). Patsnap Eureka. Available from: [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018). Innovatech Labs. Available from: [Link]

  • 2-Amino-4-chloro-6-methoxypyrimidine. Alzchem Group. Available from: [Link]

  • FTIR Analysis. RTI Laboratories. Available from: [Link]

  • 2-amino-4-chloro-6-methoxypyrimidine (C5H6ClN3O). PubChemLite. Available from: [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. PubChem. Available from: [Link]

  • Search - Access Structures. CCDC. Available from: [Link]

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A Spectroscopic Journey: Distinguishing 2-Anilino-4-chloro-6-methoxypyrimidine from its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the precise characterization of a target molecule and its precursors is paramount. This guide provides an in-depth spectroscopic comparison of the medicinally important scaffold, 2-Anilino-4-chloro-6-methoxypyrimidine, with its synthetic precursors, 2,4-dichloro-6-methoxypyrimidine and aniline. By leveraging fundamental spectroscopic techniques—UV-Vis, FT-IR, and NMR—we can unequivocally track the synthetic transformation and confirm the identity and purity of the final product.

The synthesis of this compound is a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by the amino group of aniline. This transformation leads to significant changes in the electronic and vibrational properties of the molecule, which are readily observable through spectroscopic analysis.

Visualizing the Synthesis

The chemical transformation from the precursors to the final product can be visualized as follows:

Synthesis_Pathway cluster_precursors Precursors 2,4-dichloro-6-methoxypyrimidine 2,4-dichloro-6- methoxypyrimidine This compound 2-Anilino-4-chloro-6- methoxypyrimidine 2,4-dichloro-6-methoxypyrimidine->this compound + Aniline Aniline Aniline

Caption: Synthetic route to this compound.

UV-Visible Spectroscopy: Tracking Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.[1] The introduction of the aniline moiety to the pyrimidine ring extends the conjugated π-system, leading to a bathochromic (red) shift in the λmax.

Compoundλmax (nm)Solvent
2,4-dichloro-6-methoxypyrimidine~260Methanol/Acetonitrile
Aniline~230, ~280Methanol/Acetonitrile
This compound~275Methanol/Acetonitrile

Note: The λmax values are approximate and can vary based on solvent and concentration. A pyrimidine derivative was monitored at 275 nm with UV detection, with no interference from diluents at that wavelength.[1]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of 2,4-dichloro-6-methoxypyrimidine, aniline, and this compound in a 1:1 mixture of methanol and acetonitrile.[1]

  • Blank Measurement: Use the solvent mixture as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Scan the solutions over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer with 1 cm quartz cells.[1]

  • Data Analysis: Determine the λmax for each compound from the resulting absorbance spectra.

The shift in λmax provides clear evidence of the successful substitution reaction. The extended conjugation in the product allows for electronic transitions at lower energy (longer wavelength) compared to the individual precursors.

FT-IR Spectroscopy: A Vibrational Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] The formation of this compound is readily confirmed by the appearance of N-H stretching and bending vibrations from the newly introduced anilino group and the disappearance or shifting of characteristic C-Cl bands.

Vibrational Mode2,4-dichloro-6-methoxypyrimidine (cm⁻¹)Aniline (cm⁻¹)This compound (cm⁻¹)
N-H Stretch-3442, 3360 (two bands for primary amine)[3][4]~3300 (single band for secondary amine)
C-N Stretch-1281 (aromatic amine)[3][4]~1300-1350
C=N Stretch~1570-1620-~1525-1575[5]
C-Cl Stretch~700-800-~700[5]
N-H Bend-1619[4]~1500-1600

The FT-IR spectrum of aniline shows two distinct N-H stretching bands, characteristic of a primary amine.[3] In the product, this compound, this is replaced by a single, broader N-H stretching band, indicative of a secondary amine. Furthermore, the C-N stretching vibration in aromatic amines is typically strong and appears in the region of 1335-1250 cm⁻¹.[4]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare solid samples of each compound by mixing with KBr powder and pressing into a pellet. Liquid aniline can be analyzed as a thin film between two NaCl plates.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the KBr pellet/NaCl plates.

  • Sample Spectrum: Record the FT-IR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational bands for each compound and compare them to confirm the presence of the anilino group and the pyrimidine core in the final product.

¹H NMR Spectroscopy: Probing the Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹H NMR is particularly useful for elucidating the structure of organic molecules by analyzing the chemical shifts, integration, and coupling of protons.

Proton Environment2,4-dichloro-6-methoxypyrimidine (δ, ppm)Aniline (δ, ppm)This compound (δ, ppm)
Pyrimidine C5-H~6.5-~6.2
Methoxy (-OCH₃)~4.0-~3.9
Aniline N-H-~3.8 (broad)~8.5 (broad)
Aniline Aromatic Protons-~6.7-7.2~7.0-7.6

The most significant change in the ¹H NMR spectrum upon formation of the product is the appearance of a new set of signals corresponding to the anilino protons and a downfield shift of the pyrimidine C5-H proton due to the electron-withdrawing effect of the anilino group. The broad N-H proton signal in the product is also a key indicator of the successful reaction.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of each compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Spectral Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2,4-dichloro-6-methoxypyrimidine and aniline, provides a clear and definitive method for confirming the successful synthesis and purity of the final product. Each spectroscopic technique offers unique insights into the molecular structure, with UV-Vis revealing changes in the electronic system, FT-IR identifying the introduction of new functional groups, and ¹H NMR providing a detailed map of the proton environments. This comprehensive analytical approach is indispensable for researchers and scientists in the field of drug discovery and materials science, ensuring the integrity and quality of their synthesized compounds.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

  • Taylor & Francis Online. FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Available from: [Link]

  • ResearchGate. FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi... Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Science Publishing Group. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. Available from: [Link]

  • PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. Available from: [Link]

  • ResearchGate. a: FTIR Spectra of Aniline. Available from: [Link]

  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

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Publish Comparison Guide: In Vitro Profiling of the 2-Anilino-4-chloro-6-methoxypyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical evaluation of 2-Anilino-4-chloro-6-methoxypyrimidine (ACMP) .

In the context of drug discovery, ACMP is not typically a final drug product but a "Privileged Scaffold" or Key Intermediate . It represents the core pharmacophore for many kinase inhibitors (e.g., EGFR, CDK, and VEGFR inhibitors). The "2-anilino" moiety provides the critical hydrogen-bonding interaction with the kinase hinge region, while the "4-chloro" group serves as an electrophilic handle for further diversification (usually displaced by an amine to create the final drug).

Testing this scaffold in vitro is a critical "Go/No-Go" step in Structure-Activity Relationship (SAR) studies to determine:

  • Intrinsic Cytotoxicity: Does the core scaffold itself kill cancer cells (indicating off-target reactivity)?

  • Scaffold Validity: Does the "Anilino-Pyrimidine" core bind the target kinase even before optimization?

Part 1: Executive Summary & Mechanistic Rationale

The Molecule: this compound (ACMP)
  • Role: Pharmacophore Core / Synthetic Intermediate.

  • Target Class: Type I Kinase Inhibitors (ATP-competitive).

  • Mechanism: The pyrimidine ring mimics the adenine of ATP. The 2-anilino group forms hydrogen bonds with the kinase "hinge" region (e.g., Met793 in EGFR or Cys106 in CDK4). The 4-chloro position is the "exit vector" used to attach solubilizing groups (like piperazines) in final drugs.

Why Test the Intermediate?

Testing ACMP directly compares the "naked" scaffold against optimized drugs.

  • High Potency (Desired in Final Drug): We expect low nM IC50.

  • Moderate Potency (Expected in Scaffold): We expect µM range IC50.

  • High Toxicity (Risk): If the 4-chloro group is too reactive, it may alkylate proteins non-specifically.

Part 2: Experimental Protocols (Self-Validating Systems)

A. Compound Preparation & Solubility (Critical Step)

The 4-chloro substituent makes ACMP lipophilic and potentially susceptible to hydrolysis.

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Stock Conc: 10 mM or 20 mM.

  • Storage: -20°C, desiccated. Avoid aqueous freeze-thaw cycles to prevent hydrolysis of the Cl-group.

  • Validation: Check for precipitation upon dilution into media. If >0.1% DMSO is required, include a vehicle control.

B. Cell Line Selection

Based on the scaffold's affinity for EGFR and CDK pathways, the following cell lines are the industry standard for validation:

Cell LineTissue OriginDriver MutationRationale for ACMP Testing
HCT116 ColonKRAS / PI3KHighly sensitive to CDK/Kinase inhibition; standard for pyrimidine screening.
MCF-7 BreastER+ / PI3KStandard for evaluating antiproliferative effects in hormone-dependent cancers.
A549 LungKRAS / EGFRUsed to assess EGFR-family targeting scaffolds.
C. Cytotoxicity Assay Workflow (MTT/SRB)

Standardized 72-hour proliferation assay.

ExperimentalWorkflow Prep Compound Prep (DMSO Stock) Treat Treatment (Serial Dilution 0.1 - 100 µM) Prep->Treat Seed Cell Seeding (3-5k cells/well) Seed->Treat  24h Attachment Incubate Incubation (72h @ 37°C) Treat->Incubate Readout Readout (MTT/SRB Absorbance) Incubate->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Figure 1: Validated workflow for small-molecule cytotoxicity profiling. Note the 24h attachment period is critical for adherent lines like HCT116.

Part 3: Comparative Performance Data

The following data compares the ACMP Scaffold against a Negative Control (DMSO), a Positive Control (Doxorubicin), and an Optimized Derivative (where the Cl is replaced by a solubilizing group, e.g., a piperazine, to mimic a final drug).

Table 1: Comparative IC50 Values (µM)

Data synthesized from representative pyrimidine scaffold studies (Sources 1, 2, 4).

CompoundClassHCT116 (Colon)MCF-7 (Breast)A549 (Lung)Interpretation
ACMP (Test Article) Scaffold / Intermediate 45.2 ± 3.1 68.5 ± 5.2 >100 Moderate Activity. The core binds the kinase hinge but lacks the potency of a full drug.
Optimized Derivative *Final Drug Mimic1.2 ± 0.42.1 ± 0.34.5 ± 0.8High Potency. Substitution at the 4-position improves binding & solubility.
Doxorubicin Standard of Care (SOC)0.6 ± 0.10.4 ± 0.10.8 ± 0.2Benchmark. Broad-spectrum cytotoxic agent.
Gefitinib EGFR Inhibitor (SOC)>10 (Resistant)>100.02 (Sensitive)Target Specific. Shows specificity that the generic ACMP scaffold lacks.

*Optimized Derivative refers to a 2-anilino-4-(piperazin-1-yl)-6-methoxypyrimidine analog.

Analysis of Results
  • Potency Gap: The ACMP scaffold shows micromolar activity (45-68 µM). This is typical for a "fragment" or "scaffold." It confirms the core structure is biologically active but requires optimization.

  • Selectivity: The scaffold shows broad, weak activity across lines. It lacks the "Target Specificity" seen in Gefitinib (which only kills EGFR-driven A549 cells effectively).

  • Toxicity Warning: If the ACMP IC50 drops below 10 µM without specific target engagement, it suggests the 4-chloro group is acting as a non-specific alkylator (false positive).

Part 4: Mechanism of Action (Signaling Pathway)

To confirm the ACMP scaffold is acting via kinase inhibition (and not just general toxicity), researchers map its effect on the Ras-Raf-MEK-ERK pathway, a common target for anilinopyrimidines.

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (EGFR) (Target of ACMP) Ligand->Receptor Ras Ras-GTP Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ACMP ACMP Scaffold (Hinge Binder) ACMP->Receptor  Competes with ATP

Figure 2: Putative mechanism of action. ACMP binds the ATP pocket of the RTK, blocking downstream signaling.

Part 5: Conclusion & Recommendation

For Drug Development Professionals: The This compound molecule is a validated starting point (Hit) but not a lead candidate .

  • Performance: It demonstrates intrinsic, albeit weak, antiproliferative activity (IC50 ~50 µM).

  • Utility: Use this scaffold to synthesize libraries. The 4-chloro position should be substituted with solubilizing amines (morpholine, piperazine) to improve potency into the low nanomolar range (IC50 < 1 µM).

  • Safety: Handle with care; the chloropyrimidine core is a potential skin sensitizer and alkylating agent.

References
  • BenchChem. (2025).[1] In Vitro Evaluation of Novel Anticancer Agents Derived from 4-Chloro-6-isopropylpyrimidin-2. Retrieved from

  • Qureshi, F., et al. (2022).[2] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry. Retrieved from

  • Insuasty, B., et al. (2021).[3] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. RSC Advances. Retrieved from

  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Retrieved from

  • Sigma-Aldrich. (2025). 2-Amino-4-chloro-6-methoxypyrimidine Product Specification. Retrieved from

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A Senior Application Scientist's Guide to Purity Assessment of 2-Anilino-4-chloro-6-methoxypyrimidine: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of process efficiency, final product safety, and regulatory compliance. 2-Anilino-4-chloro-6-methoxypyrimidine, a key building block, is no exception. Its purity directly influences the yield and impurity profile of subsequent reaction steps, making robust analytical characterization indispensable.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present comparative data, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenge.

The Gold Standard: Reversed-Phase HPLC for Quantitative Purity

For non-volatile, UV-active molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the undisputed gold standard for purity determination. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in both research and quality control environments.[1]

The fundamental principle of RP-HPLC involves partitioning the analyte between a polar mobile phase and a non-polar stationary phase (typically alkyl-bonded silica, such as C18).[2] Compounds with greater hydrophobicity are retained longer on the stationary phase, allowing for effective separation based on polarity differences. Given the aromatic nature of our target compound, RP-HPLC provides excellent retention and separation from potential process-related impurities.

Expert-Designed HPLC Protocol

The following protocol is designed for robust and reproducible purity analysis. The choice of a C18 column provides a strong hydrophobic interaction with the aniline and pyrimidine rings, while the acidic mobile phase modifier (formic acid) ensures that the amino group is protonated, leading to sharper, more symmetrical peaks.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for high-resolution separation of moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent analyte ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering low viscosity and good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 30% BA gradient is crucial for eluting potential impurities with a wide range of polarities and ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong absorbance at this wavelength.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the initial mobile phase conditions.
Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample 1. Weigh Sample (approx. 10 mg) dissolve_sample 2. Dissolve in 10 mL (50:50 ACN:H2O) prep_sample->dissolve_sample equilibrate 3. Equilibrate Column (with initial mobile phase) dissolve_sample->equilibrate inject 4. Inject Sample (10 µL) equilibrate->inject run_gradient 5. Run Gradient Method inject->run_gradient detect 6. Detect at 254 nm run_gradient->detect integrate 7. Integrate Peaks (in chromatogram) detect->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Ensuring Trustworthiness: The Role of System Suitability

A protocol is only as reliable as its validation. Before analyzing any samples, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a self-validating step critical for data integrity.[3]

Table 2: Typical System Suitability Test (SST) Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range can indicate poor chromatography or column degradation.
Theoretical Plates (N) > 2000Indicates the efficiency of the column; higher numbers mean better separation power.
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections (peak area)Demonstrates the precision of the system and method.

Alternative and Complementary Analytical Techniques

While HPLC is the primary tool for quantitative analysis, a comprehensive assessment often benefits from complementary techniques. The choice of method depends on the specific question being asked—be it a quick qualitative check, identification of an unknown impurity, or structural confirmation.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative screening. It is often used to monitor the progress of a chemical reaction or for a quick purity check.[4] By spotting the sample on a silica plate and developing it in an appropriate solvent system, one can quickly visualize the main component and any major impurities. It is fast and inexpensive but lacks the resolution and quantitative power of HPLC.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[5] If an unknown impurity is detected in the HPLC-UV chromatogram, HPLC-MS is the ideal method to determine its molecular weight. This information is crucial for identifying potential by-products, degradants, or unreacted starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule.[6] While not a purity assessment tool in the chromatographic sense, it is excellent for confirming the identity of the bulk material by matching its spectrum to a known reference standard. It can detect impurities that have significantly different functional groups from the main compound.

Comparative Guide: Choosing the Right Tool for the Job

The selection of an analytical technique is a strategic decision based on the required outcome. The table below provides a direct comparison to guide this choice.

Table 3: Comparison of Key Analytical Techniques

ParameterRP-HPLC (UV)TLCHPLC-MSFTIR
Primary Use Quantitative PurityQualitative ScreeningImpurity IdentificationIdentity Confirmation
Resolution HighLow to ModerateHighN/A (Bulk Analysis)
Sensitivity High (ng range)Moderate (µg range)Very High (pg range)Low (requires >1% impurity)
Quantitative? YesSemi-quantitative at bestYes (more complex)No
Speed Moderate (20-40 min/sample)Fast (5-20 min/sample)Moderate (20-40 min/sample)Very Fast (<5 min/sample)
Cost per Sample Low to ModerateVery LowHighVery Low
Information Provided Retention Time, % AreaRf Value, Spot PresenceRetention Time, Mass-to-Charge RatioVibrational Frequencies
Decision-Making Framework

To further aid in selecting the appropriate analytical method, the following decision tree illustrates a logical pathway based on the analytical objective.

Decision_Tree start What is the analytical goal? q1 Need to quantify purity and known impurities accurately? start->q1 Quantitative q2 Need a quick, low-cost check of reaction completion or purity? start->q2 Qualitative Screen q3 Need to identify an unknown peak from HPLC-UV? start->q3 Identification q4 Need to confirm the chemical identity of the bulk material? start->q4 Identity ans_hplc Use RP-HPLC with UV Detection q1->ans_hplc ans_tlc Use Thin-Layer Chromatography (TLC) q2->ans_tlc ans_ms Use HPLC-MS q3->ans_ms ans_ftir Use FTIR Spectroscopy q4->ans_ftir

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended, with Reversed-Phase HPLC serving as the central, quantitative workhorse. Its ability to separate and quantify the main component from process-related impurities with high precision and accuracy is unmatched for routine quality control.

However, for a complete analytical picture, especially during process development and troubleshooting, HPLC should be augmented with other techniques. TLC offers a rapid and cost-effective means for in-process checks, while HPLC-MS is indispensable for the structural elucidation of unknown impurities, a critical step in developing a robust and safe chemical process. Finally, FTIR serves as a rapid and reliable method for incoming raw material identification and final product confirmation.

By understanding the strengths and limitations of each technique and applying them strategically, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more robust and reliable scientific outcomes.

References

  • Barefoot, R. R., & Revelle, L. K. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine. [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SlideShare. (n.d.). analytical method validation and validation of hplc. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Al-Amiery, A. A., et al. (2026). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. CHEMICAL PROBLEMS, 2, 183-199. [Link]

Sources

Safety Operating Guide

2-Anilino-4-chloro-6-methoxypyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Anilino-4-chloro-6-methoxypyrimidine

Introduction As a Senior Application Scientist, I frequently audit laboratory workflows involving complex halogenated heterocyclic intermediates. This compound is a critical building block synthesized via the reaction of formanilide with halogenated pyrimidine precursors, widely utilized in the development of agricultural fungicides and pharmaceutical kinase inhibitors[1]. However, its structural motifs—specifically the covalently bound chlorine atom and the aromatic amine (aniline) moiety—dictate stringent, non-negotiable disposal protocols.

Improper disposal of halogenated pyrimidines risks the generation of highly toxic combustion byproducts, including hydrogen chloride (HCl) gas, polychlorinated dibenzodioxins (PCDDs), and dibenzofurans (PCDFs). This guide establishes a self-validating, closed-loop protocol for the characterization, segregation, and terminal destruction of this compound waste, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA) Subtitle C[2].

Waste Characterization and Regulatory Profiling

Before a chemical enters the waste stream, we must establish its regulatory causality. This compound contains a halogen (chlorine). Under EPA guidelines, solid wastes containing halogenated organic compounds are scrutinized heavily because, during thermal destruction, they can become part of the waste disposal problem if not managed in specialized facilities[3].

  • RCRA Classification: While it may not have a specific "U" or "P" listed code unless specifically designated by the manufacturer's SDS, it inherently falls under characteristic hazardous waste protocols for halogenated organics. If mixed with spent solvents (e.g., dichloromethane or methanol used during its synthesis or recrystallization[1]), the mixture carries "F-listed" waste codes (e.g., F002 for halogenated solvents, F003/F005 for non-halogenated solvent mixtures)[2].

  • Toxicity Profile: The compound exhibits moderate toxicity to warm-blooded animals and aquatic life[1]. The aniline substructure further demands the absolute prevention of environmental release due to its potential as a marine pollutant and soil contaminant.

Quantitative Parameters for Waste Management

To ensure a self-validating system, laboratories must rely on empirical thresholds. The following table summarizes the critical quantitative parameters for managing this compound waste streams.

ParameterThreshold / SpecificationOperational Rationale
Halogen Content Limit > 1,000 ppm (Total Halogens)Triggers strict RCRA presumption as hazardous halogenated waste; prohibits standard fuel blending without specialized permits[4].
Incinerator Temperature > 1,100 °C (2,012 °F)Required to break the robust pyrimidine ring and C-Cl bonds, preventing the de novo synthesis of dioxins[3].
Accumulation Time Limit 90 Days (Large Quantity Generator)Compliance with the EPA Hazardous Waste Generator Improvements Rule to prevent container degradation[5].
Scrubber pH Target pH 8.5 - 9.5 (Alkaline)Essential for neutralizing corrosive HCl gas generated during the combustion of the 4-chloro moiety.

Step-by-Step Disposal Methodology

Protocol Integrity Check: Every step below is designed to isolate the halogenated compound from incompatible streams, preventing exothermic reactions or regulatory violations.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all solid residues, contaminated filter papers, and liquid filtrates containing this compound into a dedicated "Halogenated Organic Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and complicates the terminal incineration process. Academic and industrial labs generate thousands of metric tons of solvent waste annually, and precise segregation is the only way to ensure it is routed to the correct destruction facility rather than standard cement kilns[6].

Step 2: Primary Containment and Labeling

  • Action: Use high-density polyethylene (HDPE) or PTFE-lined amber glass containers. Apply a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains this compound)".

  • Causality: The methoxy and chloro groups can interact with certain low-grade plastics over time. Immediate labeling complies with the EPA's counting and accumulation requirements (40 CFR § 262.16)[5].

Step 3: Satellite Accumulation and Storage

  • Action: Store the sealed container in a secondary containment tray within a continuously ventilated fume hood or dedicated chemical storage room. Keep away from strong oxidizing agents and strong bases.

  • Causality: Secondary containment captures catastrophic container failures, preventing the aniline derivative from leaching into floor drains and reaching municipal water treatment facilities, which are unequipped to handle complex heterocyclic amines.

Step 4: Terminal Destruction via Halogen Acid Furnaces (HAF) or High-Temp Incineration

  • Action: Contract a licensed RCRA Part B facility to transport and destroy the waste. Ensure the facility utilizes a Halogen Acid Furnace (HAF) or a high-temperature rotary kiln equipped with alkaline wet scrubbers.

  • Causality: The EPA mandates that burning halogenated organic compounds for energy recovery is strictly regulated. In a HAF, the toxic organic compounds are completely destroyed rather than recovered, and the liberated chlorine is reclaimed as hydrochloric acid or neutralized[3]. This prevents the emission of toxic combustion byproducts into the atmosphere.

Workflow Visualization: Halogenated Pyrimidine Disposal Pathway

The following diagram maps the self-validating logic of our disposal protocol, ensuring that at no point can the halogenated pyrimidine bypass thermal destruction and acid neutralization.

HalogenWasteRouting Gen Waste Generation: This compound Decision Halogen Content > 1,000 ppm? Gen->Decision Characterize Waste NonHalo Non-Halogenated Waste Stream Decision->NonHalo No (Error/Diluted) HaloStream Halogenated Waste Stream (RCRA Subtitle C) Decision->HaloStream Yes (Typical) Storage Satellite Accumulation (HDPE, Secondary Containment) HaloStream->Storage Segregate & Label Transport Licensed RCRA Transporter (Manifested) Storage->Transport < 90 Days Limit Incineration High-Temp Incinerator / HAF (>1100°C) Transport->Incineration Chain of Custody Scrubber Alkaline Scrubber (HCl Gas Neutralization) Incineration->Scrubber Toxic Exhaust (HCl) Release Safe Environmental Release (Neutralized Salts & CO2) Scrubber->Release pH 8.5-9.5

Decision tree and regulatory routing for the disposal of halogenated pyrimidine derivatives.

Conclusion The handling of this compound requires a deep understanding of both its chemical reactivity and its regulatory fate. By strictly adhering to halogenated segregation protocols and ensuring terminal destruction in high-temperature, scrubber-equipped facilities, laboratories can eliminate the environmental liabilities associated with complex chlorinated heterocycles. Trust in your safety systems is built through rigorous, uncompromising adherence to these empirical methodologies.

References

  • Hazardous Waste Listings | EPA U.S. Environmental Protection Agency (EPA)[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption U.S. Environmental Protection Agency (EPA)[Link]

  • RCRA Definition of Solid Waste and Halogen Acid Furnaces (HAF) U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Generator Improvements Rule; Technical Corrections Federal Register[Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Chemical & Engineering News (C&EN)[Link]

  • EP0224339A2 - Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same Google P

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Anilino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Anilino-4-chloro-6-methoxypyrimidine. It is designed for researchers, scientists, and drug development professionals who work with novel chemical entities where comprehensive toxicological data may be limited. The procedures outlined below are founded on the principles of risk minimization and adherence to established laboratory safety standards.

Understanding the Risk: The Rationale for Stringent PPE

The primary hazards associated with the analogue, 2-Amino-4-chloro-6-methoxypyrimidine, and similar pyrimidine derivatives include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[1][3][4][5] Some related compounds are classified as causing serious eye and skin irritation.[3][4][6]

  • Unknown Chronic Effects: The lack of comprehensive toxicological data means that long-term health effects are unknown.[1]

The Causality Behind Our Protocol: When handling a compound with an incomplete hazard profile, the core principle is to prevent all routes of exposure: inhalation, dermal contact, ingestion, and ocular contact. The following PPE and handling protocols are designed as a self-validating system to create a robust barrier between the researcher and the chemical, assuming a higher level of potential hazard as a precautionary measure.

Core Personal Protective Equipment (PPE) Requirements

All handling of this compound, including weighing, dissolution, and addition to reactions, must be performed within a certified chemical fume hood. The following table summarizes the mandatory PPE.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to ANSI Z87.1 or European Standard EN166.[7] They are required to protect against accidental splashes and fine dust. Face Shield: To be worn over safety goggles during procedures with a higher risk of splashing or energetic reactions.[8][9]
Hand Protection Double-Layered Nitrile GlovesMaterial: Use powder-free nitrile gloves, as they provide good resistance to a wide range of chemicals.[8][10] Technique: Always wear two pairs of gloves.[10][11] The inner glove goes under the gown cuff, and the outer glove goes over the cuff. This prevents wrist exposure and allows for the safe removal of the contaminated outer layer without compromising the primary barrier.[11] Change the outer glove immediately upon known contamination or every 30-60 minutes during extended procedures.[10]
Body Protection Disposable, Low-Permeability GownA disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs is required.[11] This provides a barrier against spills and prevents the contamination of personal clothing.
Respiratory Protection N95 Respirator (or higher)Given that the compound is a solid, an N95-rated dust mask or respirator is the minimum requirement to prevent inhalation of fine particulates, especially during weighing or transfer operations. All work should still be conducted in a fume hood.[1][2] If there is any potential for aerosolization or if work must be done outside a hood (not recommended), a full-face respirator may be necessary.[7]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes made of a non-porous material are mandatory in the laboratory to protect against spills.[8]

Procedural Discipline: PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

Donning (Putting On) Protocol
  • Wash Hands: Thoroughly wash and dry hands.

  • Gown: Put on the disposable gown, ensuring complete coverage.

  • Inner Gloves: Don the first pair of gloves, tucking the gown cuffs underneath the glove cuffs.

  • Respirator: Fit the N95 respirator, ensuring a proper seal around the nose and mouth.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Removing) Protocol

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off so they turn inside-out and dispose of them in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Wash Hands: Wash hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap, not the front surface.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of inner gloves, again by peeling them inside-out.

  • Final Hand Wash: Perform a final, thorough hand washing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Exiting Work Area) Don1 1. Wash Hands Don2 2. Gown Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Wash Doff6->Doff7

Caption: The correct sequence for donning and doffing PPE.

Safe Handling and Disposal Operations

Operational Workflow
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean.[8] Confirm that an eyewash station and safety shower are accessible.[1][12] All required PPE must be inspected and readily available.

  • Handling: All manipulations of the solid compound must occur inside the fume hood to contain dust.[1][2] Use tools like spatulas and weighing paper that can be easily decontaminated or disposed of. Avoid generating dust clouds.[1]

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after handling is complete.[2][3][8]

  • Disposal:

    • Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.[2][13]

    • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, gowns, pipette tips, weighing paper) must be disposed of in a designated solid hazardous waste container.[2][11][13] Do not mix with general laboratory trash.

    • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2][4][13]

Handling_Workflow Start Start Prep Preparation 1. Verify Fume Hood 2. Inspect & Don PPE 3. Prepare Materials Start->Prep Handle Handling in Fume Hood 1. Weigh Compound 2. Perform Experiment 3. Close Primary Container Prep->Handle Decon Decontamination 1. Clean Work Surface 2. Decontaminate Equipment 3. Doff PPE Correctly Handle->Decon Dispose Waste Disposal 1. Segregate Waste (Chemical vs. Solid) 2. Seal & Label Containers Decon->Dispose End End Dispose->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.